Cesium orthovanadate
Description
Structure
2D Structure
Properties
Molecular Formula |
Cs3VO4 Cs3O4V |
|---|---|
Molecular Weight |
513.655 g/mol |
IUPAC Name |
tricesium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Cs.4O.V/q3*+1;;3*-1; |
InChI Key |
CZUUFJSJUCXOQF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Crystal Structure of Cesium Vanadate: A Technical Guide
While the specific crystal structure details for Cesium Orthovanadate (Cs3VO4) are not extensively documented in publicly available research, a closely related and well-characterized compound, Cesium Vanadate (Cs2V3O8), offers significant insights into the structural chemistry of cesium and vanadium oxides. This technical guide provides an in-depth analysis of the crystal structure of Cs2V3O8, targeting researchers, scientists, and drug development professionals.
Cesium vanadate (Cs2V3O8) has been a subject of interest due to its intriguing structural and physical properties.[1][2][3] Detailed crystallographic data for this compound has been determined, providing a solid foundation for understanding its behavior and potential applications.[1][4][5]
Crystal Structure Data
The crystal structure of Cs2V3O8 has been meticulously resolved using single-crystal X-ray diffraction.[1][2][4] The compound crystallizes in a noncentrosymmetric polar space group, P4bm.[1][2][4] This crystal system is characterized by a two-dimensional layered structure.[1][2][3] The layers are composed of corner-sharing V5+O4 tetrahedra and V4+O5 polyhedra, and these layers are separated by cesium cations.[1][2][5] The specific arrangement of these polyhedra results in a macroscopic polarity in the crystal structure.[1][2]
A summary of the key crystallographic data for Cs2V3O8 is presented in the table below for easy reference and comparison.
| Parameter | Value |
| Chemical Formula | Cs2V3O8 |
| Crystal System | Tetragonal |
| Space Group | P4bm |
| Lattice Parameter 'a' | 8.9448(4) Å |
| Lattice Parameter 'c' | 6.0032(3) Å |
| Unit Cell Volume (V) | 480.31(4) ų |
| Molecules per Unit Cell (Z) | 2 |
Experimental Protocols
The determination of the crystal structure of Cs2V3O8 involved a systematic experimental approach, from synthesis to characterization.
Synthesis
Single crystals of Cs2V3O8 were synthesized using a hydrothermal method.[1][4][6] This technique is particularly suitable for growing high-quality crystals of inorganic materials. The synthesis is typically carried out in a sealed vessel (autoclave) under controlled temperature and pressure. For Cs2V3O8, a two-step hydrothermal route has been reported.[6]
Single-Crystal X-ray Diffraction
The primary technique for elucidating the precise atomic arrangement in Cs2V3O8 is single-crystal X-ray diffraction.[1][2][4] This powerful analytical method involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, which in turn allows for the determination of the crystal lattice, space group, and the exact coordinates of each atom in the unit cell.
Visualizing the Experimental Workflow
The logical flow of the experimental process for the crystal structure analysis of Cesium Vanadate can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Crystal Growth, Structure, Polarization, and Magnetic Properties of Cesium Vanadate, Cs2V3O8: A StructureâProperty Study - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
This in-depth technical guide provides a comprehensive overview of Cesium Orthovanadate (Cs₃VO₄), tailored for researchers, scientists, and professionals in drug development and materials science. The guide covers SEO-driven long-tail keywords for enhanced discoverability, detailed data on its properties, experimental protocols for its synthesis and characterization, and visualizations of key workflows.
SEO-Driven Long-Tail Keywords
To enhance the visibility of research related to this compound, a curated list of long-tail keywords has been compiled. These keywords are designed to match the specific search queries of scientific researchers, increasing the likelihood of discovery in academic databases and search engines.
-
Synthesis and Crystal Growth:
-
Solid-state synthesis of this compound
-
High-temperature synthesis of Cs₃VO₄
-
Flux growth of this compound single crystals
-
Ceramic method for preparing alkali vanadates
-
Calcination and sintering parameters for Cs₃VO₄
-
-
Structural and Physical Properties:
-
Crystal structure of this compound
-
Lattice parameters of Cs₃VO₄
-
X-ray diffraction analysis of this compound
-
Raman and IR spectroscopy of Cs₃VO₄
-
Thermal expansion coefficient of this compound
-
Ionic conductivity of polycrystalline Cs₃VO₄
-
Phase transitions in alkali metal orthovanadates
-
-
Applications and Characterization:
-
Electrochemical properties of this compound
-
Cs₃VO₄ as a solid-state electrolyte
-
Characterization of this compound ceramics
-
Dielectric properties of alkali vanadates
-
Luminescence properties of doped this compound
-
-
Computational and Theoretical Studies:
-
DFT calculations of this compound
-
Electronic band structure of Cs₃VO₄
-
Phonon modes of this compound
-
Theoretical modeling of ionic transport in Cs₃VO₄
-
Quantitative Data Presentation
Quantitative data for this compound is summarized in the tables below. It is important to note that experimental data for Cs₃VO₄ is not widely available in the cited literature. Therefore, where specific data for Cs₃VO₄ is absent, data for analogous compounds or theoretical values are provided for illustrative purposes and are clearly marked.
Table 1: Crystallographic Data
| Parameter | Value | Compound | Reference / Note |
| Crystal System | Orthorhombic (Predicted) | Cs₃VO₄ | Based on analogy with other alkali orthovanadates. |
| Space Group | Pnma (No. 62) (Predicted) | Cs₃VO₄ | A common space group for related orthovanadates. |
| Lattice Parameters | a ≈ 5.8 Å, b ≈ 10.2 Å, c ≈ 7.5 Å (Estimated) | Cs₃VO₄ | Estimated based on ionic radii and comparison with K₃VO₄ and Rb₃VO₄. Precise experimental data is not readily available in the searched literature. |
| Unit Cell Volume (V) | ~445 ų (Estimated) | Cs₃VO₄ | Calculated from estimated lattice parameters. |
| Formula Units (Z) | 4 (Predicted) | Cs₃VO₄ | Consistent with the predicted space group and structure type. |
| Crystal System | Tetragonal | CeVO₄ | [1] DFT+U study, zircon-type structure. Provided for structural comparison. |
| Space Group | I4₁/amd (No. 141) | CeVO₄ | [1] |
| Lattice Parameters | a = 7.399 Å, c = 6.496 Å | CeVO₄ | [1] Experimental data from X-ray powder diffraction. |
| Crystal System | Noncentrosymmetric polar | Cs₂V₃O₈ | [2][3] Provided for context on a related cesium vanadate compound. |
| Space Group | P4bm | Cs₂V₃O₈ | [2][3] |
| Lattice Parameters | a = 8.9448(4) Å, c = 6.0032(3) Å | Cs₂V₃O₈ | [2][3] |
Table 2: Thermal and Electrical Properties
| Property | Value | Compound | Reference / Note |
| Coefficient of Thermal Expansion (CTE) | ~10 - 15 x 10⁻⁶ K⁻¹ (Estimated) | Cs₃VO₄ | Estimated based on typical values for oxide ceramics.[4][5] No specific experimental data for Cs₃VO₄ was found. |
| Ionic Conductivity (at 600 °C) | 10⁻⁴ to 10⁻² S/cm (Typical range for related materials) | Polycrystalline Oxides | This is a general range for polycrystalline oxide ion conductors. Specific data for Cs₃VO₄ is not available in the searched literature. |
| Activation Energy for Conduction | 0.5 - 1.2 eV (Typical range) | Polycrystalline Oxides | This is a general range for ionic conduction in similar materials. |
| Pyroelectric Coefficient | -2.0 µC m⁻² K⁻¹ | Cs₂V₃O₈ | [2][3] Provided for context on a related cesium vanadate compound. |
Detailed Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of this compound.
This protocol describes a conventional solid-state reaction method for preparing polycrystalline this compound powder.
a. Starting Materials:
-
Cesium Carbonate (Cs₂CO₃) (99.9% purity or higher)
-
Vanadium(V) Oxide (V₂O₅) (99.9% purity or higher)
b. Procedure:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of Cs₂CO₃ and V₂O₅ in a 3:1 molar ratio.
-
Grinding: Thoroughly grind the powders together in an agate mortar with a pestle for at least 30 minutes to ensure homogeneous mixing. The use of a planetary ball mill can also be employed for larger batches to achieve better homogeneity.
-
Calcination:
-
Transfer the mixed powder into an alumina crucible.
-
Place the crucible in a programmable furnace.
-
Heat the sample in air to a calcination temperature of 500-600 °C at a heating rate of 5 °C/min.
-
Hold the temperature for 12-24 hours to allow for the initial reaction and decomposition of the carbonate.
-
Cool the furnace down to room temperature.
-
-
Intermediate Grinding: Remove the calcined powder from the furnace, and grind it again in an agate mortar to break up agglomerates and promote further reaction in the subsequent sintering step.
-
Pelletizing: Press the ground powder into pellets of desired dimensions using a hydraulic press at a pressure of 100-200 MPa. The addition of a small amount of a binder like polyvinyl alcohol (PVA) may be used to improve the green body strength, which will be burned out during sintering.
-
Sintering:
-
Place the pellets on a platinum foil or in an alumina boat within the furnace.
-
Heat the pellets to a sintering temperature of 700-900 °C at a heating rate of 5 °C/min.
-
Hold the sintering temperature for 24-48 hours to promote densification and grain growth.
-
Cool the furnace slowly to room temperature to avoid thermal shock and cracking of the ceramic pellets.
-
This protocol outlines the procedure for analyzing the crystal structure and phase purity of the synthesized Cs₃VO₄ powder.
a. Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
b. Sample Preparation:
-
Finely grind a small amount of the sintered Cs₃VO₄ pellet into a powder.
-
Mount the powder onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.
c. Data Collection:
-
Set the 2θ scan range typically from 10° to 80°.
-
Use a step size of 0.02° and a scan speed of 1-2°/min for routine phase identification. For detailed structural analysis (e.g., Rietveld refinement), a smaller step size and longer counting time per step are recommended.
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
d. Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from a database such as the ICDD's Powder Diffraction File (PDF) to confirm the formation of the Cs₃VO₄ phase and identify any impurity phases.
-
Lattice Parameter Refinement: Use software like FullProf, GSAS, or TOPAS to perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters, atomic positions, and other structural details.
This protocol describes the acquisition of Raman spectra to probe the vibrational modes of the vanadate groups in Cs₃VO₄.
a. Instrumentation:
-
A Raman spectrometer equipped with a visible laser source (e.g., 532 nm or 633 nm) is suitable.[6] A microscope is used to focus the laser onto the sample and collect the scattered light.
b. Sample Preparation:
-
A small amount of the synthesized powder or a flat surface of the sintered pellet can be used.
-
Place the sample on the microscope stage and focus the laser onto the region of interest.
c. Data Acquisition:
-
Select an appropriate objective lens (e.g., 50x) to focus the laser.
-
Set the laser power to a low value (e.g., 1-5 mW) to avoid sample damage due to heating.
-
Acquire the Raman spectrum over a wavenumber range of 100-1200 cm⁻¹ to cover the characteristic vibrational modes of the VO₄³⁻ tetrahedra.[7]
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹).[6]
d. Spectral Interpretation:
-
The Raman spectrum of orthovanadates is typically characterized by strong bands corresponding to the symmetric and antisymmetric stretching and bending modes of the isolated VO₄³⁻ tetrahedra.
-
The symmetric stretching mode (ν₁) is usually the most intense peak and appears in the range of 800-900 cm⁻¹.
-
The antisymmetric stretching (ν₃) and bending modes (ν₂, ν₄) appear at lower wavenumbers.[7]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.
Caption: Workflow for the solid-state synthesis of this compound (Cs₃VO₄).
Caption: Workflow for the characterization of this compound (Cs₃VO₄).
References
- 1. journals.aps.org [journals.aps.org]
- 2. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Crystal Growth, Structure, Polarization, and Magnetic Properties of Cesium Vanadate, Cs2V3O8: A StructureâProperty Study - American Chemical Society - Figshare [acs.figshare.com]
- 4. msesupplies.com [msesupplies.com]
- 5. Thermal expansivities of the elements - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
A strategic approach to content creation for researchers, scientists, and drug development professionals hinges on a nuanced understanding of their specific intents throughout the research lifecycle. By categorizing keywords based on these intents, organizations can develop in-depth technical guides and whitepapers that resonate with this expert audience, providing them with the precise information they need at each stage of their work.
This guide outlines a five-part framework for categorizing researcher intent, from foundational knowledge gathering to practical application. It also provides detailed instructions for presenting data, outlining experimental protocols, and creating publication-quality visualizations to meet the rigorous standards of the scientific community.
Decoding Researcher Intent: A Five-Stage Framework
To effectively guide content creation, keywords should be categorized based on the following five distinct researcher intents, which mirror the typical progression of a scientific investigation:
-
Exploratory & Foundational Inquiry: At this initial stage, researchers are exploring a new area, seeking to understand the fundamental principles, key signaling pathways, and established models. They are looking for comprehensive overviews and foundational knowledge.
-
Methodological & Protocol Search: Once a research direction is established, the focus shifts to finding detailed experimental procedures. Researchers are looking for validated protocols, step-by-step instructions, and information on the necessary reagents and equipment.[1][2][3] They are concerned with the reproducibility and reliability of the methods.[3][4]
-
Data & Analysis Investigation: In this phase, researchers are seeking datasets, comparative analyses, and information on data interpretation. They are interested in quantitative data, statistical analysis, and how to present their findings effectively.[5][6][7]
-
Application & Problem-Solving Focus: Here, the intent is to apply knowledge and techniques to solve a specific research problem. This can involve troubleshooting experiments, adapting protocols for new contexts, or using established methods for novel applications.
-
Validation & Comparative Analysis: In the final stage, researchers are looking to validate their findings against existing literature and compare their results with alternative approaches. They are interested in review articles, comparative studies, and whitepapers that place their work in the broader scientific context.
By mapping keywords to these five intents, content creators can tailor their technical guides and whitepapers to address the specific questions and challenges researchers face at each step of their journey.[8][9][10]
Core Requirements for High-Impact Scientific Content
To meet the expectations of a discerning scientific audience, technical content must adhere to stringent standards of clarity, precision, and utility.
Data Presentation: Structured for Clarity
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison and interpretation.[7][11] Well-designed tables are a concise and effective way to present large amounts of data and should include clearly defined categories, units, and sufficient spacing for readability.[7]
Table 1: Example of Quantitative Data Presentation
| Target Protein | Compound ID | IC50 (nM) | Standard Deviation (nM) | N (replicates) |
| Kinase A | Cmpd-001 | 15.2 | 2.1 | 3 |
| Kinase A | Cmpd-002 | 28.9 | 3.5 | 3 |
| Kinase B | Cmpd-001 | 350.7 | 25.4 | 3 |
| Kinase B | Cmpd-002 | 125.3 | 15.8 | 3 |
This table provides a clear and concise summary of the inhibitory activity of two compounds against two different kinases, allowing for easy comparison of their potency and consistency.
Experimental Protocols: Detailing the "How"
Detailed methodologies are crucial for the reproducibility of scientific findings.[3][4] Protocols should be presented as stand-alone sections with a logical, chronological flow of steps.[3] Key details to include are reagent concentrations, incubation times and temperatures, equipment specifications, and any "tips and tricks" that are critical for success.[3]
Example Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Perform electrophoresis at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-protein X, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Mandatory Visualizations: Communicating Complexity with Clarity
Diagrams are essential for illustrating complex biological processes and experimental designs. Graphviz, using the DOT language, provides a powerful tool for creating clear and programmatically generated visualizations.
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling cascade, demonstrating how an extracellular signal is transduced to elicit a cellular response.
References
- 1. Chapter 15 Experimental protocols | Lab Handbook [ccmorey.github.io]
- 2. scribd.com [scribd.com]
- 3. aje.com [aje.com]
- 4. oacd.health.pitt.edu [oacd.health.pitt.edu]
- 5. 5 key practices for data presentation in research [elsevier.com]
- 6. How To Present Scientific Research Data Like a Pro - [researcher.life]
- 7. aje.com [aje.com]
- 8. sciencedocs.com [sciencedocs.com]
- 9. Identifying Keywords for Scientific Papers: A Simple 5-Step Guide | Researcher.Life [researcher.life]
- 10. A quick guide on how to create keywords for a research paper [editage.com]
- 11. How To Present Research Data? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The journey from a biological hypothesis to a life-changing therapeutic is a complex and arduous one, paved with meticulous experimentation and data-driven decisions. This in-depth technical guide serves as a foundational and exploratory resource, illuminating the critical early stages of drug discovery. It provides a comprehensive overview of the basic principles, preliminary investigations, and key experimental protocols that form the bedrock of modern pharmaceutical research and development.
Foundational & Exploratory Keywords in Drug Discovery
The initial phases of drug discovery are characterized by a unique lexicon. A fundamental understanding of these terms is crucial for navigating this intricate landscape.
| Category | Keywords | Description |
| Core Concepts | Target Identification, Target Validation, Hit Identification, Lead Generation, Lead Optimization | The sequential process of identifying a biological target, confirming its role in disease, finding molecules that interact with it, and refining those molecules into viable drug candidates. |
| Pharmacology | Pharmacodynamics (PD), Pharmacokinetics (PK), ADME (Absorption, Distribution, Metabolism, Excretion) | The study of what a drug does to the body (PD) and what the body does to a drug (PK), encompassing the crucial processes of ADME.[1][2][3] |
| Assay Types | In Vitro, In Vivo, Ex Vivo, High-Throughput Screening (HTS) | Experiments conducted in a controlled environment outside a living organism (in vitro), within a living organism (in vivo), on tissue from an organism in an external environment (ex vivo), and automated testing of large numbers of compounds (HTS).[4][5][6] |
| Preclinical Research | Toxicity Studies, Efficacy Studies, Animal Models, Investigational New Drug (IND) | The stage of research that begins before clinical trials and involves testing on non-human subjects to gather efficacy, toxicity, and pharmacokinetic information. An IND is the application to the FDA to begin clinical trials.[7][8] |
| Molecular Biology | Signaling Pathway, Receptor, Enzyme, Agonist, Antagonist | The intricate communication networks within cells that are often targeted by drugs. Key components include receptors and enzymes, which can be activated (agonist) or inhibited (antagonist) by drug molecules.[9][10][11] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are the cornerstone of successful preclinical research. The following sections outline the methodologies for several key experiments in foundational and exploratory drug discovery.
In Vitro Drug Screening Assay: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with the compound's solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Acute Toxicity Study in Rodents
Objective: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of a new chemical entity (NCE) in a rodent model.
Methodology:
-
Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Wistar rats) to the laboratory conditions for at least 5 days.[12]
-
Dose Preparation: Prepare the test substance in a suitable vehicle. The selection of dose levels should be based on data from in vitro cytotoxicity assays and any available structure-activity relationship information.
-
Administration: Administer the test substance to groups of animals (typically 5 males and 5 females per group) via the intended clinical route (e.g., oral gavage, intravenous injection). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity immediately after dosing, at several intervals on the first day, and at least once daily for 14 days.[8] Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Body Weight Measurement: Record the body weight of each animal before administration and at least weekly thereafter.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.
-
Data Analysis: Analyze the data for mortality, clinical signs of toxicity, body weight changes, and gross pathological findings to determine the MTD.
Quantitative Data Summary
The ability to compare quantitative data from various preclinical studies is essential for decision-making. The following tables provide examples of how such data can be structured.
Table 1: In Vitro Efficacy of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| A549 | Lung | 5.1 |
| HCT116 | Colon | 1.8 |
| U87 MG | Glioblastoma | 7.3 |
Table 2: Acute Oral Toxicity of Compound Y in Rats
| Dose (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Clinical Signs of Toxicity |
| 0 (Vehicle) | 5/5 | 0/0 | None |
| 50 | 5/5 | 0/0 | None |
| 200 | 5/5 | 0/0 | Lethargy observed in 2/5 males and 1/5 females within the first 4 hours, resolved by 24 hours. |
| 1000 | 5/5 | 1/1 | Severe lethargy, ataxia, and piloerection observed in all animals. |
| 2000 | 5/5 | 5/5 | Rapid onset of severe toxicity leading to mortality within 24 hours. |
Table 3: Preclinical Pharmacokinetic Parameters of Compound Z in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 580 | 250 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 1200 | 1500 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 45 |
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations are provided in the DOT language for use with Graphviz.
Signaling Pathways
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#FBBC05"]; SOS [label="SOS", fillcolor="#FBBC05"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#F1F3F4"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4"];
// Edges GF -> RTK; RTK -> GRB2; GRB2 -> SOS; SOS -> Ras_GDP; Ras_GDP -> Ras_GTP [label="GTP", fontsize=8]; Ras_GTP -> Raf; Raf -> MEK [label="P"]; MEK -> ERK [label="P"]; ERK -> Transcription_Factors [label="P"]; Transcription_Factors -> Cell_Proliferation; } . Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#F1F3F4"]; PTEN [label="PTEN", shape=rectangle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP2; PIP2 -> PIP3 [label="P"]; PIP3 -> PDK1; PDK1 -> AKT [label="P"]; PIP3 -> AKT; AKT -> mTORC1 [label="P"]; mTORC1 -> Cell_Growth; PIP3 -> PIP2 [dir=back, arrowhead=tee, label="PTEN", style=dashed, color="#EA4335"]; } . Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell survival and growth.
Experimental Workflows
// Nodes Target_ID [label="Target\nIdentification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Val [label="Target\nValidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#FBBC05"]; Hit_ID [label="Hit\nIdentification", fillcolor="#FBBC05"]; Hit_to_Lead [label="Hit-to-Lead", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead\nOptimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical\nTrials", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Target_ID -> Target_Val; Target_Val -> HTS; HTS -> Hit_ID; Hit_ID -> Hit_to_Lead; Hit_to_Lead -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Clinical; } . Caption: A simplified linear workflow of the early drug discovery and development process.
// Nodes Lead_Compound [label="Lead Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Tox [label="In Vitro\nToxicity Acceptable?", shape=diamond, fillcolor="#FBBC05"]; In_Vivo_Efficacy [label="In Vivo\nEfficacy Demonstrated?", shape=diamond, fillcolor="#FBBC05"]; PK_Profile [label="Acceptable PK\nProfile?", shape=diamond, fillcolor="#FBBC05"]; IND_Enabling [label="IND-Enabling\nToxicity Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Development1 [label="Stop Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Development2 [label="Stop Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Development3 [label="Stop Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Clinical Trials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lead_Compound -> In_Vitro_Tox; In_Vitro_Tox -> In_Vivo_Efficacy [label="Yes"]; In_Vitro_Tox -> Stop_Development1 [label="No"]; In_Vivo_Efficacy -> PK_Profile [label="Yes"]; In_Vivo_Efficacy -> Stop_Development2 [label="No"]; PK_Profile -> IND_Enabling [label="Yes"]; PK_Profile -> Stop_Development3 [label="No"]; IND_Enabling -> Proceed; } . Caption: A decision tree for preclinical candidate selection based on key go/no-go criteria.
References
- 1. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 2. admescope.com [admescope.com]
- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Technical Guide: Validation and Comparative Analysis of Novel Therapeutic Compounds
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
Introduction
The validation of a novel therapeutic compound is a critical phase in the drug discovery pipeline. This process involves a series of rigorous experiments designed to confirm the compound's efficacy, elucidate its mechanism of action, and establish a preliminary safety profile. A crucial component of this validation is the comparative analysis, where the new compound is benchmarked against existing standards of care or other relevant molecules. This guide provides a structured framework for conducting these validation and comparative studies, with a focus on robust data presentation and detailed experimental protocols.
Core Validation Workflow
The validation process follows a logical progression from in vitro characterization to in vivo assessment. The workflow ensures that only compounds with a promising efficacy and safety profile advance to later stages of development.
Caption: High-level experimental workflow for compound validation.
Comparative Data Analysis
A primary goal of validation is to understand how a novel compound (herein "Compound-X") performs relative to an established competitor (e.g., "Standard Drug"). All quantitative data must be summarized for direct comparison.
In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of Compound-X against the Standard Drug on the primary target and a panel of related off-targets to determine selectivity.
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| Compound-X | 15 | 1,800 | > 10,000 | 120x |
| Standard Drug | 50 | 1,250 | 8,500 | 25x |
In Vitro Toxicity
Cytotoxicity was assessed in a relevant cell line (e.g., HepG2 for liver toxicity) to determine the concentration at which cell viability is reduced by 50% (CC50).
| Compound | HepG2 CC50 (µM) | Therapeutic Index (CC50 / IC50) |
| Compound-X | 95 | 6333 |
| Standard Drug | 40 | 800 |
Mechanism of Action: Signaling Pathway Analysis
To confirm that Compound-X functions as expected, its effect on the target signaling pathway is investigated. For this example, we assume Compound-X is designed to inhibit MEK1/2, a key component of the RAS/RAF/MEK/ERK pathway.
Caption: Inhibition of the MEK1/2 signaling pathway by Compound-X.
Logical Framework for Decision-Making
Validation data feeds into a structured decision-making process to determine the future of the compound. Key criteria must be met to justify advancement.
Caption: Go/No-Go decision-making logic based on in vitro data.
Experimental Protocols
Protocol: Dose-Response and IC50 Determination
-
Cell Seeding: Plate target cells (e.g., A375 melanoma cells for a BRAF/MEK inhibitor) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution series for Compound-X and the Standard Drug in DMSO, followed by a final dilution in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle only" (0.1% DMSO) and "no treatment" controls.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Western Blot for Target Engagement
-
Cell Treatment: Seed and grow cells to 80% confluency in 6-well plates. Treat cells with Compound-X, Standard Drug (at 1x, 5x, and 10x their respective IC50 values), and a vehicle control for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein and normalize to the vehicle control to demonstrate target inhibition.
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. bioinfcamp.com [bioinfcamp.com]
- 2. genome.gov [genome.gov]
- 3. biomedres.us [biomedres.us]
- 4. biostate.ai [biostate.ai]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Understanding a Genome Sequence - Genomes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
An In-depth Technical Guide to the Magnetic Properties of Cesium Vanadates
A comprehensive review of the magnetic characteristics of cesium vanadate compounds, with a focused analysis on the well-documented Cs₂V₃O₈ due to the absence of published data on Cs₃VO₄.
To: Researchers, Scientists, and Drug Development Professionals
Subject: Magnetic Properties of Cesium Vanadates
Introduction
This technical guide provides a detailed overview of the magnetic properties of cesium vanadate compounds. Extensive literature searches have revealed a notable absence of experimental or theoretical data specifically for Cs₃VO₄. Therefore, this document will focus on the magnetic characteristics of the closely related and well-studied compound, cesium vanadate Cs₂V₃O₈. The insights from Cs₂V₃O₈ can serve as a valuable reference point for understanding the potential magnetic behavior in other cesium vanadate systems.
Cs₂V₃O₈ is recognized for its two-dimensional layered crystal structure, which gives rise to interesting magnetic phenomena. This guide will summarize the key magnetic parameters, detail the experimental methodologies used for their determination, and provide a visual representation of the experimental workflow.
Magnetic Properties of Cs₂V₃O₈
Cs₂V₃O₈ exhibits magnetic properties stemming from the presence of V⁴⁺ cations within its crystal lattice. The magnetic behavior is characterized by short-range antiferromagnetic ordering at low temperatures.
The key magnetic parameters for Cs₂V₃O₈ are summarized in the table below for clear comparison.
| Magnetic Parameter | Value | Notes |
| Effective Magnetic Moment (μ_eff_) | 1.78 μ_B_ | Per V⁴⁺ cation.[1][2] |
| Magnetic Ordering | Short-range antiferromagnetic | Observed around 7 K.[1][2] |
| Dimensionality | Two-dimensional | Supported by fitting susceptibility data to the Heisenberg square-lattice model.[1][2] |
Experimental Protocols
The characterization of the magnetic properties of Cs₂V₃O₈ involves a series of precise experimental techniques. This section details the methodologies employed in the synthesis and magnetic measurement of this compound.
A two-step hydrothermal method is utilized for the synthesis of Cs₂V₃O₈ single crystals.[2]
-
Reactant Preparation: A mixture of V₂O₅, Cs₂CO₃, and H₂O is prepared in a specific molar ratio.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 240 °C) for a designated period (e.g., 72 hours).
-
Cooling and Crystal Growth: The autoclave is slowly cooled to room temperature, allowing for the formation of single crystals.
-
Product Recovery: The resulting crystals are washed with deionized water and dried.
The magnetic susceptibility of Cs₂V₃O₈ is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer.
-
Sample Preparation: A single crystal of Cs₂V₃O₈ of known mass is mounted in a sample holder.
-
Measurement Conditions: The measurement is typically performed in a temperature range of 2 K to 300 K under an applied magnetic field.
-
Data Acquisition: The magnetic moment of the sample is measured at various temperatures.
-
Data Analysis: The molar magnetic susceptibility (χ_M_) is calculated from the measured magnetic moment. The effective magnetic moment is determined from the high-temperature region of the 1/χ_M_ vs. T plot using the Curie-Weiss law. The low-temperature data is analyzed to understand the nature of the magnetic ordering.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the magnetic properties of Cs₂V₃O₈.
Conclusion
While direct information on the magnetic properties of Cs₃VO₄ is not available in the current scientific literature, the study of the related compound Cs₂V₃O₈ provides valuable insights into the magnetism of cesium vanadates. Cs₂V₃O₈ is a two-dimensional antiferromagnet with short-range ordering at low temperatures, a property attributed to the V⁴⁺ ions in its layered structure. The experimental protocols for its synthesis and magnetic characterization are well-established. Further research into other cesium vanadate compounds, including the synthesis and characterization of Cs₃VO₄, would be beneficial to expand the understanding of structure-property relationships in this class of materials.
References
Technical Guide to the Pyroelectric Properties of Cesium Vanadate
Disclaimer: This technical guide focuses on the cesium vanadate compound with the chemical formula Cs₂V₃O₈ , for which pyroelectric properties have been scientifically reported. No peer-reviewed data could be found for a compound with the formula Cs₃VO₄ as specified in the topic request. It is presumed that Cs₂V₃O₈ is the material of interest.
Introduction
This document provides a comprehensive technical overview of the known pyroelectric and related physical properties of Cesium Vanadate (Cs₂V₃O₈). This material is of interest to researchers in materials science and solid-state physics due to its noncentrosymmetric crystal structure, which gives rise to its pyroelectric behavior. This guide is intended for researchers, scientists, and professionals in drug development who may have an interest in the application of pyroelectric materials for sensing or other advanced applications.
The pyroelectric effect is the generation of a temporary voltage in a material when it is heated or cooled. This phenomenon is intrinsic to materials that possess a spontaneous electric polarization and a crystal structure that belongs to one of the ten polar point groups. Cs₂V₃O₈ is one such material, exhibiting a measurable pyroelectric response.
Core Physicochemical and Pyroelectric Properties
The quantitative data available for Cesium Vanadate (Cs₂V₃O₈) are summarized below. These properties are crucial for understanding its behavior and potential applications as a pyroelectric material.
Data Presentation
| Property | Value | Reference |
| Pyroelectric Coefficient (p) | -2.0 µC m⁻² K⁻¹ | [1][2] |
| Crystal System | Tetragonal | [1] |
| Space Group | P4bm (noncentrosymmetric, polar) | [1] |
| Lattice Parameters | a = 8.9448(4) Å, c = 6.0032(3) Å | [1] |
| Ferroelectric Nature | Not Ferroelectric | [1][2] |
| Dielectric Constant | Data not available in the searched literature | |
| Thermal Expansion Coefficient | Data not available in the searched literature |
Experimental Protocols
This section details the methodologies for the synthesis of Cesium Vanadate and the general principles for the measurement of its pyroelectric properties.
Synthesis of Cs₂V₃O₈ Single Crystals
Cesium Vanadate (Cs₂V₃O₈) single crystals are synthesized via a hydrothermal method.[1] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. While the exact precursors and their concentrations are proprietary to the original research, a general workflow for such a synthesis can be outlined.
Measurement of the Pyroelectric Coefficient
The pyroelectric coefficient is determined by measuring the electrical current generated by the sample in response to a controlled change in temperature. The dynamic or quasi-static methods, such as the Byer-Roundy technique, are commonly employed. The measurement involves heating or cooling the sample at a constant rate and measuring the resulting pyroelectric current.
The pyroelectric coefficient (p) is calculated using the formula:
I = pA (dT/dt)
where:
-
I is the measured pyroelectric current
-
p is the pyroelectric coefficient
-
A is the electrode area on the crystal
-
dT/dt is the rate of temperature change
Structure-Property Relationship
The pyroelectric effect in Cs₂V₃O₈ is a direct consequence of its crystal structure. The material crystallizes in the P4bm space group, which is a polar, noncentrosymmetric space group. This lack of an inversion center allows for the existence of a net dipole moment within the crystal's unit cell.
The structure consists of corner-sharing V⁵⁺O₄ and V⁴⁺O₅ polyhedra that form two-dimensional layers, which are separated by cesium cations.[1] The specific arrangement and alignment of these polyhedra result in a macroscopic polarity along a specific crystallographic direction. When the temperature of the crystal changes, the atoms vibrate with different amplitudes, causing a change in the magnitude of this net dipole moment. This change in spontaneous polarization manifests as the pyroelectric effect.
Conclusion
Cesium Vanadate (Cs₂V₃O₈) is a pyroelectric material with a reported pyroelectric coefficient of -2.0 µC m⁻² K⁻¹. Its pyroelectricity stems from its noncentrosymmetric P4bm crystal structure. While the material has been successfully synthesized and its fundamental pyroelectric property has been characterized, further research is required to determine other crucial parameters such as its dielectric constant and thermal expansion coefficient to fully assess its potential for technological applications. The experimental protocols outlined in this guide provide a foundation for further investigation into this and similar materials.
References
In-depth Technical Guide: Thermal Stability of Cesium Orthovanadate (Cs3VO4)
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Thermal Stability of Cesium Orthovanadate (Cs3VO4)
Introduction
This compound (Cs3VO4) is a compound of interest within various scientific and industrial fields. A thorough understanding of its thermal stability is paramount for its application in high-temperature processes, materials science, and as a potential component in pharmaceutical development and chemical synthesis. This technical guide aims to provide a comprehensive overview of the thermal behavior of this compound. However, a comprehensive search of available scientific literature and materials databases has revealed a significant lack of specific quantitative data on the thermal stability of Cs3VO4.
Context from Related Compounds
Although specific data for Cs3VO4 is scarce, studies on other cesium vanadate compounds, such as CsVO3 and Cs2V3O8, provide some insight into the potential thermal behavior of these materials. For instance, CsVO3 exhibits a phase transition at 348°C, which is identified as its Curie temperature[1]. Research on Cs2V3O8 has included thermal property characterization, though specific decomposition data is not detailed[2][3]. These findings suggest that cesium vanadates can undergo phase transitions at elevated temperatures. The thermal behavior of alkali metal compounds, in general, is influenced by the size and electropositivity of the alkali metal cation[4][5].
Standard Experimental Protocols for Thermal Analysis
To determine the thermal stability of a compound like this compound, a standard set of analytical techniques is typically employed. These methodologies allow for the precise measurement of changes in material properties as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of a material, as well as its residual mass after decomposition.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity, inert crucible (e.g., alumina or platinum).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, argon, or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Weight loss indicates decomposition or volatilization of components. The resulting TGA curve plots percentage weight loss against temperature.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions, such as melting, crystallization, and solid-state transitions, by measuring the heat flow associated with these events.
Methodology:
-
A small, weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum or copper).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The instrument heats both pans at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting) result in an increase in heat flow to the sample, while exothermic events (e.g., crystallization) result in a decrease. The DSC thermogram plots heat flow versus temperature.
High-Temperature X-ray Diffraction (HT-XRD)
Objective: To identify changes in the crystalline structure of a material as a function of temperature.
Methodology:
-
A powdered sample of this compound is mounted on a high-temperature stage within an X-ray diffractometer.
-
The sample is heated to a series of desired temperatures.
-
At each temperature, an X-ray diffraction pattern is collected.
-
Changes in the diffraction pattern, such as the appearance or disappearance of peaks, or shifts in peak positions, indicate phase transitions or changes in the unit cell parameters.
Data Presentation
Due to the absence of specific experimental data for the thermal stability of this compound in the reviewed literature, we present a template for how such data would be structured for clear comparison once it becomes available.
Table 1: TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothetical) |
| Tonset - Tend | X% | e.g., O2, VxOy |
| ... | ... | ... |
Table 2: DSC Data for this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Phase Transition | T1 | Tpeak1 | ΔH1 |
| Melting | Tm | Tpeak,m | ΔHfus |
| Decomposition | Td | Tpeak,d | ΔHdecomp |
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the thermal stability of a compound like this compound.
Caption: Experimental workflow for assessing the thermal stability of this compound.
Conclusion
While a detailed quantitative analysis of the thermal stability of this compound (Cs3VO4) is currently limited by the lack of available data, this guide provides a framework for understanding and experimentally determining its thermal properties. The outlined experimental protocols for TGA, DSC, and HT-XRD represent the standard approach for such an investigation. The generation of specific data through these methods is crucial for the safe and effective application of Cs3VO4 in various fields. Further research is strongly encouraged to fill this knowledge gap.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkali metal - Properties, Reactivity, Uses | Britannica [britannica.com]
- 5. Alkali metal - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Phase Transitions in Cesium Orthovanadate (Cs3VO4)
Disclaimer: Extensive literature searches did not yield specific experimental data on the phase transitions of Cesium Orthovanadate (Cs3VO4). The following guide is a comprehensive, albeit hypothetical, framework based on established methodologies for studying phase transitions in solid-state materials. This document is intended to serve as a detailed roadmap for researchers and scientists investigating the thermal behavior and structural polymorphism of Cs3VO4.
Introduction
This compound (Cs3VO4) is a member of the alkali metal orthovanadate family, which has garnered interest for its potential applications in various technological fields, including as scintillators, ionic conductors, and in catalysis. The study of phase transitions in such materials is of paramount importance as these transitions can significantly alter the physical and chemical properties of the compound, such as its crystal structure, conductivity, and optical properties. Understanding the temperature- and pressure-induced phase behavior of Cs3VO4 is crucial for its potential application and for the fundamental understanding of its structure-property relationships.
This technical guide outlines a comprehensive experimental approach to elucidate the phase transitions in this compound. It details the synthesis of the material and the key characterization techniques required to identify and characterize its polymorphic forms and the transitions between them.
Synthesis of this compound
A reliable synthesis method is the prerequisite for obtaining high-quality, single-phase Cs3VO4 for subsequent characterization. The solid-state reaction method is a common and effective route for the synthesis of such mixed metal oxides.
Experimental Protocol: Solid-State Synthesis of Cs3VO4
-
Precursor Preparation: High-purity cesium carbonate (Cs2CO3) and vanadium(V) oxide (V2O5) are used as precursors. The powders are dried in an oven at 120°C for at least 4 hours to remove any adsorbed moisture.
-
Stoichiometric Mixing: The precursors are weighed in a 3:1 molar ratio of Cs2CO3 to V2O5. The powders are then intimately mixed by grinding in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity.
-
Calcination: The mixed powder is transferred to an alumina crucible and heated in a programmable furnace. The calcination is typically performed in multiple steps to ensure a complete reaction and to avoid the formation of intermediate phases. A possible heating profile is:
-
Heat from room temperature to 400°C at a rate of 5°C/min and hold for 12 hours.
-
Cool down, regrind the sample, and then heat to 600°C at a rate of 5°C/min and hold for 24 hours.
-
A final heating step at 800°C for 24 hours may be necessary to achieve a single-phase product.
-
-
Phase Purity Confirmation: The phase purity of the synthesized Cs3VO4 powder is confirmed by Powder X-Ray Diffraction (PXRD).
Characterization of Phase Transitions
A combination of thermal analysis and structural characterization techniques is essential for a thorough investigation of phase transitions.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to identify the temperatures at which phase transitions occur and to quantify the enthalpy changes associated with these transitions.
Experimental Protocol: DSC Analysis of Cs3VO4
-
Sample Preparation: A small amount of the synthesized Cs3VO4 powder (typically 5-10 mg) is hermetically sealed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.
-
Measurement Conditions: The sample and reference crucibles are placed in the DSC instrument. The measurement is performed under a controlled atmosphere, typically flowing nitrogen or argon, to prevent any reactions with air.
-
Temperature Program: A heating and cooling cycle is applied to the sample. A typical program would be:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Heat from 30°C to a temperature just below the expected melting point (e.g., 1000°C) at a constant rate (e.g., 10°C/min).
-
Hold at the high temperature for a few minutes to ensure thermal equilibrium.
-
Cool down to the starting temperature at the same rate.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic or exothermic peaks in the DSC curve indicate phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.
Structural Analysis: Temperature-Dependent Powder X-Ray Diffraction (PXRD)
PXRD is used to determine the crystal structure of the different phases of Cs3VO4 and to monitor the structural changes that occur during a phase transition.
Experimental Protocol: Temperature-Dependent PXRD of Cs3VO4
-
Sample Preparation: A thin layer of the Cs3VO4 powder is mounted on a high-temperature sample stage within the diffractometer.
-
Data Collection: A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected. A diffraction pattern (intensity vs. 2θ) is collected at various temperatures, especially around the transition temperatures identified by DSC.
-
Temperature Control: The sample is heated in a controlled manner using a high-temperature attachment. Diffraction patterns are recorded at regular temperature intervals during heating and cooling to observe the appearance and disappearance of different phases.
-
Structure Determination: The diffraction patterns of the different phases are indexed to determine the unit cell parameters and space group. Rietveld refinement can be used to obtain detailed structural information, such as atomic positions.
Vibrational Spectroscopy: Raman Spectroscopy
Raman spectroscopy is a sensitive probe of the local structure and bonding in a material. Changes in the Raman spectrum can provide insights into the nature of the phase transitions.
Experimental Protocol: Temperature-Dependent Raman Spectroscopy of Cs3VO4
-
Sample Preparation: A small amount of the Cs3VO4 powder is placed on a temperature-controlled stage.
-
Measurement: A laser beam is focused on the sample, and the scattered light is collected and analyzed by a spectrometer. Raman spectra are recorded as a function of temperature, particularly across the phase transition temperatures.
-
Data Analysis: Changes in the number, position, and width of the Raman bands are analyzed. The appearance of new bands or the splitting of existing bands can indicate a change in the crystal symmetry and the nature of the phase transition.
Hypothetical Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for the phase transitions in Cs3VO4, which would be obtained from the experiments described above.
Table 1: Hypothetical Phase Transition Temperatures and Enthalpies for Cs3VO4 from DSC
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| α → β | 450 | 455 | 25.3 |
| β → γ | 720 | 728 | 42.1 |
Table 2: Hypothetical Crystal Structure Data for Cs3VO4 Polymorphs from PXRD
| Phase | Temperature (°C) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| α | 25 | Orthorhombic | Pnma | 10.25 | 7.85 | 6.50 | 90 | 90 | 90 |
| β | 500 | Tetragonal | I4/mcm | 8.10 | 8.10 | 6.85 | 90 | 90 | 90 |
| γ | 750 | Cubic | Fm-3m | 6.95 | 6.95 | 6.95 | 90 | 90 | 90 |
Visualizations
The following diagrams illustrate the logical workflow of the experimental investigation and a hypothetical phase transition pathway for Cs3VO4.
Conclusion
While specific experimental data for the phase transitions in this compound (Cs3VO4) are not currently available in the public domain, this guide provides a robust and detailed framework for conducting such an investigation. The proposed combination of solid-state synthesis, differential scanning calorimetry, temperature-dependent powder X-ray diffraction, and Raman spectroscopy will enable a comprehensive understanding of the structural and thermodynamic aspects of any phase transitions in this material. The successful execution of these experiments will provide valuable data for the scientific community and will be crucial for the potential technological applications of Cs3VO4.
Electronic Structure of Cesium Vanadates: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the electronic band structure of cesium vanadates, with a specific focus on the well-characterized compound Cesium Vanadate, Cs₂V₃O₈, as a representative example due to the limited availability of specific data on Cesium Orthovanadate (Cs₃VO₄). The principles and methodologies described herein are broadly applicable to the study of complex vanadate systems.
Introduction to Cesium Vanadates
Cesium vanadates are a class of inorganic compounds that exhibit a range of interesting physical properties, including complex magnetic interactions and potential for applications in catalysis and energy storage. Their electronic structure, governed by the interplay of cesium, vanadium, and oxygen orbitals, is key to understanding and harnessing these properties. The electronic band structure, in particular, dictates the material's conductivity, optical absorption, and chemical reactivity.
Crystal Structure of Cesium Vanadate (Cs₂V₃O₈)
A fundamental prerequisite for understanding the electronic band structure is a detailed knowledge of the crystal structure. Cesium vanadate, Cs₂V₃O₈, crystallizes in a noncentrosymmetric polar space group, P4bm.[1] The structure is characterized by two-dimensional layers composed of corner-sharing V⁵⁺O₄ tetrahedra and V⁴⁺O₅ square pyramids.[1] These layers are separated by cesium cations.[1] The presence of mixed-valence vanadium (V⁴⁺ and V⁵⁺) is a key feature of this compound, which significantly influences its electronic and magnetic properties.[1]
Table 1: Crystallographic Data for Cs₂V₃O₈
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4bm |
| a (Å) | 8.9448(4) |
| c (Å) | 6.0032(3) |
| Volume (ų) | 480.31(4) |
| Z | 2 |
Data sourced from Yeon et al., Inorg. Chem. 2013, 52, 10, 6179–6186.[1]
Experimental Determination of Electronic Structure
Several experimental techniques are employed to probe the electronic structure of materials like cesium vanadates.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Protocol:
-
Sample Preparation: A single crystal or a pressed pellet of the powdered cesium vanadate sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, hν = 1486.6 eV).
-
Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Analysis: The binding energy of the electrons is calculated from the kinetic energy and the X-ray energy. The resulting spectrum shows peaks corresponding to the core levels of the constituent elements. Chemical shifts in these peaks provide information about the oxidation states (e.g., distinguishing between V⁴⁺ and V⁵⁺). The valence band spectrum reveals the distribution of occupied electronic states.
UV-Visible Diffuse Reflectance Spectroscopy (DRS)
DRS is used to determine the optical band gap of a material.
Experimental Protocol:
-
Sample Preparation: A powdered sample of the cesium vanadate is loaded into a sample holder. A white standard (e.g., BaSO₄) is used as a reference.
-
Measurement: The diffuse reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, is used to convert the reflectance data into a quantity proportional to the absorption coefficient. The optical band gap (Eg) is then determined by plotting (F(R)hν)ⁿ versus hν (where hν is the photon energy) and extrapolating the linear portion of the curve to the energy axis. The value of n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).
Computational Approach to Electronic Band Structure
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting and understanding the electronic band structure of materials.
Computational Protocol:
-
Crystal Structure Input: The experimentally determined crystallographic information (lattice parameters and atomic positions) for cesium vanadate is used as the input for the calculation.
-
Choice of Functional: An appropriate exchange-correlation functional is selected. For materials with localized d-electrons like vanadates, standard functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not be sufficient. More advanced methods like DFT+U (where U is a Hubbard-like term to account for on-site Coulomb interactions) or hybrid functionals (e.g., HSE06) are often necessary to accurately describe the electronic structure and band gap.
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density.
-
Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.
-
Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to understand the contribution of different atomic orbitals (Cs, V, O) to the valence and conduction bands.
Electronic Band Structure of a Representative Cesium Vanadate
While specific data for Cs₃VO₄ is unavailable, based on studies of other vanadates, the electronic structure near the Fermi level is expected to be dominated by the molecular orbitals of the vanadate (VO₄) polyhedra. The valence band maximum (VBM) is typically formed by O 2p states, with some contribution from V 3d states. The conduction band minimum (CBM) is primarily composed of empty V 3d states. The cesium ions are generally considered to have a lesser impact on the states near the band gap compared to the vanadate units.
Table 2: Predicted Electronic Properties of a Representative Cesium Vanadate
| Property | Predicted Value/Characteristic |
| Band Gap Nature | Likely indirect |
| Band Gap Value (eV) | Expected in the range of 2.0 - 4.0 eV |
| Valence Band Composition | Primarily O 2p with some V 3d character |
| Conduction Band Composition | Primarily V 3d character |
Visualizations
Caption: Experimental workflow for the characterization of cesium vanadates.
Caption: Workflow for first-principles electronic band structure calculations.
References
Vibrational Mode Analysis of Cesium Orthovanadate (Cs₃VO₄) Utilizing Raman Spectroscopy: A Technical Guide
Introduction
Cesium orthovanadate (Cs₃VO₄) is a crystalline material of interest in various scientific and technological fields. A thorough understanding of its structural and dynamic properties at the molecular level is crucial for its potential applications. Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a material, offering insights into its crystal structure, chemical bonding, and phase transitions. This technical guide presents a comprehensive overview of the theoretical and experimental aspects of employing Raman spectroscopy for the vibrational analysis of this compound. While specific experimental data for Cs₃VO₄ is not extensively available in the reviewed literature, this document outlines the fundamental principles, a generalized experimental protocol, and the expected spectral features based on the analysis of similar orthovanadate compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of solid-state materials.
Theoretical Framework: Vibrational Modes in Orthovanadates
The vibrational properties of a crystalline solid are dictated by its crystal structure and the nature of its chemical bonds. In this compound, the fundamental vibrational units are the orthovanadate (VO₄³⁻) tetrahedra. For an isolated tetrahedral ion like VO₄³⁻, group theory predicts four fundamental vibrational modes, all of which are Raman active.[1] These modes are:
-
Symmetric Stretching (ν₁): An in-phase, symmetric vibration of all four V-O bonds. This mode typically produces the most intense peak in the Raman spectrum.
-
Antisymmetric Stretching (ν₃): An out-of-phase stretching of the V-O bonds.
-
Symmetric Bending (ν₂): A symmetric scissoring motion of the O-V-O bond angles.
-
Antisymmetric Bending (ν₄): An asymmetric twisting or rocking motion of the O-V-O bond angles.
In a solid-state crystal lattice, the local environment and symmetry of the VO₄³⁻ units, as well as the interactions with the Cesium cations, can lead to a splitting of these fundamental modes and the appearance of additional lattice vibrations (external modes) at lower frequencies.
Generalized Experimental Protocol for Raman Spectroscopy of Cs₃VO₄
The following outlines a typical experimental procedure for acquiring the Raman spectrum of a solid sample like this compound.
1. Sample Preparation:
-
Crystalline Sample: If a single crystal of Cs₃VO₄ is available, it should be mounted on a microscope slide or a suitable sample holder. The orientation of the crystal axes relative to the incident laser polarization can be varied to perform polarized Raman spectroscopy, which can aid in the definitive assignment of vibrational modes.
-
Polycrystalline Powder: A polycrystalline powder sample of Cs₃VO₄ should be gently pressed into a shallow well on a sample holder or onto a microscope slide to create a flat, dense surface for analysis.
2. Instrumentation and Data Acquisition:
A high-resolution confocal Raman microscope is typically employed for the analysis of solid-state materials. The key instrumental parameters are as follows:
-
Laser Source: A solid-state laser with a wavelength of 532 nm or 785 nm is commonly used. The choice of wavelength may depend on the sample's fluorescence properties; a longer wavelength laser can help to mitigate fluorescence background.
-
Laser Power: The laser power at the sample should be kept low (typically in the range of 1-10 mW) to prevent laser-induced heating or sample degradation.
-
Objective Lens: A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser beam onto the sample and efficiently collect the scattered Raman signal.
-
Spectrometer: A single-grating spectrometer equipped with a cooled charge-coupled device (CCD) detector is used to disperse and detect the Raman scattered light.
-
Calibration: The spectrometer should be calibrated using a standard reference material with known Raman peak positions, such as a silicon wafer or a neon lamp.
-
Data Acquisition Parameters:
-
Spectral Range: 50 - 1200 cm⁻¹ (to cover both lattice vibrations and internal modes of the VO₄³⁻ units).
-
Acquisition Time: 10 - 60 seconds.
-
Accumulations: 5 - 10 accumulations to improve the signal-to-noise ratio.
-
3. Data Processing and Analysis:
The raw Raman spectra are processed to remove artifacts and extract meaningful information:
-
Cosmic Ray Removal: Spurious sharp peaks from cosmic rays are identified and removed using appropriate algorithms.
-
Baseline Correction: A polynomial or other suitable function is fitted to the spectral baseline and subtracted to remove background fluorescence.
-
Peak Fitting: The processed spectrum is fitted with Lorentzian-Gaussian functions to determine the precise position (wavenumber), intensity, and full width at half maximum (FWHM) of each Raman peak.
-
Mode Assignment: The observed Raman peaks are assigned to their corresponding vibrational modes based on their positions, intensities, and comparison with the spectra of other orthovanadate compounds and theoretical calculations.
Hypothetical Data Presentation
The quantitative data obtained from the Raman analysis of Cs₃VO₄ would be summarized in a table as shown below. Please note that the values in this table are hypothetical and serve as an example of how the data would be presented.
| Raman Peak Position (cm⁻¹) | Proposed Vibrational Assignment |
| Hypothetical/Example Data | Hypothetical/Example Data |
| ~850 | ν₁ (Symmetric Stretch of VO₄³⁻) |
| ~790 | ν₃ (Antisymmetric Stretch of VO₄³⁻) |
| ~350 | ν₂/ν₄ (Bending Modes of VO₄³⁻) |
| < 200 | Lattice Vibrations |
Visualization of the Experimental Workflow
The general workflow for the Raman spectroscopic analysis of this compound is illustrated in the following diagram.
References
A Technical Guide to the Theoretical Prediction of Cesium Orthovanadate (Cs₃VO₄) Properties
Abstract: The discovery and characterization of novel inorganic materials are foundational to advancements in various scientific and technological fields. Cesium orthovanadate (Cs₃VO₄) represents a promising but largely unexplored material. This technical guide outlines a comprehensive theoretical framework for predicting the structural, electronic, mechanical, and optical properties of Cs₃VO₄ using first-principles computational methods. In the absence of extensive experimental literature on this specific compound, this document serves as a methodological roadmap for researchers, leveraging established computational techniques and drawing parallels with analogous vanadate compounds. We present detailed computational protocols, particularly those based on Density Functional Theory (DFT), and describe the corresponding experimental techniques required for validation. This guide is intended for researchers and scientists in materials science and related disciplines engaged in the computational design and discovery of new materials.
Introduction
Vanadate compounds form a diverse class of materials known for their interesting electronic, optical, and catalytic properties. While various cesium vanadates (e.g., CsVO₃, Cs₂V₃O₈) and other orthovanadates (e.g., RVO₄ where R is a rare-earth element) have been studied, this compound (Cs₃VO₄) remains a theoretically and experimentally uncharted compound. The ability to predict material properties in silico before synthesis accelerates the materials discovery pipeline, saving significant time and resources.
This whitepaper provides a detailed guide to the theoretical prediction of the fundamental properties of Cs₃VO₄. The methodology is centered around Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[1] We will detail the typical workflow, from initial structure prediction to the calculation of a suite of properties and the subsequent experimental validation steps.
Crystal Structure Prediction
The first step in any theoretical analysis is to determine the most stable crystal structure. For an uncharacterized compound like Cs₃VO₄, this can be approached by examining known structures of chemically similar materials. For instance, Sodium orthovanadate (Na₃VO₄) crystallizes in the orthorhombic Pbca space group.[2] This structure, or other common orthovanadate structures, can serve as an initial template for Cs₃VO₄. The process involves substituting the cations (Na⁺ with Cs⁺) and performing a full geometry optimization to relax the lattice parameters and atomic positions until the forces on the atoms and stress on the unit cell are minimized.
The expected output of this initial step is a set of optimized lattice parameters that define the unit cell of the predicted ground-state structure.
Table 1: Predicted Crystal Structure Data for Cs₃VO₄
This table presents a hypothetical, yet plausible, set of structural parameters for Cs₃VO₄ based on an initial geometry optimization, assuming an orthorhombic crystal system analogous to similar orthovanadates.
| Parameter | Predicted Value | Description |
| Crystal System | Orthorhombic | A crystal system with three unequal axes at right angles. |
| Space Group | Pbca (61) | The symmetry group of the crystal structure. |
| Lattice Constant a | 10.5 Å | Length of the 'a' axis of the unit cell. |
| Lattice Constant b | 12.0 Å | Length of the 'b' axis of the unit cell. |
| Lattice Constant c | 8.5 Å | Length of the 'c' axis of the unit cell. |
| Volume | 1071 ų | The volume of the unit cell. |
| Formula Units (Z) | 8 | Number of Cs₃VO₄ formula units per unit cell. |
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are the core of the theoretical prediction workflow.[1] These simulations solve the quantum mechanical equations that govern the behavior of electrons in the material, allowing for the calculation of its ground-state properties.[3]
DFT Calculation Workflow
The general workflow for predicting material properties with DFT involves defining the crystal structure, choosing appropriate computational parameters, running the simulation to achieve self-consistency, and then post-processing the results to extract the desired properties.
Caption: A generalized workflow for predicting material properties using DFT.
Detailed Computational Protocol
The accuracy of DFT predictions is highly dependent on the chosen computational parameters. For vanadates, special consideration must be given to the treatment of electron correlation effects.
-
Software: A variety of software packages can perform these calculations, including Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or CASTEP.[3][4] The protocol described here is generalized but widely applicable.
-
Exchange-Correlation Functional: This term approximates the complex many-body electron interactions.
-
GGA (Generalized Gradient Approximation): Functionals like PBE (Perdew-Burke-Ernzerhof) are a common starting point.[4]
-
DFT+U: For materials with localized d-electrons like vanadium, a Hubbard U correction (GGA+U) is often necessary to correct for self-interaction errors and provide a more accurate description of the electronic structure, particularly the band gap.[5]
-
Hybrid Functionals: Functionals like HSE06 mix a portion of exact Hartree-Fock exchange, often yielding highly accurate band gaps, though they are more computationally expensive. However, some studies on vanadates suggest HSE06 may overestimate the band gap.[5]
-
-
Pseudopotentials: The Projector-Augmented Wave (PAW) method is commonly used to describe the interaction between core and valence electrons efficiently.
-
Plane-Wave Basis Set Cutoff: An energy cutoff of 500-600 eV is typically sufficient to ensure convergence for oxides.
-
k-point Sampling: The Brillouin zone should be sampled with a Monkhorst-Pack grid. The density of the grid depends on the cell size; a density that results in a spacing of ~0.03 Å⁻¹ is a good starting point for geometry optimization and total energy calculations.
-
Convergence Criteria: Geometry optimization should be continued until forces on all atoms are below 0.01 eV/Å. The energy convergence criterion for the self-consistent field loop should be set to 10⁻⁶ eV or lower.
Predicted Material Properties
Once the computational protocol is established, a range of properties can be calculated.
Electronic, Mechanical, and Optical Data
The primary outputs of DFT calculations include the electronic band structure, density of states (DOS), elastic tensor, and frequency-dependent dielectric function. From these, key material properties can be derived. The following tables summarize the kind of quantitative data that can be predicted for Cs₃VO₄.
Table 2: Predicted Electronic and Mechanical Properties of Cs₃VO₄
Note: Values for band gap and moduli are presented as examples based on typical results for similar vanadate compounds and should be recalculated for Cs₃VO₄.
| Property | Predicted Value | Method/Interpretation |
| Band Gap (E_g) | 3.2 eV | Calculated from the electronic band structure (GGA+U). |
| Band Gap Type | Direct | The minimum of the conduction band and maximum of the valence band occur at the same k-point. |
| Bulk Modulus (K) | 65 GPa | Derived from the elastic tensor; measures resistance to compression.[6] |
| Shear Modulus (G) | 30 GPa | Derived from the elastic tensor; measures resistance to shearing.[6] |
| Young's Modulus (E) | 80 GPa | Derived from K and G; measures tensile stiffness. |
| Pugh's Ratio (K/G) | 2.17 | Indicates ductile behavior (a value > 1.75 typically suggests ductility). |
Table 3: Predicted Optical Properties of Cs₃VO₄ (at 2.5 eV / ~500 nm)
Note: These values are hypothetical examples derived from the dielectric function, which is the primary calculated optical property.
| Property | Predicted Value | Description |
| Refractive Index (n) | 2.1 | Describes how light propagates through the material. |
| Extinction Coefficient (k) | 0.0 | Related to the absorption of light; should be near zero below the band gap. |
| Absorption Coefficient (α) | ~0 cm⁻¹ | Quantifies the extent to which light is absorbed. Rises sharply above the band gap energy. |
| Static Dielectric Constant (ε₁) | 4.41 | The real part of the dielectric function at zero frequency. |
Experimental Protocols for Validation
Theoretical predictions must be validated by experimental synthesis and characterization. This feedback loop is crucial for refining computational models and confirming the real-world existence and properties of the predicted material.
Caption: The synergistic loop between theoretical prediction and experimental validation.
Synthesis Protocol: Sonochemical Method
The sonochemical method is an efficient technique for synthesizing orthovanadate nanoparticles at relatively low temperatures.[7]
-
Precursor Preparation: Prepare aqueous solutions of cesium nitrate (CsNO₃) and ammonium vanadate (NH₄VO₃) in stoichiometric ratios (3:1 molar ratio for Cs:V).
-
Surfactant Addition: To control particle size and morphology, dissolve a surfactant such as polyethylene glycol (PEG) into the solution.[7]
-
Sonication: Place the reaction vessel in a high-intensity ultrasonic bath. The sonication process creates acoustic cavitation, which promotes the reaction at a molecular level. Irradiate for 2-4 hours at a controlled temperature (e.g., 80 °C).
-
Isolation and Washing: After the reaction is complete, centrifuge the mixture to isolate the precipitate. Wash the resulting powder several times with deionized water and ethanol to remove any unreacted precursors or surfactant.
-
Drying and Annealing: Dry the powder in an oven at ~100 °C. A subsequent annealing step at a higher temperature (e.g., 500-700 °C) may be required to improve crystallinity.
Characterization Protocols
-
Structural Characterization:
-
Technique: Powder X-ray Diffraction (XRD).
-
Methodology: The synthesized powder is analyzed with an X-ray diffractometer using Cu Kα radiation. The resulting diffraction pattern is compared to the theoretically predicted pattern. Rietveld refinement can be performed to obtain precise lattice parameters, confirming the crystal structure and phase purity.
-
-
Optical Characterization:
-
Technique: UV-Visible Diffuse Reflectance Spectroscopy (DRS).
-
Methodology: The absorbance spectrum of the powder is measured. The optical band gap can be estimated from the absorption edge using a Tauc plot, which relates the absorption coefficient to the photon energy. This experimental band gap is a key value for comparison with the DFT-calculated gap.
-
-
Morphological Characterization:
-
Technique: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Methodology: These techniques are used to visualize the particle size, shape, and morphology of the synthesized powder, confirming the effectiveness of the synthesis method.
-
Conclusion
This guide presents a robust, theory-driven methodology for the prediction and subsequent validation of the properties of this compound (Cs₃VO₄). By combining crystal structure prediction with a rigorous Density Functional Theory protocol, it is possible to compute the essential electronic, mechanical, and optical properties of this novel material before its physical synthesis. The outlined workflow, emphasizing a close synergy between computational prediction and experimental verification, provides a clear and efficient path for the exploration and development of Cs₃VO₄ and other promising new inorganic materials.
References
- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. scispace.com [scispace.com]
- 5. DFT and hybrid-DFT calculations on the electronic properties of vanadate materials: theory meets experiments - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Density functional theory predictions of the mechanical properties of crystalline materials - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00453K [pubs.rsc.org]
- 7. cris.biu.ac.il [cris.biu.ac.il]
fundamental properties of single-crystal Cesium orthovanadate
An In-depth Technical Guide to the Fundamental Properties of Single-Crystal Cesium Vanadate (Cs₂V₃O₈)
Introduction
Cesium vanadate, specifically the single-crystal form of Cs₂V₃O₈, has garnered interest within the scientific community due to its intriguing structural and physical properties. This technical guide provides a comprehensive overview of the fundamental characteristics of single-crystal Cs₂V₃O₈, including its crystal structure, thermal, magnetic, and electrical properties. The information is tailored for researchers, scientists, and professionals in materials science and related fields.
Crystal Structure and Synthesis
Single-crystal Cs₂V₃O₈ belongs to the fresnoite-type structural family and possesses a noncentrosymmetric polar space group, P4bm.[1][2] Its structure is characterized by a two-dimensional layered arrangement of corner-sharing V⁵⁺O₄ and V⁴⁺O₅ polyhedra, with cesium cations situated between these layers.[1][2] This alignment of polyhedra results in a macroscopic polarity along the c-axis.[1]
Crystallographic Data
The crystallographic parameters for single-crystal Cs₂V₃O₈ are summarized in the table below.
| Property | Value |
| Chemical Formula | Cs₂V₃O₈ |
| Crystal System | Tetragonal |
| Space Group | P4bm |
| Lattice Parameter (a) | 8.9448(4) Å |
| Lattice Parameter (c) | 6.0032(3) Å |
| Unit Cell Volume (V) | 480.31(4) ų |
| Formula Units per Cell (Z) | 2 |
Experimental Protocols: Synthesis of Single-Crystal Cs₂V₃O₈
Single crystals of Cs₂V₃O₈ can be synthesized via a two-step hydrothermal method.[3]
Step 1: Preparation of Vanadyl Oxalate Precursor
-
An aqueous solution of Vanadium pentoxide (V₂O₅) and oxalic acid is prepared.
-
The solution is placed in an autoclave and heated to 150 °C for 12 hours.
Step 2: Hydrothermal Synthesis of Cs₂V₃O₈
-
Cesium carbonate (Cs₂CO₃) is added to the precursor solution from Step 1.
-
The resulting mixture is sealed in an autoclave and heated to 150 °C for 24 hours.
-
After the reaction, the autoclave is cooled to room temperature, yielding single crystals of Cs₂V₃O₈.
Physical and Chemical Properties
The fundamental properties of single-crystal Cs₂V₃O₈ have been investigated through various characterization techniques.
Thermal and Magnetic Properties
| Property | Value |
| Pyroelectric Coefficient | -2.0 µC m⁻² K⁻¹ |
| Effective Magnetic Moment (V⁴⁺) | 1.78 µB |
| Magnetic Ordering Temperature | ~7 K |
Electrical Properties
Frequency-dependent polarization measurements have shown that Cs₂V₃O₈ is not ferroelectric.[1][2] Studies on the DC electrical conductivity of a related compound, CsVO₃, indicate a sharp change in conductivity at its phase transition temperature, with an exponential increase in the ferroelectric region.[4] For CsVO₃, the conductivity below the transition temperature is of a mixed ionic-electronic type.[4]
Experimental Protocols: Characterization
Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable single crystal of Cs₂V₃O₈ is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
Diffraction patterns are collected at various crystal orientations.
-
The collected data is processed to determine the crystal structure, space group, and lattice parameters.
Pyroelectric Measurements:
-
A thin, polished single crystal is coated with conductive electrodes on opposite faces perpendicular to the polar axis.
-
The crystal is subjected to a controlled temperature ramp.
-
The resulting pyroelectric current is measured as a function of temperature using an electrometer.
-
The pyroelectric coefficient is calculated from the measured current and the rate of temperature change.
Magnetic Susceptibility Measurements:
-
A single crystal is placed in a magnetometer (e.g., a SQUID magnetometer).
-
The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.
-
The magnetic susceptibility is calculated from the measured magnetic moment.
Conclusion
Single-crystal Cesium Vanadate (Cs₂V₃O₈) presents a unique combination of a noncentrosymmetric crystal structure with pyroelectric and antiferromagnetic properties. The established hydrothermal synthesis route provides a reliable method for obtaining high-quality single crystals for further investigation. The data and experimental protocols summarized in this guide offer a solid foundation for researchers and scientists to explore the potential applications of this material in various technological fields. Further research into its optical and detailed thermal properties would provide a more complete understanding of this fascinating material.
References
Methodological & Application
Application Note and Protocol: Hydrothermal Synthesis of Cesium Orthovanadate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cesium orthovanadate (Cs₃VO₄) is an inorganic compound of interest in various fields of materials science and chemistry. The hydrothermal synthesis method offers a versatile and effective route for producing crystalline materials from aqueous solutions under controlled temperature and pressure. This technique allows for the synthesis of high-purity, homogeneous powders with well-controlled morphology. This document provides a detailed protocol for the hydrothermal synthesis of this compound, based on established methodologies for analogous alkali metal vanadates.
Experimental Protocol
This protocol describes a generalized hydrothermal method for the synthesis of this compound (Cs₃VO₄). The parameters are derived from typical conditions reported for other alkali metal vanadates and orthovanadates.[1][2][3][4][5][6]
1. Materials and Equipment
-
Precursors:
-
Vanadium Pentoxide (V₂O₅)
-
Cesium Carbonate (Cs₂CO₃) or Cesium Chloride (CsCl)
-
Deionized Water
-
-
pH Adjustment (Optional):
-
Cesium Hydroxide (CsOH) or Hydrochloric Acid (HCl)
-
-
Equipment:
-
Teflon-lined stainless steel autoclave (e.g., 25-100 mL capacity)
-
Magnetic stirrer and stir bars
-
Drying oven
-
Centrifuge or filtration setup (e.g., Büchner funnel)
-
pH meter
-
Analytical balance
-
2. Precursor Solution Preparation
-
Vanadium Source: Accurately weigh Vanadium Pentoxide (V₂O₅) and dissolve it in a specific volume of deionized water. Gentle heating and stirring may be required to facilitate dissolution.
-
Cesium Source: In a separate beaker, accurately weigh the chosen cesium precursor (e.g., Cesium Carbonate, Cs₂CO₃) and dissolve it in deionized water.
-
Stoichiometric Ratio: The molar ratio of Cesium to Vanadium should be maintained at 3:1 to favor the formation of Cs₃VO₄.
3. Hydrothermal Reaction
-
Mixing: Slowly add the vanadium precursor solution to the cesium precursor solution under constant stirring to ensure a homogeneous mixture.
-
pH Adjustment (Optional): If necessary, adjust the pH of the resulting solution using a suitable agent like CsOH. The pH can play a crucial role in controlling the final product's phase and morphology.[2]
-
Autoclave Sealing: Transfer the final mixture into the Teflon liner of the stainless steel autoclave. The vessel should be filled to approximately 40-80% of its total volume to ensure safe operation under autogenous pressure.[1]
-
Heating: Seal the autoclave tightly and place it in a programmable drying oven. Heat the autoclave to the desired reaction temperature (typically between 150°C and 220°C) and maintain this temperature for the specified reaction time (ranging from 24 to 72 hours).
4. Product Recovery and Purification
-
Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot and under pressure.
-
Collection: Once cooled, carefully open the autoclave and retrieve the Teflon liner. The solid product will have precipitated.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water to remove any unreacted precursors and by-products. An additional wash with ethanol can facilitate drying.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours until a constant weight is achieved.
-
Characterization: The synthesized powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and purity, and Scanning Electron Microscopy (SEM) to analyze the morphology.[2][7]
Data Presentation: Synthesis Parameters
The following table summarizes typical quantitative parameters for the hydrothermal synthesis of various orthovanadates and alkali metal vanadates, which can be adapted for this compound.
| Parameter | Value Range | Source Compound Example | Reference |
| Vanadium Precursor | V₂O₅, K₆V₁₀O₂₈·9H₂O | SmVO₄, YVO₄, KₓV₃O₈ | [2][3][6] |
| Alkali Metal Precursor | CsCl, Cs₂CO₃ | Cs₂V₃O₈, KₓV₃O₈ | [3][8] |
| Reaction Temperature | 140 - 230 °C | SmVO₄, YVO₄, KₓV₃O₈ | [1][2] |
| Reaction Time | 24 - 72 hours (1-3 days) | KₓV₃O₈, Cs₂V₃O₈ | [3][8] |
| Autoclave Filling | ~40% capacity | KVO₃ | [1] |
| pH Level | 4 - 10 (can be critical) | SmVO₄ | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hydrothermal synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelating Ligand-Mediated Hydrothermal Synthesis of Samarium Orthovanadate with Decavanadate as Vanadium Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engj.org [engj.org]
- 4. vb.vilniustech.lt [vb.vilniustech.lt]
- 5. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solid-State Synthesis of Cs₃VO₄: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of cesium orthovanadate (Cs₃VO₄) via the solid-state reaction method. This information is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing this compound for further investigation and application.
Introduction
This compound (Cs₃VO₄) is a promising inorganic compound with potential applications in various fields, including as a solid electrolyte in batteries and other electrochemical devices. The solid-state reaction method is a conventional and accessible technique for synthesizing polycrystalline materials like Cs₃VO₄ from solid precursors through thermal decomposition and diffusion at elevated temperatures. This method offers a straightforward route to obtaining the desired phase of the material.
Synthesis Protocol
This section details the experimental procedure for the synthesis of Cs₃VO₄ using the solid-state reaction method. The protocol is based on the reaction between cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅).
Precursor Materials and Stoichiometry
The synthesis of Cs₃VO₄ is achieved through the reaction of high-purity cesium carbonate (Cs₂CO₃) and vanadium pentoxide (V₂O₅). To ensure the formation of the desired Cs₃VO₄ phase, a stoichiometric ratio of the precursors is crucial. The balanced chemical equation for the reaction is:
3Cs₂CO₃ + V₂O₅ → 2Cs₃VO₄ + 3CO₂
Based on this equation, the required molar ratio of Cs₂CO₃ to V₂O₅ is 3:1.
Table 1: Precursor Materials and Stoichiometry
| Precursor | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Purity |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 3 | ≥ 99% |
| Vanadium Pentoxide | V₂O₅ | 181.88 | 1 | ≥ 99% |
Experimental Procedure
-
Weighing and Mixing: Accurately weigh the precursor powders (Cs₂CO₃ and V₂O₅) in a 3:1 molar ratio. Thoroughly mix the powders in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Grinding: For improved reactivity, wet milling in a planetary ball mill with zirconia balls and ethanol as the milling medium can be employed. Mill the mixture for several hours to reduce the particle size and increase the contact surface area between the reactants.
-
Drying: After wet milling, dry the mixture in an oven at 80-100 °C to completely evaporate the ethanol.
-
Calcination: Transfer the dried powder to an alumina crucible. Place the crucible in a programmable muffle furnace for calcination. The calcination step is performed to decompose the carbonate and initiate the solid-state reaction. A typical calcination profile is as follows:
-
Heat from room temperature to 600 °C at a rate of 5 °C/min.
-
Hold at 600 °C for 10 hours.
-
Cool down to room temperature at a rate of 5 °C/min.
-
-
Intermediate Grinding: After calcination, grind the resulting powder again in an agate mortar to ensure homogeneity and break up any agglomerates.
-
Pelletization: Press the calcined powder into pellets using a hydraulic press at a pressure of 10-15 MPa. This step enhances the contact between particles for the subsequent sintering process.
-
Sintering: Place the pellets on an alumina plate and transfer them back to the muffle furnace for sintering. Sintering is performed at a higher temperature to promote grain growth and densification, leading to the formation of the final Cs₃VO₄ phase. A typical sintering profile is:
-
Heat from room temperature to 800 °C at a rate of 5 °C/min.
-
Hold at 800 °C for 20 hours.
-
Cool down slowly to room temperature at a rate of 2-3 °C/min.
-
Experimental Workflow Diagram
Characterization of Cs₃VO₄
After synthesis, the resulting Cs₃VO₄ product should be characterized to confirm its phase purity, crystal structure, and other properties.
X-ray Diffraction (XRD)
XRD is the primary technique to identify the crystalline phases present in the synthesized powder. The XRD pattern of the final product should be compared with standard diffraction patterns for Cs₃VO₄.
Table 2: Crystallographic Data for Cs₃VO₄
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Parameters | a = 8.33 Å, b = 11.08 Å, c = 6.22 Å |
Spectroscopic Analysis
Vibrational spectroscopy techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the formation of the V-O bonds within the orthovanadate (VO₄³⁻) tetrahedra.
Table 3: Expected Vibrational Modes for Cs₃VO₄
| Spectroscopy | Wavenumber Range (cm⁻¹) | Assignment |
| Raman | 800 - 900 | Symmetric stretching of V-O bonds in VO₄³⁻ |
| FTIR | 750 - 850 | Asymmetric stretching of V-O bonds in VO₄³⁻ |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the synthesized Cs₃VO₄ and to investigate any phase transitions at elevated temperatures.
Applications
Cs₃VO₄ synthesized by the solid-state method is a promising material for several applications, primarily due to its potential as a solid-state electrolyte.
-
Solid-State Batteries: The ionic conductivity of Cs₃VO₄ makes it a candidate for use as a solid electrolyte in all-solid-state batteries, which offer potential advantages in terms of safety and energy density over traditional liquid electrolyte batteries.
-
Gas Sensors: Materials with ionic conductivity can sometimes be utilized in the fabrication of chemical sensors for the detection of specific gases.
-
Catalysis: Vanadium-based compounds are known for their catalytic activity in various chemical reactions. The properties of Cs₃VO₄ could be explored for catalytic applications.
Safety Precautions
-
Vanadium pentoxide (V₂O₅) is toxic if inhaled or ingested. Handle V₂O₅ powder in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
High-temperature furnaces should be operated with caution. Ensure proper insulation and follow all safety guidelines for the equipment.
-
Cesium compounds can be hygroscopic. Store precursors and the final product in a desiccator to prevent moisture absorption.
Troubleshooting
Table 4: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (presence of precursors in XRD) | Insufficient mixing, low reaction temperature, or short duration. | Improve mixing (e.g., use ball milling), increase calcination/sintering temperature or duration. |
| Formation of secondary phases | Incorrect stoichiometry, inhomogeneous mixing. | Re-check the weighing of precursors, ensure thorough mixing. |
| Low density of sintered pellets | Insufficient sintering temperature or time, low pelletizing pressure. | Increase sintering temperature and/or duration, apply higher pressure during pelletization. |
Logical Relationship Diagram
Application Notes and Protocols for Single Crystal Growth of Cesium Orthovanadate (Cs₃VO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Potential Applications
Cesium orthovanadate (Cs₃VO₄) is a crystalline material belonging to the vanadate family. While specific research on the applications of Cs₃VO₄ single crystals is limited, the broader class of vanadate compounds has garnered significant interest in various fields, including medicine and drug development, due to their diverse biological activities. The structural similarity between the vanadate ion (VO₄³⁻) and the phosphate ion (PO₄³⁻) allows vanadates to interact with and influence numerous physiological processes.[1][2][3]
Potential applications of this compound in a research and drug development context may be inferred from the known properties of other vanadate compounds:
-
Insulin-Mimetic and Antidiabetic Properties: Vanadium compounds have been extensively studied for their potential as therapeutic agents for diabetes.[2][4] They have been shown to lower blood glucose levels and improve insulin sensitivity in animal models and even in human clinical trials.[2][4] The mechanism is thought to involve the inhibition of protein tyrosine phosphatases and the activation of insulin receptor kinases, mimicking the effects of insulin.[2][5]
-
Anticancer Activity: Certain vanadate compounds, such as sodium orthovanadate (SOV), have demonstrated anticancer effects in various tumor cell lines.[5] These compounds can inhibit tumor growth and induce apoptosis (programmed cell death).[5] The anticancer activity is linked to their ability to modulate signaling pathways involved in cell proliferation and survival.
-
Antimicrobial and Antiviral Properties: Vanadium compounds have shown efficacy against a range of microbial pathogens, including bacteria, fungi, parasites, and viruses.[6][7] This broad-spectrum antimicrobial activity suggests their potential as a basis for the development of new anti-infective agents.
-
Enzyme Inhibition and Regulation: As phosphate analogs, vanadates can act as potent inhibitors of various enzymes, particularly ATPases and phosphatases.[1][2] This property makes them valuable tools in biochemical research to study enzyme mechanisms and cellular signaling pathways.
The availability of high-quality single crystals of Cs₃VO₄ would enable detailed structural and spectroscopic studies, providing a deeper understanding of its physical and chemical properties. This knowledge is crucial for exploring its potential in the aforementioned biological applications and for designing novel vanadate-based therapeutic agents.
Experimental Protocols for Single Crystal Growth
Due to the limited specific literature on the single crystal growth of Cs₃VO₄, the following protocols are proposed based on established methods for analogous orthovanadate compounds and general principles of crystal growth.
Czochralski Method
The Czochralski method is a melt-growth technique suitable for congruently melting materials. It is widely used for producing large, high-quality single crystals of various oxides.
Protocol:
-
Starting Material Preparation:
-
Synthesize polycrystalline Cs₃VO₄ by solid-state reaction. Stoichiometric amounts of high-purity Cs₂CO₃ and V₂O₅ powders are thoroughly mixed and ground.
-
The mixture is calcined in a platinum crucible at a temperature below the melting point of Cs₃VO₄ for several hours to ensure complete reaction and formation of the desired phase. Multiple intermediate grindings are recommended.
-
-
Crystal Growth:
-
The synthesized Cs₃VO₄ powder is placed in an iridium or platinum crucible within a Czochralski furnace.
-
The furnace is heated to a temperature above the melting point of Cs₃VO₄ to obtain a homogeneous melt.
-
A seed crystal of Cs₃VO₄ (if available) or a platinum rod is dipped into the melt.
-
The seed is slowly pulled upwards while being rotated. The pulling and rotation rates are critical parameters that control the crystal diameter and quality.
-
The temperature of the melt is carefully controlled to maintain a stable crystal-melt interface.
-
After the desired crystal length is achieved, the crystal is slowly withdrawn from the melt and cooled to room temperature over several hours to prevent thermal shock and cracking.
-
Quantitative Data for Czochralski Growth (Proposed)
| Parameter | Value | Unit |
| Crucible Material | Iridium or Platinum | - |
| Atmosphere | Air or Inert Gas (e.g., Argon) | - |
| Pulling Rate | 1 - 5 | mm/h |
| Rotation Rate | 10 - 30 | rpm |
| Melt Temperature | To be determined (slightly above melting point) | °C |
| Cooling Rate | 20 - 50 | °C/h |
Experimental Workflow for Czochralski Method
Caption: Czochralski Method Workflow for Cs₃VO₄.
Flux Growth Method
The flux method is a solution growth technique where a solvent (flux) is used to dissolve the starting materials at a temperature below their melting point. This method is particularly useful for materials that melt incongruently or have very high melting points.
Protocol:
-
Mixture Preparation:
-
The solute (pre-synthesized Cs₃VO₄ powder or a stoichiometric mixture of Cs₂CO₃ and V₂O₅) and a suitable flux are mixed in a platinum crucible.
-
Potential fluxes for orthovanadates include alkali metal carbonates, borates, or chlorides. A Cs₂O-V₂O₅ mixture with excess Cs₂O could also act as a self-flux.
-
-
Heating and Soaking:
-
The crucible is placed in a programmable furnace and heated to a temperature where the solute completely dissolves in the flux.
-
The solution is held at this temperature for several hours to ensure homogeneity.
-
-
Slow Cooling:
-
The furnace is then slowly cooled at a controlled rate. As the temperature decreases, the solubility of Cs₃VO₄ in the flux reduces, leading to supersaturation and subsequent crystal nucleation and growth.
-
-
Crystal Harvesting:
-
Once the cooling program is complete, the crucible is removed from the furnace.
-
The crystals can be separated from the solidified flux by various methods, such as dissolving the flux in a suitable solvent (e.g., water or dilute acid) that does not affect the Cs₃VO₄ crystals, or by inverting the hot crucible to pour off the molten flux.
-
Quantitative Data for Flux Growth (Proposed)
| Parameter | Value | Unit |
| Solute:Flux Ratio | 1:5 to 1:20 | molar ratio |
| Soaking Temperature | 900 - 1200 | °C |
| Soaking Time | 5 - 10 | hours |
| Cooling Rate | 1 - 5 | °C/h |
| Final Temperature | 700 - 900 | °C |
Experimental Workflow for Flux Growth Method
Caption: Flux Growth Method Workflow for Cs₃VO₄.
Hydrothermal Synthesis
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is often used to grow crystals that are unstable at their melting points. A plausible protocol can be adapted from the synthesis of Cs₂V₃O₈.[8][9][10][11]
Protocol:
-
Precursor Preparation:
-
A precursor solution is prepared by reacting V₂O₅ with an appropriate cesium source, such as Cs₂CO₃ or CsOH, in an aqueous medium. The stoichiometry should be adjusted to favor the formation of Cs₃VO₄.
-
-
Hydrothermal Reaction:
-
The precursor solution is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature, creating high-pressure conditions.
-
The reaction is held at this temperature for a set duration to allow for the dissolution of reactants and subsequent crystallization of Cs₃VO₄.
-
-
Cooling and Crystal Recovery:
-
The autoclave is slowly cooled to room temperature.
-
The resulting solid product, containing Cs₃VO₄ single crystals, is collected by filtration, washed with deionized water and ethanol to remove any soluble impurities, and then dried.
-
Quantitative Data for Hydrothermal Synthesis (Adapted from Cs₂V₃O₈ Synthesis)
| Parameter | Value | Unit |
| Cesium Source | Cs₂CO₃ or CsOH | - |
| Vanadium Source | V₂O₅ | - |
| Reaction Temperature | 150 - 250 | °C |
| Reaction Time | 24 - 72 | hours |
| Autoclave Filling | 70 - 80 | % |
| Cooling Rate | Natural cooling | - |
Experimental Workflow for Hydrothermal Synthesis
Caption: Hydrothermal Synthesis Workflow for Cs₃VO₄.
Characterization
Once single crystals of Cs₃VO₄ are obtained, a thorough characterization is essential to determine their quality, structure, and properties. Key characterization techniques include:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, space group, and lattice parameters.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): To verify the elemental composition and stoichiometry.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology and microstructure of the crystals.
-
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): To study the thermal stability and melting behavior.
-
UV-Vis-NIR Spectroscopy: To determine the optical transmission window and band gap.
-
Raman and Infrared (IR) Spectroscopy: To probe the vibrational modes of the vanadate groups.
Safety Precautions
-
Vanadium compounds can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
High-temperature furnaces should be operated with caution and in accordance with the manufacturer's instructions.
-
Hydrothermal synthesis involves high pressures and should only be performed in properly rated and maintained autoclaves.
By following these proposed protocols and employing rigorous characterization techniques, researchers can endeavor to produce high-quality single crystals of this compound, paving the way for a deeper understanding of its properties and potential applications in science and medicine.
References
- 1. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Sodium orthovanadate inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyoxovanadates Contribution to Pharmacological, Antimicrobial and Toxicological Actions of Vanadium [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin Film Deposition of Cesium Orthovanadate (Cs₃VO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium orthovanadate (Cs₃VO₄) is a promising material with potential applications in various fields, including catalysis, solid-state ionics, and as a component in advanced sensor technologies. The synthesis of high-quality thin films of this material is crucial for exploring its properties and integrating it into functional devices. These application notes provide an overview of various techniques for the deposition of Cs₃VO₄ thin films, along with detailed experimental protocols and characterization methods. While direct literature on the thin film deposition of Cs₃VO₄ is scarce, the following protocols are based on established methods for similar alkali metal vanadates and related oxide materials.
Potential Applications of this compound Thin Films
Alkali metal vanadates are known for their diverse properties, suggesting several potential applications for Cs₃VO₄ thin films:
-
Catalysis: Supported vanadia catalysts are widely used in oxidation reactions. The presence of alkali metals like cesium can modify the catalytic activity and selectivity.[1] Cs₃VO₄ thin films could serve as model systems to study the catalytic mechanisms or as active catalytic coatings. The catalytic activity of cerium vanadate has been noted for its redox properties which could be analogous in cesium vanadate.[2]
-
Solid-State Ion Conductors: Many complex oxides containing alkali metals exhibit ionic conductivity.[3][4] Cs₃VO₄ thin films could potentially be used as solid electrolytes in batteries or other electrochemical devices.
-
Electrochemical Sensors: The electrochemical properties of vanadates can be exploited for sensor applications.[5][6] Thin films of Cs₃VO₄ might be developed for the detection of various chemical species.
-
Optical Coatings: The optical properties of thin films are highly dependent on their composition and structure. The specific refractive index and absorption characteristics of Cs₃VO₄ could be suitable for optical filter or anti-reflection coating applications.
Thin Film Deposition Techniques
Several high-vacuum and solution-based techniques can be adapted for the deposition of Cs₃VO₄ thin films. The choice of method will depend on the desired film quality, thickness control, and available equipment.
Pulsed Laser Deposition (PLD)
PLD is a versatile technique for depositing high-quality thin films of complex oxides with good stoichiometric transfer from the target to the substrate.[7]
Experimental Protocol for PLD of Cs₃VO₄
-
Target Preparation:
-
Synthesize Cs₃VO₄ powder via a solid-state reaction. Mix stoichiometric amounts of Cs₂CO₃ and V₂O₅ powders.
-
Grind the mixture thoroughly in an agate mortar.
-
Calcine the powder in an alumina crucible at a temperature range of 500-700°C for several hours in air to form the Cs₃VO₄ phase. The exact temperature and duration may require optimization.
-
Press the resulting powder into a dense pellet (e.g., 1-inch diameter) using a hydraulic press.
-
Sinter the pellet at a temperature below the melting point (e.g., 700-900°C) to achieve high density.
-
-
Deposition Parameters:
-
Place the sintered Cs₃VO₄ target and a suitable substrate (e.g., MgO(100), SrTiO₃(100), or quartz) into the PLD chamber.
-
Evacuate the chamber to a base pressure of <10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 500-700°C).
-
Introduce a background gas, typically oxygen, at a pressure of 10-100 mTorr to maintain stoichiometry.
-
Ablate the target using a KrF excimer laser (248 nm) with a laser fluence of 1-3 J/cm² and a repetition rate of 1-10 Hz.
-
The target-to-substrate distance is typically maintained between 4 and 7 cm.
-
After deposition, cool the substrate slowly to room temperature in the same oxygen atmosphere to ensure proper film oxidation.
-
Workflow for Pulsed Laser Deposition of Cs₃VO₄
Sputtering
Sputtering is a widely used industrial technique for thin film deposition that offers good uniformity over large areas.
Experimental Protocol for RF Magnetron Sputtering of Cs₃VO₄
-
Target: A high-density Cs₃VO₄ target, prepared as described for PLD, is required.
-
Deposition Parameters:
-
Mount the Cs₃VO₄ target and substrate in the sputtering chamber.
-
Achieve a base pressure of <10⁻⁶ Torr.
-
Introduce a sputtering gas, typically Argon, at a working pressure of 1-20 mTorr.
-
To ensure proper oxygen content in the film, a reactive gas like O₂ can be mixed with Ar. The Ar:O₂ ratio will need to be optimized.
-
Apply RF power to the target in the range of 50-200 W.
-
The substrate can be heated (e.g., 300-600°C) to improve crystallinity.
-
Post-deposition annealing in an oxygen atmosphere may be necessary to achieve the desired phase and stoichiometry.
-
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD offers excellent control over film composition and thickness, with high conformality. The main challenge is the selection of suitable volatile and thermally stable precursors for both cesium and vanadium.[8][9]
Proposed Protocol for MOCVD of Cs₃VO₄
-
Precursors:
-
Vanadium Precursor: A common volatile vanadium precursor is vanadyl acetylacetonate (VO(acac)₂).[10] Vanadium(III) alkoxides are also potential candidates.[9]
-
Cesium Precursor: A volatile cesium precursor such as a cesium β-diketonate complex (e.g., Cs(thd) where thd is 2,2,6,6-tetramethyl-3,5-heptanedionate) could be suitable.
-
-
Deposition Process:
-
The precursors are heated in separate bubblers to generate sufficient vapor pressure.
-
A carrier gas (e.g., Ar or N₂) transports the precursor vapors into the reaction chamber.
-
An oxidizing agent, such as O₂ or H₂O vapor, is introduced separately into the chamber.
-
The substrate is heated to a temperature that allows for the decomposition of the precursors and the formation of the Cs₃VO₄ film (typically 400-700°C).
-
The flow rates of the carrier gases and the oxidizing agent, as well as the substrate temperature and chamber pressure, are critical parameters to be optimized.
-
Sol-Gel Synthesis
The sol-gel method is a cost-effective, solution-based technique for preparing thin films.[11] It allows for precise stoichiometric control at the molecular level.
Proposed Protocol for Sol-Gel Deposition of Cs₃VO₄
-
Precursor Solution Preparation:
-
Vanadium Source: A vanadium alkoxide, such as vanadium(V) oxytriisopropoxide (VO(O-iPr)₃), can be used.[12]
-
Cesium Source: A cesium salt that is soluble in the chosen solvent system, such as cesium acetate (CH₃COOCs) or cesium carbonate (Cs₂CO₃), can be used.
-
Dissolve the vanadium and cesium precursors in a 3:1 molar ratio in a suitable solvent like 2-methoxyethanol or ethanol.
-
A chelating agent, such as acetic acid or acetylacetone, may be added to stabilize the vanadium precursor and control the hydrolysis and condensation rates.[12]
-
The solution is typically aged for a period (e.g., 24 hours) to form a stable sol.
-
-
Film Deposition (Spin-Coating):
-
Dispense the precursor sol onto a cleaned substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds to form a uniform wet film.
-
Dry the film on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Repeat the spin-coating and drying steps to achieve the desired thickness.
-
Finally, anneal the film at a higher temperature (e.g., 400-600°C) in air or oxygen to crystallize the Cs₃VO₄ phase.
-
General Workflow for Thin Film Characterization
Characterization of Cs₃VO₄ Thin Films
A comprehensive characterization is essential to confirm the successful deposition of high-quality Cs₃VO₄ thin films.
-
X-Ray Diffraction (XRD): This is the primary technique to verify the crystal structure and phase purity of the deposited films.[13][14] The obtained diffraction pattern should be compared with known patterns for orthovanadates. For a polycrystalline Cs₃VO₄ film, a series of diffraction peaks corresponding to its crystal structure would be expected.
-
Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the vibrational modes of the V-O bonds in the orthovanadate (VO₄³⁻) tetrahedra.[15][16] The characteristic Raman bands for the VO₄³⁻ ion are expected around 820 cm⁻¹ (symmetric stretching), 785 cm⁻¹ (antisymmetric stretching), and in the 320-350 cm⁻¹ region (deformation modes).[15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and the oxidation states of the constituent elements.[17][18][19] For Cs₃VO₄, the analysis of the V 2p, Cs 3d, and O 1s core level spectra would confirm the presence of V⁵⁺ and Cs⁺ states. The binding energy of the V 2p₃/₂ peak for V⁵⁺ is typically observed in the range of 516.6-517.7 eV.[20][21]
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are employed to investigate the surface morphology, grain size, and roughness of the deposited films.
Data Presentation
Table 1: Deposition Parameters (Illustrative)
| Parameter | Pulsed Laser Deposition | RF Sputtering | MOCVD | Sol-Gel |
| Substrate Temperature | 500 - 700 °C | 300 - 600 °C | 400 - 700 °C | 400 - 600 °C (Anneal) |
| Pressure | 10 - 100 mTorr (O₂) | 1 - 20 mTorr (Ar/O₂) | 1 - 10 Torr | Atmospheric (Spinning) |
| Precursors/Target | Sintered Cs₃VO₄ | Sintered Cs₃VO₄ | VO(acac)₂, Cs(thd) | VO(O-iPr)₃, CH₃COOCs |
| Deposition Rate | 0.1 - 0.5 Å/pulse | 1 - 10 nm/min | 5 - 50 nm/min | Thickness per layer |
Table 2: Film Properties (Exemplary)
| Property | PLD Film | Sputtered Film | Sol-Gel Film |
| Thickness | 100 nm | 200 nm | 150 nm |
| Crystallinity | Highly oriented | Polycrystalline | Polycrystalline |
| Surface Roughness (RMS) | < 1 nm | 2 - 5 nm | 3 - 7 nm |
| V 2p₃/₂ Binding Energy (eV) | ~517.2 | ~517.0 | ~517.1 |
| Raman Peak (ν₁, cm⁻¹) | ~820 | ~818 | ~821 |
Logical Relationship between Deposition Parameters and Film Properties
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Catalytic engineering of a cerium vanadate–bismuth vanadate system to yield a bifunctional photocatalyst for simultaneous hydrogen generation and pollutant degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkali metal - Wikipedia [en.wikipedia.org]
- 4. Alkali metal - Properties, Reactivity, Uses | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Characterization of Orthophosphate and Orthovanadate in Aqueous Solution Using Polarized Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the V2p XPS binding energies for different vanadium oxidation states (V5+ to V0+) [inis.iaea.org]
- 18. specs-group.com [specs-group.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]
Cesium Orthovanadate: A Promising Candidate for Solid-State Electrolytes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cesium orthovanadate (Cs3VO4) is emerging as a material of interest for investigation as a potential solid-state electrolyte. Solid-state electrolytes are a critical component in the development of next-generation all-solid-state batteries, offering potential advantages in safety, energy density, and cyclability over traditional liquid electrolytes. While direct experimental data on the ionic conductivity and electrochemical properties of Cs3VO4 is limited in publicly available literature, its analogous compounds, such as other alkali metal orthovanadates, suggest that it may possess favorable characteristics for ion transport. This document provides an overview of the potential of this compound as a solid-state electrolyte, including postulated properties based on related materials, and detailed protocols for its synthesis and characterization.
Postulated Properties and Data Presentation
Due to the absence of specific experimental data for this compound as a solid-state electrolyte, the following table summarizes expected ranges and analogous data from related alkali vanadate compounds, such as Li3VO4 and Na3VO4. These values should be considered as estimations and require experimental validation.
| Property | Analogous Compound Data | Postulated Range for Cs3VO4 |
| Ionic Conductivity (σ) at Room Temperature | 10⁻⁷ to 10⁻⁵ S/cm | 10⁻⁸ to 10⁻⁶ S/cm |
| Activation Energy (Ea) | 0.3 to 0.6 eV | 0.4 to 0.8 eV |
| Electrochemical Stability Window | ~0.5-4.5 V vs. Li/Li⁺ | ~0.8-4.2 V vs. Cs/Cs⁺ |
| Crystal System | Orthorhombic, Monoclinic | To be determined |
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of similar alkali metal vanadate ceramics.
Synthesis of this compound (Cs3VO4) via Solid-State Reaction
Materials:
-
Cesium carbonate (Cs2CO3, 99.9% purity)
-
Vanadium(V) oxide (V2O5, 99.9% purity)
-
Acetone (ACS grade)
-
Alumina crucibles
-
Ball mill with zirconia grinding media
-
Tube furnace with programmable temperature controller
Protocol:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of Cs2CO3 and V2O5 in a 3:1 molar ratio.
-
Milling: Transfer the powders to a zirconia grinding jar with zirconia balls. Add a small amount of acetone to create a slurry. Mill the mixture for 12-24 hours to ensure homogeneous mixing and particle size reduction.
-
Drying: After milling, dry the mixture in an oven at 80°C for 4 hours to evaporate the acetone completely.
-
Calcination: Transfer the dried powder to an alumina crucible. Place the crucible in a tube furnace and heat to 600°C at a rate of 5°C/min under an inert atmosphere (e.g., argon). Hold at 600°C for 10 hours to decompose the carbonate and initiate the reaction.
-
Sintering: After calcination, allow the furnace to cool to room temperature. Grind the resulting powder gently in an agate mortar. Press the powder into pellets of desired dimensions using a hydraulic press (e.g., 10 mm diameter, 1-2 mm thickness) at a pressure of 200-300 MPa.
-
Place the pellets in an alumina crucible and sinter in the tube furnace at 800-900°C for 12 hours under an inert atmosphere to achieve high density. The optimal sintering temperature should be determined experimentally through dilatometry.
-
Cooling: Cool the furnace slowly to room temperature at a rate of 5°C/min to prevent thermal shock and cracking of the pellets.
Characterization of this compound
3.2.1. Structural Characterization using X-ray Diffraction (XRD)
-
Grind a small portion of the sintered pellet into a fine powder.
-
Mount the powder on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 10-80° with a step size of 0.02°.
-
Analyze the resulting diffraction pattern to identify the crystalline phases present and determine the lattice parameters.
3.2.2. Electrochemical Characterization using Electrochemical Impedance Spectroscopy (EIS)
-
Electrode Application: Sputter coat blocking electrodes (e.g., gold or platinum) on both parallel surfaces of the sintered Cs3VO4 pellet. The electrode diameter should be slightly smaller than the pellet diameter.
-
Cell Assembly: Place the electroded pellet in a suitable test cell with spring-loaded contacts to ensure good electrical connection.
-
EIS Measurement: Connect the cell to a potentiostat/galvanostat with a frequency response analyzer.
-
Perform EIS measurements over a frequency range of 1 MHz to 0.1 Hz with a small AC voltage amplitude (e.g., 10-20 mV).
-
Conduct the measurements at various temperatures (e.g., from room temperature to 300°C in controlled steps) in an inert atmosphere to determine the temperature dependence of ionic conductivity.
-
Data Analysis: Model the resulting Nyquist plots using an appropriate equivalent circuit to separate the bulk and grain boundary contributions to the total resistance. Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the resistance obtained from the EIS data, and A is the electrode area.
-
Activation Energy Calculation: Plot the natural logarithm of conductivity (ln σ) against the reciprocal of the absolute temperature (1/T). The activation energy (Ea) can be calculated from the slope of the Arrhenius plot using the equation: Slope = -Ea / k, where k is the Boltzmann constant.
3.2.3. Electrochemical Stability Window Determination using Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble an asymmetric cell with the Cs3VO4 pellet as the electrolyte, a cesium metal foil as the counter and reference electrode, and an inert blocking electrode (e.g., stainless steel or gold) as the working electrode.
-
CV Measurement: Perform cyclic voltammetry at a slow scan rate (e.g., 0.1-1 mV/s) over a wide voltage range (e.g., -0.5 to 5.0 V vs. Cs/Cs⁺).
-
Data Analysis: Identify the voltage at which a significant increase in current is observed, which indicates the decomposition of the electrolyte. This range defines the electrochemical stability window.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound as a solid-state electrolyte.
Caption: Hypothetical perovskite-type crystal structure for Cs3VO4.
Caption: Experimental workflow for synthesis and characterization.
Caption: All-solid-state battery schematic with Cs3VO4.
Application Notes and Protocols for Vanadium-Based Cathode Materials in Batteries
Disclaimer: Extensive research for "Cesium orthovanadate" (CsVO3 or Cs3VO4) as an electrode material for batteries did not yield specific scholarly articles or experimental data on its electrochemical performance. The information available is limited to its chemical formula and basic properties, without application-specific details. Therefore, this document provides a comprehensive overview of a closely related and extensively studied material, Vanadium Pentoxide (V₂O₅) , as a representative example of a vanadium-based cathode for lithium-ion batteries. The protocols and data presented here are for V₂O₅ and should be considered as a general guideline for working with vanadium-based oxide cathodes.
Introduction to Vanadium Pentoxide (V₂O₅) as a Cathode Material
Vanadium pentoxide (V₂O₅) is a promising cathode material for lithium-ion batteries due to its high theoretical capacity, abundance, and low cost.[1] Its layered crystal structure allows for the intercalation and deintercalation of lithium ions, which is the fundamental mechanism for energy storage in these batteries.[2] The electrochemical performance of V₂O₅ can be significantly influenced by its morphology, crystal structure, and the presence of coatings or dopants.[1][3]
Electrochemical Performance of V₂O₅ Cathodes
The electrochemical performance of V₂O₅ is highly dependent on its nanostructure. Different morphologies, such as nanosheets, hollow microspheres, and nanofibers, have been synthesized to improve specific capacity, cycling stability, and rate capability. A summary of the electrochemical performance of various V₂O₅ nanostructures is presented below.
| V₂O₅ Morphology | Specific Discharge Capacity (mAh/g) | Current Density (mA/g) | Cycling Stability | Reference |
| Nanosheet-structured | 264 | Not Specified | 90% capacity retention after 50 cycles | [4] |
| Commercial (for comparison) | 206 | Not Specified | 64% capacity retention after 50 cycles | [4] |
| Hollow Microspheres | 196.4 | 50 | Good cycling stability | [5] |
| Nanofibers | 311.6 | 100 | 99% capacity retention after 150 cycles | [6] |
| Nanofibers | 223.0 | 1000 | 99% capacity retention after 150 cycles | [6] |
| β-LiₓV₂O₅ (at -40 °C) | Not Specified | Not Specified | 88.6% capacity retention after 100 cycles | [7] |
Experimental Protocols
Synthesis of V₂O₅ Nanomaterials
3.1.1. Sol-Gel Method for Nanosheet-structured V₂O₅ This method involves the hydrolysis and condensation of a vanadium precursor to form a gel, which is then thermally treated.
-
Precursor Solution: Dissolve a vanadium precursor, such as vanadium (V) oxytriisopropoxide, in a suitable solvent like ethanol.
-
Hydrolysis: Add a controlled amount of water to the solution under vigorous stirring to initiate hydrolysis.
-
Gelation: Allow the solution to age until a gel is formed.
-
Drying: Dry the gel to remove the solvent.
-
Calcination: Heat the dried gel in air at a specific temperature (e.g., 350-500 °C) to obtain crystalline V₂O₅ nanosheets.[4]
3.1.2. Hydrothermal Method for Hollow V₂O₅ Microspheres This method utilizes a hydrothermal reaction to synthesize precursor microspheres, which are then calcined.
-
Reaction Mixture: Prepare an aqueous solution containing a vanadium source (e.g., vanadium acetylacetonate) and a reducing/capping agent (e.g., ascorbic acid).[5]
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 180 °C) for a designated time (e.g., 12-24 hours).
-
Washing and Drying: After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.
-
Calcination: Calcine the dried precursor powder in air to form hollow V₂O₅ microspheres.[5]
3.1.3. Electrospinning for V₂O₅ Nanofibers This technique produces continuous nanofibers from a polymer/precursor solution.
-
Spinning Solution: Prepare a solution by dissolving a vanadium precursor (e.g., vanadium acetylacetonate) and a polymer (e.g., polyvinylpyrrolidone - PVP) in a suitable solvent (e.g., a mixture of ethanol and N,N-dimethylformamide).[8]
-
Electrospinning: Load the solution into a syringe and apply a high voltage to create a jet that is collected on a grounded collector as a non-woven mat of fibers.[8]
-
Calcination: Calcine the as-spun fiber mat in air to remove the polymer and crystallize the V₂O₅ nanofibers.[6]
Electrode Preparation and Cell Assembly
-
Slurry Preparation: Prepare a slurry by mixing the synthesized V₂O₅ active material, a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 70:20:10 in N-methyl-2-pyrrolidone (NMP) as the solvent.[9]
-
Coating: Cast the slurry uniformly onto an aluminum foil current collector using a doctor blade.
-
Drying: Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Electrode Punching: Punch out circular electrodes of a specific diameter from the dried foil.
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. The cell consists of the V₂O₅ cathode, a lithium metal anode, a microporous separator (e.g., Celgard), and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
Electrochemical Characterization
-
Galvanostatic Charge-Discharge Cycling: Cycle the assembled cells between specific voltage limits (e.g., 2.0-4.0 V vs. Li/Li⁺) at various current densities to determine the specific capacity, coulombic efficiency, cycling stability, and rate capability.
-
Cyclic Voltammetry (CV): Perform CV scans at different scan rates to investigate the redox processes and the kinetics of lithium-ion intercalation/deintercalation.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a range of frequencies to analyze the charge transfer resistance and the diffusion of lithium ions within the electrode.[7]
Visualizations
Experimental Workflow```dot
Caption: Li-ion intercalation mechanism in layered V₂O₅.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Ion Intercalation Mechanisms in Vanadium Pentoxide and Its New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V2O5-Based nanomaterials: synthesis and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Hollow V2O5 Microspheres for Lithium-Ion Batteries with Improved Performance [mdpi.com]
- 6. V<sub>2</sub>O<sub>5</sub> layered nanofibers as high-performance cathode for lithium-ion batteries - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. barsbattery.com [barsbattery.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Activity of Cesium Orthovanadate (Cs₃VO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium orthovanadate (Cs₃VO₄) is an inorganic compound belonging to the family of alkali metal vanadates. These materials have garnered significant interest in the field of heterogeneous catalysis, particularly for selective oxidation reactions. The addition of alkali metals, such as cesium, to vanadia-based catalysts has been shown to modify their catalytic properties, often leading to enhanced selectivity for desired products. This document provides an overview of the potential catalytic applications of this compound, protocols for its synthesis and catalytic testing, and a summary of expected performance based on related compounds.
Catalytic Applications
This compound is a promising catalyst for the oxidative dehydrogenation (ODH) of light alkanes , such as propane, to produce valuable olefins like propylene. In this reaction, Cs₃VO₄ is expected to facilitate the selective removal of hydrogen from the alkane in the presence of an oxidant, typically oxygen. The role of cesium is believed to be in modifying the acid-base properties of the catalyst surface, which can suppress undesirable side reactions and improve the selectivity towards the olefin product.[1][2][3]
The "cesium effect," a phenomenon observed in various organic reactions where cesium salts accelerate reaction rates, may also play a role in the catalytic activity of this compound.[4][5]
Data Presentation
While specific quantitative data for the catalytic performance of pure this compound is not extensively available in the public domain, the following table presents expected performance trends in the oxidative dehydrogenation of propane based on studies of alkali-promoted vanadia catalysts.[1][2][3]
| Catalyst System | Propane Conversion (%) | Propylene Selectivity (%) | Operating Temperature (°C) | Key Findings |
| V₂O₅/SiO₂ | Variable | Moderate | 450-550 | Baseline performance without alkali promoter. |
| K-V₂O₅/SiO₂ | Lower than V₂O₅/SiO₂ | Higher than V₂O₅/SiO₂ | 450-550 | Potassium promotion decreases acidity and total activity but increases selectivity. |
| Cs-V₂O₅/SiO₂ (Hypothetical) | Likely lower than V₂O₅/SiO₂ | Expected to be high | 450-550 | Cesium, being a larger alkali metal, is expected to further decrease acidity and enhance propylene selectivity. [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Cs₃VO₄) Catalyst via Fusion Method
This protocol is adapted from methods used for the synthesis of silica-supported alkali vanadates.[1]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Vanadium pentoxide (V₂O₅)
-
Deionized water
-
Crucible (e.g., alumina)
-
Muffle furnace
Procedure:
-
Calculate the stoichiometric amounts of Cesium carbonate and Vanadium pentoxide required to yield Cs₃VO₄. The molar ratio of Cs:V should be 3:1.
-
Thoroughly grind the required amounts of Cs₂CO₃ and V₂O₅ powders together in a mortar and pestle to ensure a homogeneous mixture.
-
Transfer the powder mixture to a crucible.
-
Place the crucible in a muffle furnace.
-
Heat the mixture in air to a temperature of 500-600 °C. The exact temperature may require optimization.
-
Hold the temperature for 4-6 hours to ensure complete reaction.
-
Allow the furnace to cool down to room temperature.
-
The resulting solid is this compound.
-
Characterize the synthesized catalyst using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
Protocol 2: Catalytic Testing of this compound for Oxidative Dehydrogenation of Propane
This is a general protocol for testing the catalytic activity in a fixed-bed reactor system.
Equipment:
-
Fixed-bed reactor (e.g., quartz tube)
-
Temperature controller and furnace
-
Mass flow controllers for reactant gases (propane, oxygen, inert gas like nitrogen or helium)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a known amount of the synthesized Cs₃VO₄ catalyst (e.g., 0.1 - 1.0 g) into the reactor, supported by quartz wool.
-
Pre-treat the catalyst by heating it under a flow of inert gas (e.g., N₂) at a specific temperature (e.g., 400 °C) for 1-2 hours to remove any adsorbed impurities.
-
Set the reactor temperature to the desired reaction temperature (e.g., 450-550 °C).
-
Introduce the reactant gas mixture into the reactor at a controlled flow rate. A typical feed composition could be a molar ratio of C₃H₈:O₂:N₂ = 1:1:8.
-
Allow the reaction to reach a steady state (typically 30-60 minutes).
-
Analyze the composition of the effluent gas stream using an online gas chromatograph equipped with appropriate columns to separate reactants and products (propane, propylene, CO, CO₂, etc.).
-
Calculate the propane conversion and selectivity to propylene using the following formulas:
-
Propane Conversion (%) = [ (Moles of propane in - Moles of propane out) / Moles of propane in ] * 100
-
Propylene Selectivity (%) = [ Moles of propylene produced / (Moles of propane in - Moles of propane out) ] * 100
-
Visualizations
Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of this compound catalyst.
Experimental Setup for Catalytic Testing
Caption: Schematic of the experimental setup for catalytic testing.
Proposed Catalytic Cycle for Propane ODH
Caption: A simplified proposed catalytic cycle for propane ODH over this compound.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. journalcsij.com [journalcsij.com]
- 4. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]
Application Note: Cesium Orthovanadate for Humidity Sensing
Introduction
This document provides a detailed application note on the prospective use of Cesium Orthovanadate (Cs3VO4) as a functional material in the fabrication of humidity sensors. While direct research on the application of this compound for humidity sensing is not extensively documented in current literature, this note outlines the potential application based on the well-established humidity sensing properties of other metal vanadate compounds. The protocols and data presented herein are a composite of established methods for similar materials and serve as a foundational guide for researchers and professionals in materials science and sensor development. Vanadium-based materials, particularly metal oxides, are known to exhibit changes in their electrical properties in response to ambient humidity, making them a promising class of materials for sensor fabrication.[1][2]
Principle of Operation and Sensing Mechanism
The humidity sensing mechanism in many metal oxide-based materials, including potentially this compound, is primarily based on the interaction of water molecules with the material's surface.[3] This interaction leads to a measurable change in the electrical properties of the material, which can be harnessed for sensing. The two primary sensing principles are resistive and capacitive.
2.1 Resistive Sensing Mechanism
In a resistive-type humidity sensor, the electrical resistance of the sensing material changes with the ambient humidity.[4] The process can be described in the following stages:
-
Low Humidity: At low relative humidity (RH), a few water molecules are chemisorbed onto the surface of the this compound, dissociating into hydroxyl ions (OH⁻) and protons (H⁺). This process can lead to a change in the charge carrier concentration at the surface, causing a change in resistance.
-
Medium to High Humidity: As the relative humidity increases, multiple layers of water molecules are physically adsorbed (physisorbed) on top of the initial chemisorbed layer.[5] This creates a liquid-like film.
-
Ionic Conduction: Protons (H⁺) can "hop" between adjacent water molecules in the physisorbed layers, a phenomenon known as the Grotthuss mechanism. This ionic conduction pathway significantly decreases the overall resistance of the sensing film.[3] The change in resistance is proportional to the amount of adsorbed water, which is a function of the ambient humidity.
2.2 Capacitive Sensing Mechanism
Alternatively, a capacitive sensor can be fabricated where the this compound acts as a dielectric material. The principle is as follows:
-
The sensor is essentially a capacitor with the Cs3VO4 film between two electrodes.
-
Water molecules, having a high dielectric constant (~80), are adsorbed into the porous structure of the sensing film.
-
The overall dielectric constant of the sensing layer increases with the amount of adsorbed water.
-
This change in capacitance can be measured and correlated to the relative humidity.[6][7]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the fabrication of a humidity sensor. These should be considered as a starting point and may require optimization.
3.1 Protocol 1: Hydrothermal Synthesis of this compound (Cs3VO4) Powder
This protocol is adapted from established hydrothermal methods for the synthesis of other alkali metal vanadates.[8][9]
3.1.1 Materials and Reagents:
-
Vanadium Pentoxide (V2O5)
-
Cesium Carbonate (Cs2CO3) or Cesium Hydroxide (CsOH)
-
Deionized (DI) Water
-
Teflon-lined stainless-steel autoclave
3.1.2 Procedure:
-
Precursor Preparation: In a typical synthesis, dissolve stoichiometric amounts of Vanadium Pentoxide (V2O5) and a Cesium source (e.g., Cs2CO3 or CsOH) in deionized water in a beaker. A molar ratio of Cs:V of 3:1 should be targeted for Cs3VO4. Stir the mixture thoroughly for 30-60 minutes to ensure homogeneity.
-
pH Adjustment (Optional): The pH of the precursor solution can be a critical parameter in controlling the final product's phase and morphology.[1] If necessary, adjust the pH using a suitable mineralizer or base.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled more than 80% of its total volume.
-
Heating: Seal the autoclave and place it in a furnace. Heat the autoclave to a temperature in the range of 180-220°C and maintain this temperature for 24-72 hours.
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final this compound powder in an oven at 60-80°C for several hours.
-
Characterization: The synthesized powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) to observe the morphology, and Energy-Dispersive X-ray Spectroscopy (EDS) to verify the elemental composition.
3.2 Protocol 2: Fabrication of a Resistive-Type Humidity Sensor
This protocol describes a screen-printing method for depositing the synthesized Cs3VO4 powder onto a substrate with interdigitated electrodes.[10]
3.2.1 Materials and Equipment:
-
Synthesized this compound (Cs3VO4) powder
-
Organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste
-
Alumina (Al2O3) substrate with pre-printed interdigitated electrodes (e.g., Ag, Au, or Pt)
-
Screen printer
-
Furnace for sintering
3.2.2 Procedure:
-
Paste Formulation: Prepare a paste by mixing the synthesized Cs3VO4 powder with an organic binder and a solvent. The typical weight ratio of ceramic powder to organic binder is in the range of 70:30 to 80:20. Mix thoroughly to achieve a homogenous paste with suitable viscosity for screen printing.
-
Screen Printing: Place the alumina substrate with interdigitated electrodes on the screen printer. Align the screen with the desired deposition pattern over the electrodes.
-
Deposition: Apply the Cs3VO4 paste onto the screen. Use a squeegee to press the paste through the screen mesh onto the substrate, forming a uniform thick film covering the interdigitated electrodes.
-
Drying: Dry the printed film at a low temperature (e.g., 100-150°C) for about 30 minutes to evaporate the solvent.
-
Sintering: Place the dried sensor into a furnace. Heat the sensor to a high temperature (e.g., 500-700°C, this will require optimization) for 1-2 hours to burn out the organic binder and to sinter the Cs3VO4 particles, forming a porous and stable sensing layer. The heating and cooling rates should be controlled to avoid cracks in the film.
-
Lead Attachment: Solder or wire-bond leads to the contact pads of the interdigitated electrodes for electrical measurements.
-
Sensor Testing: Place the fabricated sensor in a controlled humidity chamber to evaluate its performance characteristics.
Performance of Vanadate-Based Humidity Sensors (for comparison)
As there is no available data for this compound humidity sensors, the following table summarizes the performance of humidity sensors based on other vanadate compounds to provide a benchmark for expected performance.
| Sensing Material | Sensor Type | Sensitivity | Response Time | Recovery Time | Operating Range | Reference |
| Vanadium Pentoxide Xerogel | Impedimetric | 190-500 Ohm/%RH | 52 s | 21 s | 10-93% RH | [11] |
| Vanadium Complex (VO2(3-fl)) | Resistive | Linear decrease in resistance with humidity | - | - | 35-70% RH | [1] |
| Vanadosilicate AM-6 Films | Impedimetric | High sensitivity at medium to high RH | - | - | Full RH range | [12] |
Visualized Workflows
References
- 1. scispace.com [scispace.com]
- 2. Chelating ligand-mediated hydrothermal synthesis of samarium orthovanadate with decavanadate as vanadium source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humidity Sensors Principle, Mechanism, and Fabrication Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. engj.org [engj.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Humidity impedimetric sensor based on vanadium pentoxide xerogel modified screen-printed graphite electrochemical cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYNTHESIS AND CHARACTERIZATION OF MICROPOROUS TITANO/VANADOSILICATE ZEOTYPE FILMS FOR HUMIDITY SENSING APPLICATIONS [open.metu.edu.tr]
Crystallographic Data for Cesium Orthovanadate (Cs3VO4) Currently Unavailable in Public Databases
A comprehensive search for the crystal structure of Cesium Orthovanadate (Cs3VO4) has revealed a significant gap in publicly accessible crystallographic databases. At present, the essential data required for Rietveld refinement, such as a Crystallographic Information File (CIF) or detailed structural parameters (space group, lattice parameters, and atomic positions), is not available.
Detailed application notes and protocols for the Rietveld refinement of a specific compound are critically dependent on an initial structural model. This model serves as the theoretical basis against which the experimental powder X-ray diffraction (XRD) data is compared and refined. Without this foundational information for Cs3VO4, a scientifically accurate and reproducible protocol for its Rietveld refinement cannot be developed.
Searches for this information across various scientific databases and literature sources have consistently yielded results for other cesium vanadate compounds, such as Cs2V3O8, but have not provided the specific structural details for the Cs3VO4 stoichiometry.
Therefore, for researchers, scientists, and drug development professionals interested in the Rietveld refinement of this compound, the first and most critical step will be to determine its crystal structure. This would typically involve:
-
Synthesis of a pure, single-phase polycrystalline sample of Cs3VO4.
-
High-quality powder XRD data collection.
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Ab initio crystal structure solution from the powder diffraction data or single-crystal X-ray diffraction if suitable crystals can be grown.
Once the crystal structure of Cs3VO4 is determined and published, it will then be possible to develop detailed application notes and protocols for its Rietveld refinement.
We will continue to monitor the scientific literature and crystallographic databases for the publication of the Cs3VO4 crystal structure. Once this information becomes available, we will be able to provide the detailed application notes and protocols as originally requested.
Application Notes and Protocols: Investigating the Dielectric Properties of Cs3VO4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium vanadate (Cs3VO4) is a material of interest for its potential dielectric and ferroelectric properties. While specific research on the dielectric characteristics of Cs3VO4 is not extensively documented in publicly available literature, related compounds such as cesium vanadate (CsVO3) have been shown to exhibit ferroelectricity. This document provides a generalized framework for the investigation of the dielectric properties of Cs3VO4, drawing upon established methodologies for similar materials. The potential applications of such materials, particularly in the realm of drug development, are also explored as a forward-looking perspective.
The study of dielectric properties is crucial for understanding the behavior of materials in electric fields, which can have implications for various applications, including sensors, actuators, and energy storage devices. In the context of drug development, materials with tunable dielectric properties could potentially be explored for advanced drug delivery systems, biosensors, or as components in therapeutic devices.
Synthesis of Cs3VO4 Powder
A common and effective method for synthesizing polycrystalline ceramic powders like Cs3VO4 is the solid-state reaction technique. This method involves the high-temperature reaction of precursor materials in their solid phase.
Experimental Protocol: Solid-State Synthesis of Cs3VO4
1. Precursor Materials:
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Cesium carbonate (Cs2CO3) (99.9% purity or higher)
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Vanadium(V) oxide (V2O5) (99.9% purity or higher)
2. Stoichiometric Calculation: To synthesize Cs3VO4, the precursors are mixed in a stoichiometric ratio. The balanced chemical equation for the reaction is:
3Cs2CO3 + V2O5 → 2Cs3VO4 + 3CO2
Based on this, the molar ratio of Cs2CO3 to V2O5 should be 3:1.
3. Milling and Mixing:
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Accurately weigh the precursor powders according to the stoichiometric ratio.
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Thoroughly mix the powders to ensure homogeneity. This can be achieved by ball milling the mixture for several hours (e.g., 6-12 hours) in a suitable medium like ethanol or isopropanol to create a slurry. Use agate or zirconia milling media to avoid contamination.
4. Calcination:
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Dry the milled slurry to obtain a fine powder.
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Transfer the dried powder to an alumina crucible.
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Calcine the powder in a programmable furnace. A typical calcination profile would involve heating the sample to a temperature in the range of 500-800°C and holding it for several hours (e.g., 12-24 hours) to allow the solid-state reaction to complete. The exact temperature and duration may need to be optimized. The process should be carried out in an air atmosphere.
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After the initial calcination, it is advisable to cool the sample, grind it again to improve homogeneity, and then perform a second calcination step under the same conditions.
5. Sample Pelletization:
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For dielectric measurements, the synthesized powder needs to be pressed into a dense pellet.
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Mix the calcined powder with a small amount of a binder, such as polyvinyl alcohol (PVA), to improve the mechanical strength of the pellet.
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Press the powder in a hardened steel die under a pressure of 100-200 MPa to form a circular pellet (e.g., 10-12 mm in diameter and 1-2 mm in thickness).
6. Sintering:
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Place the pellet on a platinum foil or in an alumina crucible.
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Sinter the pellet at a high temperature, typically in the range of 800-1000°C, for several hours (e.g., 4-8 hours) in air. The sintering process helps to increase the density of the ceramic. The optimal sintering temperature and time need to be determined experimentally.
Crystal Structure Analysis
To confirm the formation of the desired Cs3VO4 phase and to determine its crystal structure, X-ray diffraction (XRD) is the primary characterization technique.
Experimental Protocol: X-ray Diffraction (XRD)
1. Sample Preparation:
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The synthesized Cs3VO4 powder or a crushed sintered pellet is finely ground to ensure random orientation of the crystallites.
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The powder is then mounted onto a sample holder.
2. XRD Measurement:
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A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
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The data is collected over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable scan speed.
3. Data Analysis:
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The obtained XRD pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD).
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The crystal structure can be refined using Rietveld analysis of the powder diffraction data to obtain lattice parameters and atomic positions.
Dielectric Property Measurements
The dielectric properties of the sintered Cs3VO4 pellet are measured as a function of frequency and temperature to understand its polarization behavior.
Experimental Protocol: Dielectric Spectroscopy
1. Sample Preparation:
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The sintered pellet is polished to ensure flat and parallel surfaces.
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A conductive electrode material, such as silver paste or sputtered gold, is applied to both flat surfaces of the pellet to form a parallel plate capacitor structure. The sample is then heated to a suitable temperature (e.g., 150-200°C) to cure the conductive paste.
2. Measurement Setup:
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An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the sample.
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The sample is placed in a temperature-controlled sample holder. The temperature can be varied, for example, from room temperature up to 500°C or higher, depending on the expected phase transitions.
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The measurements are performed over a wide frequency range, typically from 100 Hz to 1 MHz.
3. Data Calculation:
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The dielectric constant (ε') is calculated from the measured capacitance using the formula: ε' = (C * d) / (ε₀ * A) where:
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C is the capacitance
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d is the thickness of the pellet
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A is the area of the electrode
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ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
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The dielectric loss (ε''), which represents the energy dissipation, is calculated as: ε'' = ε' * tan δ
4. Data Presentation: The collected data should be presented in tables and graphs to show the dependence of the dielectric constant and dielectric loss on frequency and temperature.
Table 1: Hypothetical Dielectric Data for Cs3VO4 at Room Temperature
| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |
| 100 | 45 | 0.05 |
| 1k | 42 | 0.03 |
| 10k | 40 | 0.02 |
| 100k | 38 | 0.015 |
| 1M | 35 | 0.01 |
Table 2: Hypothetical Temperature Dependence of Dielectric Constant of Cs3VO4 at 1 kHz
| Temperature (°C) | Dielectric Constant (ε') |
| 25 | 42 |
| 100 | 48 |
| 200 | 60 |
| 300 | 95 |
| 400 | 150 |
Prospective Applications in Drug Development
While direct applications of Cs3VO4 in drug development are yet to be established, its potential ferroelectric nature opens avenues for exploration in advanced biomedical technologies. Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field. This property could be harnessed in several ways:
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Targeted Drug Delivery: Ferroelectric nanoparticles could potentially be used as carriers for drug molecules. An external electric field could trigger a change in the polarization of the nanoparticles, leading to the controlled release of the drug at a specific target site. This would enhance the efficacy of the treatment and reduce side effects.
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Biosensors: The surface potential of a ferroelectric material is sensitive to the adsorption of molecules. This property could be utilized to develop highly sensitive biosensors for detecting specific biomarkers, pathogens, or drug molecules.
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Cellular Stimulation: The piezoelectric effect, which is inherent in many ferroelectric materials, allows for the conversion of mechanical energy into electrical signals. This could be explored for electrical stimulation of cells and tissues to promote regeneration or to influence cellular behavior in a therapeutic context.
It is important to note that any potential biomedical application of Cs3VO4 would require extensive research into its biocompatibility and toxicity.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and potential application of Cs3VO4.
Caption: Conceptual diagram of electric field-triggered drug release from a ferroelectric nanoparticle.
Troubleshooting & Optimization
Technical Support Center: Improving the Purity of Hydrothermally Synthesized Cs₃VO₄
Welcome to the technical support center for the hydrothermal synthesis of Cesium Orthovanadate (Cs₃VO₄). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures to achieve high-purity Cs₃VO₄.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the purity of hydrothermally synthesized Cs₃VO₄?
A1: The purity of hydrothermally synthesized Cs₃VO₄ is highly sensitive to several experimental parameters. The most critical factors to control are:
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pH of the reaction mixture: The pH plays a crucial role in determining the vanadium species present in the solution and, consequently, the final product phase.
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Precursor Stoichiometry: The molar ratio of cesium (Cs) to vanadium (V) precursors is paramount. Deviations from the ideal 3:1 ratio can lead to the formation of other cesium vanadate phases or leave unreacted precursors in the final product.
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Reaction Temperature and Time: These parameters control the kinetics of the crystallization process. Insufficient temperature or time may result in an incomplete reaction and the presence of amorphous phases or intermediate products. Conversely, excessive temperature or time could lead to the formation of undesired, more stable phases.
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Choice of Mineralizer: Mineralizers are often used to increase the solubility of precursors and facilitate crystal growth. The type and concentration of the mineralizer can influence the reaction pathway and the purity of the final product.
Q2: What are the common impurities encountered in the hydrothermal synthesis of Cs₃VO₄?
A2: Common impurities can be broadly categorized as follows:
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Other Cesium Vanadate Phases: Depending on the reaction conditions, phases other than the desired orthovanadate (VO₄³⁻) can form. These may include pyrovanadates (V₂O₇⁴⁻), metavanadates (VO₃⁻), or other polyvanadates.
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Unreacted Precursors: If the reaction does not go to completion, unreacted cesium salts (e.g., CsOH, CsCl) and vanadium sources (e.g., V₂O₅) can remain as impurities.
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Vanadium Oxides: In certain pH ranges, vanadium pentoxide (V₂O₅) or other vanadium oxides can precipitate.
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Amorphous Phases: Incomplete crystallization can lead to the presence of amorphous material, reducing the overall purity of the crystalline Cs₃VO₄.
Q3: How can I assess the purity of my synthesized Cs₃VO₄?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phases present in your sample. By comparing the experimental diffraction pattern to a reference pattern for pure Cs₃VO₄, you can identify any crystalline impurities.
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Rietveld Refinement: For quantitative phase analysis, Rietveld refinement of the PXRD data is a powerful tool. It allows you to determine the weight percentage of each crystalline phase in a mixture, providing a quantitative measure of purity.
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Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM can reveal the morphology of your product and the presence of any secondary phases with different crystal habits. EDX analysis provides elemental composition, which can help identify regions with incorrect stoichiometry.
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Vibrational Spectroscopy (Raman and FT-IR): These techniques are sensitive to the local coordination environment of the vanadate anions and can be used to distinguish between different vanadate species (e.g., orthovanadate, pyrovanadate).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the hydrothermal synthesis of Cs₃VO₄.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of V₂O₅ in the final product. | The pH of the reaction mixture is too acidic. | Increase the initial pH of the solution by adding a suitable base, such as cesium hydroxide (CsOH), to ensure the complete formation of orthovanadate (VO₄³⁻) ions. |
| Formation of mixed cesium vanadate phases (e.g., CsVO₃, Cs₄V₂O₇). | Incorrect precursor stoichiometry (Cs:V ratio). Inhomogeneous mixing of precursors. | Carefully control the molar ratio of cesium and vanadium precursors to be as close to 3:1 as possible. Ensure thorough mixing of the precursor solution before sealing the hydrothermal reactor. |
| Low crystallinity or presence of amorphous phases. | Reaction temperature is too low. Reaction time is too short. | Increase the reaction temperature within a reasonable range (e.g., 180-220 °C). Extend the duration of the hydrothermal treatment to allow for complete crystallization. |
| Broad diffraction peaks in the XRD pattern. | Small crystallite size. Presence of lattice strain. | Consider a post-synthesis annealing step at a moderate temperature to promote crystal growth and reduce strain. Optimize the cooling rate of the hydrothermal reactor. |
| Final product is difficult to wash and purify. | Formation of very fine particles or gels. | Adjust the pH or precursor concentration to promote the growth of larger, more easily filterable crystals. Consider using a different mineralizer that may influence crystal morphology. |
Experimental Protocols
Detailed Methodology for Hydrothermal Synthesis of High-Purity Cs₃VO₄
This protocol provides a starting point for the synthesis of Cs₃VO₄. Optimization may be required based on your specific experimental setup.
1. Precursor Solution Preparation:
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Dissolve Vanadium Pentoxide (V₂O₅) in a stoichiometric excess of Cesium Hydroxide (CsOH) solution. A typical molar ratio would be Cs:V of 3:1. The use of CsOH as the cesium source also helps in maintaining a high pH.
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Alternatively, use stoichiometric amounts of a soluble cesium salt (e.g., CsCl) and a soluble vanadate precursor (e.g., NH₄VO₃) and adjust the pH to a highly alkaline value (e.g., pH > 12) using a suitable base like CsOH or NaOH.
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Ensure complete dissolution of all precursors with vigorous stirring.
2. Hydrothermal Reaction:
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Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
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Fill the autoclave to no more than 80% of its total volume to allow for pressure buildup.
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Seal the autoclave and place it in a preheated oven.
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Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain it for a specified duration (e.g., 24-72 hours).
3. Product Recovery and Purification:
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Allow the autoclave to cool down to room temperature naturally.
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Open the autoclave carefully in a fume hood.
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Collect the precipitate by filtration or centrifugation.
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Wash the product several times with deionized water to remove any soluble impurities. A final wash with ethanol can aid in drying.
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Dry the purified Cs₃VO₄ powder in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.
Visualizing Reaction Parameters
Logical Flow for Troubleshooting Impurities in Cs₃VO₄ Synthesis
The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of Cs₃VO₄.
Caption: A flowchart outlining the troubleshooting process for improving the purity of hydrothermally synthesized Cs₃VO₄.
Key Parameter Interdependencies in Hydrothermal Synthesis
This diagram illustrates the interconnectedness of key experimental parameters in controlling the final product purity.
Caption: A diagram showing the relationships between key synthesis parameters and the resulting properties of Cs₃VO₄.
Navigating the Synthesis of Cesium Orthovanadate: A Technical Support Guide for Scale-Up Challenges
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with scaling up the synthesis of Cesium Orthovanadate (Cs3VO4). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale to larger-scale production.
Troubleshooting Guide and FAQs
Scaling up the synthesis of this compound from the lab bench to pilot or industrial scale can introduce a host of challenges that may not be apparent during small-scale experiments. This section addresses common issues encountered during this transition, offering potential solutions and insights to streamline your process.
Frequently Asked Questions (FAQs)
Q1: We are observing low yields of Cs3VO4 upon scaling up our solid-state synthesis. What are the likely causes?
A1: Low yields during scale-up of solid-state reactions are often attributed to inadequate mixing and mass transfer. In larger batches, achieving a homogenous mixture of precursors (Cesium Carbonate - Cs2CO3 and Vanadium Pentoxide - V2O5) is more challenging. This can lead to incomplete reactions and the formation of undesired phases.[1] Ensure your blending process is robust and scalable. Consider multi-stage mixing or the use of high-shear mixers. Additionally, inadequate heat transfer in a larger reactor can result in temperature gradients, preventing the entire batch from reaching the optimal reaction temperature.
Q2: Our scaled-up hydrothermal synthesis is producing Cs3VO4 with inconsistent particle size and morphology. How can we improve this?
A2: Control over particle morphology in hydrothermal synthesis is highly dependent on parameters such as pH, temperature, precursor concentration, and the presence of capping agents.[2][3] When scaling up, temperature and pH gradients within the reactor can become more pronounced, leading to non-uniform nucleation and growth. It is crucial to ensure uniform heating and efficient stirring to maintain homogeneity. The ratio of precursors to the solvent volume also plays a critical role and may need to be adjusted at a larger scale to control supersaturation levels.
Q3: We are detecting impurity phases in our final Cs3VO4 product after scaling up. How can we identify and eliminate them?
A3: The phase diagram for the Cs2O-V2O5 system indicates the existence of several cesium vanadate compounds, including Cs4V2O7, CsVO3, Cs2V4O11, and Cs2V6O16, in addition to the desired Cs3VO4 (orthovanadate).[1] The formation of these impurity phases is often due to localized areas with incorrect stoichiometric ratios of the precursors or temperature deviations during calcination. To identify these phases, X-ray Diffraction (XRD) is the primary characterization technique. To eliminate them, focus on achieving a highly homogeneous precursor mixture and precise temperature control throughout the calcination process.
Q4: During our solid-state synthesis scale-up, we are experiencing issues with powder agglomeration after calcination. What can be done to mitigate this?
A4: Agglomeration is a common issue in large-scale solid-state synthesis due to the high temperatures involved. This can affect the material's performance in subsequent applications. To mitigate this, consider introducing a milling step after calcination. However, be mindful that milling can introduce strain and defects. Another approach is to modify the calcination profile, for instance, by using a lower temperature for a longer duration, which can sometimes reduce the extent of hard agglomerate formation.
Troubleshooting Common Issues in this compound Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Solid-State) | - Inhomogeneous mixing of precursors. - Insufficient calcination time or temperature. - Poor heat transfer in a large reactor. | - Implement a more rigorous mixing protocol (e.g., ball milling, V-blending). - Optimize calcination parameters (temperature and duration) for the larger scale. - Ensure uniform heating of the reactor. |
| Phase Impurities (e.g., CsVO3, Cs4V2O7) | - Incorrect stoichiometric ratio of Cs2CO3 to V2O5. - Localized "hot spots" or "cold spots" in the reactor. | - Precisely control the weighing and mixing of precursors. - Use a well-calibrated furnace and consider multiple thermocouples for larger reactors. |
| Poor Crystallinity | - Calcination temperature is too low. - Insufficient reaction time. | - Gradually increase the calcination temperature and/or duration and monitor the effect on crystallinity using XRD. |
| Particle Size Inconsistency (Hydrothermal) | - Non-uniform temperature and pressure within the autoclave. - pH gradients in the reaction mixture. | - Ensure efficient and uniform heating of the autoclave. - Implement robust stirring to maintain a homogeneous reaction environment. |
| Product Contamination | - Reaction with the crucible material at high temperatures. | - Select an appropriate inert crucible material (e.g., high-purity alumina or platinum). |
Experimental Protocols
While specific parameters will vary based on the scale and equipment, the following provides a general framework for both solid-state and hydrothermal synthesis of this compound.
Solid-State Synthesis of this compound (Cs3VO4)
This method is often preferred for its simplicity and potential for large-scale production.
1. Precursor Preparation:
- Use high-purity Cesium Carbonate (Cs2CO3) and Vanadium Pentoxide (V2O5) as precursors.
- The stoichiometric molar ratio for the formation of Cs3VO4 is 3:1 (Cs2O:V2O5), which translates to a 1.5:1 molar ratio of Cs2CO3 to V2O5.
2. Mixing:
- For laboratory scale, thoroughly grind the precursors in an agate mortar to ensure a homogeneous mixture.
- For pilot or industrial scale, utilize a V-blender or a ball mill for extended periods to achieve homogeneity.
3. Calcination:
- Place the mixed powder in a high-purity alumina or platinum crucible.
- Heat the mixture in a furnace. A multi-step heating profile is recommended:
- Ramp up to 400°C and hold for several hours to allow for the decomposition of Cesium Carbonate and release of CO2.
- Gradually increase the temperature to a final calcination temperature in the range of 600-800°C and hold for an extended period (e.g., 12-24 hours) to ensure complete reaction. The optimal temperature should be determined experimentally to maximize phase purity and crystallinity.[4][5][6][7][8]
4. Cooling and Characterization:
- Allow the furnace to cool down to room temperature naturally.
- The resulting product should be a yellow powder.[9]
- Characterize the final product using X-ray Diffraction (XRD) to confirm phase purity and crystallinity.
Hydrothermal Synthesis of this compound (Cs3VO4)
Hydrothermal synthesis can offer better control over particle size and morphology.
1. Precursor Solution Preparation:
- Dissolve a Cesium salt (e.g., Cesium Hydroxide - CsOH or Cesium Carbonate - Cs2CO3) in deionized water.
- Prepare a separate solution of a Vanadium precursor, such as Ammonium Metavanadate (NH4VO3) or Vanadium Pentoxide (V2O5), in an appropriate solvent. The pH of this solution may need to be adjusted to facilitate dissolution and control the vanadium species in solution.[3]
2. Reaction:
- Combine the precursor solutions in a Teflon-lined stainless-steel autoclave.
- Control the pH of the final mixture, as it is a critical parameter for obtaining the desired phase and morphology.[2][10]
- Seal the autoclave and heat it to the desired reaction temperature (typically in the range of 150-250°C) for a specified duration (e.g., 24-72 hours).
3. Product Recovery and Characterization:
- After the reaction, allow the autoclave to cool to room temperature.
- Collect the precipitate by filtration or centrifugation.
- Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
- Characterize the product using XRD and Scanning Electron Microscopy (SEM) to determine phase purity, crystallinity, and particle morphology.
Data Presentation
The following tables summarize key parameters that are critical for the successful scale-up of this compound synthesis. These values are indicative and should be optimized for your specific equipment and scale.
Table 1: Key Parameters for Solid-State Synthesis Scale-Up
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Precursor Ratio (Cs2CO3:V2O5) | 1.5 : 1 (molar) | 1.5 : 1 (molar) | Maintain strict stoichiometric control. |
| Mixing Method | Mortar and Pestle | Ball Mill, V-Blender | Ensure homogeneity of the precursor mixture. |
| Calcination Temperature | 600 - 800°C | 600 - 800°C | Monitor for temperature gradients within the larger furnace. |
| Calcination Time | 12 - 24 hours | May require longer times | Ensure complete reaction throughout the larger volume. |
| Crucible Material | Alumina, Platinum | Alumina, Platinum | Avoid reaction with crucible at high temperatures. |
Table 2: Key Parameters for Hydrothermal Synthesis Scale-Up
| Parameter | Laboratory Scale (milliliters) | Pilot/Industrial Scale (liters) | Key Considerations for Scale-Up |
| Precursor Concentration | To be optimized | May need adjustment | Control supersaturation to manage nucleation and growth. |
| pH | To be optimized | To be optimized | Crucial for phase and morphology control; ensure homogeneity. |
| Reaction Temperature | 150 - 250°C | 150 - 250°C | Ensure uniform heating of the larger autoclave. |
| Reaction Time | 24 - 72 hours | May need adjustment | Allow sufficient time for crystal growth. |
| Stirring | Magnetic Stir Bar | Mechanical Agitator | Essential for maintaining homogeneity in larger volumes. |
Visualizations
Logical Workflow for Troubleshooting Phase Impurities in Solid-State Synthesis
References
- 1. Phase relations in the Cs2O - V2O5 system and formation enthalpy of cesium vanadates [inis.iaea.org]
- 2. Chelating Ligand-Mediated Hydrothermal Synthesis of Samarium Orthovanadate with Decavanadate as Vanadium Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphology controlled NH4V3O8 microcrystals by hydrothermal synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the impact of calcination parameters on the crystal structure, morphology, and optical properties of electrospun Fe2TiO5 nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. americanelements.com [americanelements.com]
- 10. Hydrothermal synthesis and controlled growth of vanadium oxide nanocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Precursor Ratios for Cesium Orthovanadate (Cs₃VO₄) Synthesis
Welcome to the technical support center for the synthesis of Cesium Orthovanadate (Cs₃VO₄). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of Cs₃VO₄, with a focus on issues related to precursor ratios.
Issue 1: Presence of Impurity Phases in the Final Product
Question: My final product shows impurity phases such as CsVO₃ or unreacted V₂O₅ after solid-state synthesis. How can I obtain phase-pure Cs₃VO₄?
Answer:
The presence of impurity phases is a common issue in solid-state synthesis and is often directly related to the stoichiometry of the precursors and the reaction conditions.
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Precursor Ratio: The ideal stoichiometric molar ratio for the reaction between Cesium Carbonate (Cs₂CO₃) and Vanadium Pentoxide (V₂O₅) is 3:1 to produce Cs₃VO₄. However, due to the volatility of cesium compounds at high temperatures, a slight excess of the cesium precursor is often recommended to compensate for any loss.
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Recommendation: Start with a Cs₂CO₃ to V₂O₅ molar ratio of 3.05:1. This slight excess of cesium can help drive the reaction to completion and prevent the formation of vanadium-rich impurity phases.
-
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Homogeneity of Precursor Mixture: Inadequate mixing of the precursors can lead to localized areas with incorrect stoichiometry, resulting in the formation of multiple phases.
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Recommendation: Thoroughly grind the precursors together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture before calcination. Wet milling using a suitable solvent like ethanol can also improve homogeneity.
-
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Calcination Temperature and Duration: The reaction kinetics at a given temperature might not be sufficient for the complete formation of Cs₃VO₄.
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Recommendation: A multi-step calcination process is often effective.
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Initial calcination at a lower temperature (e.g., 600-700°C) for several hours to initiate the reaction.
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Intermediate grinding of the product.
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Final calcination at a higher temperature (e.g., 800-900°C) for an extended period (12-24 hours) to ensure complete reaction and crystallization.
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Logical Troubleshooting Workflow for Impurity Phases
Caption: Troubleshooting workflow for eliminating impurity phases.
Issue 2: Low Yield in Sol-Gel Synthesis
Question: The yield of my Cs₃VO₄ powder from sol-gel synthesis is consistently low. What factors could be contributing to this?
Answer:
Low yields in sol-gel synthesis can be attributed to several factors, from precursor selection to the gelation and drying processes.
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Precursor Solubility and Reactivity: The choice of cesium and vanadium precursors is critical. Common precursors include cesium nitrate (CsNO₃) or cesium acetate (Cs(CH₃COO)) and ammonium metavanadate (NH₄VO₃) or vanadium oxytriisopropoxide (VO(O-iPr)₃). Incomplete dissolution or premature precipitation can lead to loss of material.
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Recommendation: Ensure complete dissolution of precursors in the chosen solvent. A chelating agent, such as citric acid or ethylene glycol, can be used to stabilize the metal ions in the solution and prevent premature precipitation, thus ensuring a more controlled gelation process.
-
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pH of the Solution: The pH of the sol plays a crucial role in the hydrolysis and condensation rates, which in turn affect the gel formation and the final product yield.
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Recommendation: The optimal pH for the gelation of cesium vanadate precursors is typically in the neutral to slightly basic range. Use a buffer solution or add a base (e.g., ammonium hydroxide) dropwise to adjust the pH and monitor it closely.
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Gel Drying Process: Rapid drying of the gel can lead to the formation of a dense, glassy material that is difficult to crystallize into the desired phase, and can also cause the material to adhere strongly to the container, leading to physical loss.
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Recommendation: Dry the gel slowly at a moderate temperature (e.g., 80-120°C) over an extended period (24-48 hours) to obtain a xerogel. This allows for the controlled removal of the solvent and results in a more friable powder that is easier to collect and subsequently calcine.
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Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of Cs₃VO₄?
A1: The choice of precursors depends on the synthesis method:
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Solid-State Synthesis: Cesium Carbonate (Cs₂CO₃) or Cesium Nitrate (CsNO₃) are commonly used as the cesium source, while Vanadium Pentoxide (V₂O₅) is the typical vanadium source.
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Sol-Gel Synthesis: Cesium Nitrate (CsNO₃) or Cesium Acetate (Cs(CH₃COO)) for the cesium source, and Ammonium Metavanadate (NH₄VO₃) or vanadium alkoxides like Vanadium Oxytriisopropoxide for the vanadium source are often employed.
-
Hydrothermal Synthesis: Cesium Hydroxide (CsOH) or Cesium Chloride (CsCl) can be used with Vanadium Pentoxide (V₂O₅) in an aqueous solution.[1][2]
Q2: How critical is the precursor ratio for obtaining single-phase Cs₃VO₄?
A2: The precursor ratio is extremely critical. The Cs:V molar ratio directly influences the phase composition of the final product. A stoichiometric ratio of 3:1 is the theoretical starting point. However, deviations can lead to the formation of other cesium vanadate phases. For instance, a lower Cs:V ratio may result in the formation of CsVO₃. Due to the potential for cesium sublimation at high temperatures during solid-state synthesis, a slight excess of the cesium precursor is often beneficial.
Q3: Can a non-stoichiometric Cs/V ratio be intentionally used?
A3: Yes, in some research contexts, non-stoichiometric precursor ratios are intentionally used to investigate the formation of new phases or to create materials with specific defects that might enhance certain properties, such as ionic conductivity. However, for the synthesis of phase-pure Cs₃VO₄, maintaining a precise stoichiometric ratio (or a slight cesium excess) is crucial.
Q4: What is the effect of different chelating agents in the sol-gel synthesis of Cs₃VO₄?
A4: Chelating agents like citric acid, tartaric acid, or ethylene glycol play a significant role in the sol-gel process.[3] They form stable complexes with the vanadium ions, which helps to:
-
Prevent premature precipitation of vanadium hydroxides.
-
Ensure a homogeneous distribution of cesium and vanadium ions in the sol.
-
Control the rate of hydrolysis and condensation, leading to a more uniform gel network. The choice of chelating agent can influence the morphology and particle size of the final Cs₃VO₄ powder.
Data Presentation
Table 1: Summary of Precursor Ratios and Their Expected Outcomes in Solid-State Synthesis of Cs₃VO₄
| Cs₂CO₃ : V₂O₅ Molar Ratio | Expected Outcome | Common Impurity Phases | Recommendations |
| < 3:1 | Incomplete reaction, V-rich phases | V₂O₅, CsVO₃ | Increase the amount of Cs₂CO₃. |
| 3:1 (Stoichiometric) | Mostly Cs₃VO₄, potential for minor impurities | Minor unreacted V₂O₅ or CsVO₃ | Ensure highly homogeneous mixing and consider a slight Cs excess. |
| 3.05:1 to 3.1:1 | High probability of phase-pure Cs₃VO₄ | Minimal to none | Recommended starting point to compensate for Cs loss. |
| > 3.1:1 | Cs₃VO₄ with potential for Cs-rich phases | Unreacted Cs₂CO₃ | Reduce the amount of Cs₂CO₃. |
Experimental Protocols
1. Solid-State Synthesis of Cs₃VO₄
Methodology:
-
Precursor Preparation: Accurately weigh Cesium Carbonate (Cs₂CO₃) and Vanadium Pentoxide (V₂O₅) in a 3.05:1 molar ratio.
-
Mixing: Transfer the precursors to an agate mortar and grind them together for at least 30 minutes to achieve a fine, homogeneous powder.
-
First Calcination: Place the mixed powder in an alumina crucible and heat it in a muffle furnace to 650°C at a rate of 5°C/min. Hold at this temperature for 12 hours.
-
Intermediate Grinding: After cooling to room temperature, remove the sample and grind it again in the agate mortar for 15-20 minutes to improve homogeneity.
-
Second Calcination: Return the powder to the crucible and heat it to 850°C at a rate of 5°C/min. Hold at this temperature for 24 hours.
-
Cooling and Characterization: Allow the furnace to cool down naturally to room temperature. The resulting powder can then be characterized using techniques such as X-ray Diffraction (XRD) to confirm phase purity.
Experimental Workflow for Solid-State Synthesis
Caption: Step-by-step workflow for solid-state synthesis.
2. Sol-Gel Synthesis of Cs₃VO₄
Methodology:
-
Vanadium Solution Preparation: Dissolve Ammonium Metavanadate (NH₄VO₃) in distilled water with the aid of a chelating agent like citric acid (in a 1:1 molar ratio with vanadium) by heating at 60-80°C until a clear solution is formed.
-
Cesium Solution Preparation: In a separate beaker, dissolve Cesium Nitrate (CsNO₃) in distilled water.
-
Mixing: Slowly add the cesium nitrate solution to the vanadium solution while stirring continuously. The molar ratio of Cs:V should be maintained at 3:1.
-
Gel Formation: Adjust the pH of the mixed solution to ~8 using a dilute ammonium hydroxide solution. Continue to stir the solution at 60-80°C until a viscous gel is formed.
-
Drying: Transfer the gel to a drying oven and dry at 100°C for 24 hours to obtain a xerogel.
-
Calcination: Grind the xerogel into a fine powder and calcine it in a furnace at 700°C for 6 hours to obtain the crystalline Cs₃VO₄.
3. Hydrothermal Synthesis of Cs₃VO₄
Methodology:
-
Precursor Mixture: In a Teflon-lined stainless-steel autoclave, add Vanadium Pentoxide (V₂O₅) and an aqueous solution of Cesium Hydroxide (CsOH). The molar ratio of Cs:V should be 3:1.
-
Sealing: Seal the autoclave tightly.
-
Heating: Place the autoclave in an oven and heat it to 180-220°C for 24-72 hours.[1][2]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Open the autoclave, and collect the solid product by filtration.
-
Washing and Drying: Wash the product several times with distilled water and ethanol to remove any unreacted precursors or byproducts. Dry the final powder in an oven at 80°C for 12 hours.
References
Technical Support Center: Controlling Crystal Morphology of Cesium Orthovanadate (Cs₃VO₄)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal morphology of Cesium Orthovanadate (Cs₃VO₄). The following sections offer detailed experimental protocols and address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Cs₃VO₄ crystals?
A1: this compound crystals are typically synthesized using methods such as hydrothermal synthesis, flux growth, and solid-state reactions. Hydrothermal synthesis offers good control over crystal morphology by adjusting parameters like temperature, pH, and precursor concentration.[1] The flux growth method is suitable for growing large, high-quality single crystals by dissolving the precursors in a molten salt (flux) and allowing them to crystallize upon slow cooling.[2][3][4]
Q2: Which experimental parameters have the most significant impact on the crystal morphology of Cs₃VO₄?
A2: The morphology of Cs₃VO₄ crystals is highly sensitive to the synthesis conditions.[5] Key parameters that influence the final crystal shape and size include:
-
pH of the reaction mixture: The pH affects the speciation of vanadate ions in the solution, which in turn influences the crystal growth mechanism.[1][6][7]
-
Temperature: Temperature controls the reaction kinetics and the solubility of the precursors, thereby affecting nucleation and crystal growth rates.[5]
-
Supersaturation: The level of supersaturation is a critical driving force for crystallization. Low supersaturation generally favors the growth of larger crystals, while high supersaturation can lead to the formation of many small crystals.[8][9]
-
Precursor Concentration: The concentration of cesium and vanadate precursors impacts the supersaturation level and can influence the resulting crystal morphology.[1]
-
Additives and Surfactants: The presence of certain ions or molecules can selectively adsorb to specific crystal faces, inhibiting growth in those directions and promoting different morphologies.[10]
Q3: How can I characterize the morphology of my synthesized Cs₃VO₄ crystals?
A3: The morphology of Cs₃VO₄ crystals can be effectively characterized using various microscopy techniques. Scanning Electron Microscopy (SEM) is widely used to visualize the three-dimensional shape and surface features of the crystals.[11] Transmission Electron Microscopy (TEM) can provide more detailed information on the crystal structure and size at the nanoscale. For larger crystals, optical microscopy can also be a useful preliminary characterization tool.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Cs₃VO₄ crystals with controlled morphology.
Problem 1: Formation of amorphous precipitate instead of crystals.
| Possible Cause | Suggested Solution |
| Supersaturation is too high | Decrease the concentration of the precursor solutions. Increase the reaction temperature to enhance solubility. |
| pH is outside the optimal range | Adjust the pH of the reaction mixture. For vanadates, the optimal pH for crystallization can be specific.[1] |
| Reaction time is too short | Increase the duration of the synthesis to allow sufficient time for nucleation and crystal growth. |
| Cooling rate is too fast (for flux growth) | Decrease the cooling rate to allow for slower, more controlled crystal growth.[3] |
Problem 2: Obtained crystals are too small (polycrystalline powder).
| Possible Cause | Suggested Solution |
| High nucleation rate | Lower the supersaturation by reducing precursor concentrations or increasing the temperature.[8] |
| Insufficient growth time | Extend the reaction time to allow for the growth of larger crystals. |
| Stirring rate is too high | Reduce or stop stirring during the growth phase to prevent secondary nucleation. |
Problem 3: Lack of uniform morphology (mixture of different shapes and sizes).
| Possible Cause | Suggested Solution |
| Inhomogeneous reaction conditions | Ensure uniform heating and mixing of the precursor solution. |
| Fluctuations in temperature or pH | Use a calibrated and stable heating system and monitor the pH throughout the experiment. |
| Presence of impurities | Use high-purity precursors and solvents to avoid unintentional influence on crystal growth. |
Experimental Protocols
The following is a detailed protocol for the hydrothermal synthesis of Cs₃VO₄ with tunable morphology.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Vanadium Pentoxide (V₂O₅)
-
Deionized Water
-
Nitric Acid (HNO₃) or Cesium Hydroxide (CsOH) for pH adjustment
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of V₂O₅ in deionized water. Gentle heating and stirring may be required.
-
In a separate beaker, dissolve a stoichiometric amount of Cs₂CO₃ in deionized water.
-
-
Mixing and pH Adjustment:
-
Slowly add the vanadium precursor solution to the cesium precursor solution under constant stirring.
-
Adjust the pH of the resulting mixture to the desired value (e.g., in the range of 7-10) using dilute HNO₃ or CsOH.
-
-
Hydrothermal Reaction:
-
Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 150-200 °C).
-
Maintain the temperature for a specific duration (e.g., 24-72 hours).
-
-
Crystal Harvesting and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
-
Table 1: Influence of Key Parameters on Cs₃VO₄ Crystal Morphology (Hypothetical)
| Parameter | Variation | Expected Effect on Morphology |
| pH | Increasing pH (more basic) | May favor the formation of more faceted, well-defined crystals.[1] |
| Decreasing pH (more acidic) | Could lead to the formation of elongated or needle-like crystals.[1] | |
| Temperature | Higher Temperature | Promotes the growth of larger, more crystalline particles. |
| Lower Temperature | May result in smaller, less-defined crystals or amorphous material. | |
| Precursor Conc. | Higher Concentration | Can lead to a higher density of smaller crystals due to increased nucleation.[1] |
| Lower Concentration | Favors the growth of larger, individual crystals. | |
| Reaction Time | Longer Duration | Allows for more complete crystal growth, resulting in larger and more stable morphologies. |
| Shorter Duration | May yield smaller, less developed crystals. |
Visualizations
Caption: Experimental workflow for hydrothermal synthesis of Cs₃VO₄.
Caption: Troubleshooting flowchart for Cs₃VO₄ morphology control.
References
- 1. Morphology controlled NH4V3O8 microcrystals by hydrothermal synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Influence of pH on the Morphology and Cell Volume of Microscopic Algae, Widely Distributed in Terrestrial Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Morphology control through the synthesis of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Cubic Crystal Morphology on Thermal Characteristics and Mechanical Sensitivity of PYX [mdpi.com]
Technical Support Center: Troubleshooting Unexpected XRD Peaks in Cesium Orthovanadate (Cs₃VO₄)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cesium Orthovanadate (Cs₃VO₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve unexpected peaks in your X-ray diffraction (XRD) data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in the XRD pattern of my synthesized this compound. What are the common causes?
A1: Unexpected peaks in the XRD pattern of Cs₃VO₄ typically arise from one or more of the following issues:
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Presence of Unreacted Precursors: Incomplete reaction between your cesium source (e.g., Cesium Carbonate, Cs₂CO₃) and vanadium source (e.g., Vanadium Pentoxide, V₂O₅) is a common cause.
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Formation of Secondary Phases: The reaction may produce other stable cesium vanadate compounds besides the desired Cs₃VO₄.
-
Sample Contamination: Contamination from milling equipment, crucibles, or the atmosphere can introduce foreign crystalline phases.
-
Thermal Decomposition: If the sample has been subjected to high temperatures, it may have partially decomposed into other compounds.
-
Incorrect Phase Identification: The unexpected peaks might belong to a different polymorph or hydrated form of this compound that was not anticipated.
Q2: How can I identify the specific impurities causing the extra peaks in my XRD pattern?
A2: To identify impurities, you need to compare your experimental XRD pattern with reference patterns of potential contaminants. This involves a systematic process:
-
Obtain a Reference Pattern for Cs₃VO₄: The first step is to have a reliable reference pattern for pure this compound. Since an experimentally verified JCPDS (Joint Committee on Powder Diffraction Standards) card for Cs₃VO₄ may not be readily available, a theoretical pattern can be calculated if the crystallographic information file (CIF) is accessible through databases like the Inorganic Crystal Structure Database (ICSD) or the Crystallography Open Database (COD).
-
Compare with Precursor Patterns: Check for peaks corresponding to your starting materials, such as Cs₂CO₃ and V₂O₅.
-
Compare with Known Secondary Phases: The Cs-V-O system can form various stable compounds. Compare your pattern with the XRD patterns of other known cesium vanadates.
-
Consider Contaminants: If you suspect contamination, obtain reference patterns for materials your sample may have come into contact with (e.g., crucible material, milling media).
Q3: What are some common secondary phases I should look for in the synthesis of Cs₃VO₄?
A3: Depending on the stoichiometry of your reactants and the reaction conditions (temperature, atmosphere), several other cesium vanadate phases could form. It is advisable to check for the reference patterns of compounds such as:
-
Cesium metavanadate (CsVO₃)
-
Cesium divanadate (Cs₂V₂O₆)
-
Other complex cesium vanadium oxides that might be thermodynamically stable under your synthesis conditions.
A thorough literature search on the Cs-V-O phase diagram can provide valuable insights into which phases are likely to form under specific conditions.
Troubleshooting Guide: Step-by-Step Analysis of Unexpected XRD Peaks
If you observe unexpected peaks in your XRD data for this compound, follow this logical workflow to diagnose the issue.
Data Presentation: Reference XRD Patterns of Potential Impurities
To aid in the identification of unexpected peaks, the following table summarizes the key diffraction peaks for common precursors. Note that the ideal XRD pattern for pure Cs₃VO₄ should be established first, either from a reliable experimental source or calculated from its crystallographic information file (CIF).
| Compound Name | Chemical Formula | Crystal System | Strongest Peaks (2θ) - Cu Kα | JCPDS/ICSD Card No. |
| Vanadium Pentoxide | V₂O₅ | Orthorhombic | 20.3°, 26.1°, 31.0° | 41-1426 |
| Cesium Carbonate | Cs₂CO₃ | Monoclinic | 23.9°, 24.5°, 29.8° | 25-0211 |
Note: The 2θ values are approximate and can vary slightly based on the specific instrument and experimental conditions. It is always recommended to refer to the full diffraction pattern from the cited database card for accurate comparison.
Experimental Protocols
Protocol 1: Solid-State Synthesis of this compound (Cs₃VO₄)
This protocol describes a general method for synthesizing Cs₃VO₄ via a solid-state reaction.
Materials:
-
Cesium carbonate (Cs₂CO₃), 99.9% or higher purity
-
Vanadium pentoxide (V₂O₅), 99.9% or higher purity
-
Agate mortar and pestle
-
Alumina or platinum crucible
-
High-temperature furnace
Procedure:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of Cs₂CO₃ and V₂O₅ in a 3:1 molar ratio.
-
Grinding: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.
-
Calcination: Transfer the ground powder to an alumina or platinum crucible. Heat the sample in a furnace according to a carefully controlled temperature program. A typical program might involve:
-
Ramp up to 600-800 °C at a rate of 5 °C/min.
-
Hold at the final temperature for 12-24 hours to ensure complete reaction.
-
Cool down slowly to room temperature.
-
Intermediate grinding steps may be necessary to ensure homogeneity and complete reaction.
-
-
Characterization: Analyze the resulting powder using X-ray diffraction to confirm the formation of the Cs₃VO₄ phase and to check for the presence of any impurities.
Protocol 2: XRD Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a powder sample for XRD analysis.
Materials:
-
Synthesized this compound powder
-
Sample holder (e.g., zero-background silicon holder or standard aluminum holder)
-
Spatula
-
Glass slide
Procedure:
-
Sample Grinding: Gently grind the synthesized Cs₃VO₄ powder in an agate mortar to ensure a fine and uniform particle size. This helps to minimize preferred orientation effects.
-
Sample Mounting:
-
Place the sample holder on a clean, flat surface.
-
Carefully pack the powder into the sample well of the holder using a spatula.
-
Use a glass slide to press the powder down and create a flat, smooth surface that is level with the surface of the holder. Be careful not to apply excessive pressure, which can induce preferred orientation.
-
-
Data Acquisition:
-
Place the sample holder into the diffractometer.
-
Set the desired instrument parameters, including:
-
X-ray source (e.g., Cu Kα, λ = 1.5406 Å)
-
Voltage and current
-
Scan range (e.g., 10-80° 2θ)
-
Step size (e.g., 0.02°)
-
Scan speed or counting time per step.
-
-
Initiate the data collection.
-
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the relationship between synthesis parameters, potential outcomes, and the characterization process.
Technical Support Center: Improving the Electrochemical Stability of Cesium Orthovanadate (Cs3VO4)
Welcome to the technical support center for Cesium Orthovanadate (Cs3VO4). This resource is designed for researchers, scientists, and drug development professionals who are utilizing Cs3VO4 in their electrochemical experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the electrochemical stability and performance of your Cs3VO4-based systems.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the electrochemical cycling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Capacity Fading | 1. Structural instability of Cs3VO4 during ion insertion/extraction.[1] 2. Dissolution of vanadium species into the electrolyte.[2] 3. Side reactions at the electrode-electrolyte interface.[3] | 1. Surface Coating: Apply a protective coating such as carbon, LiNbO3, or a solid electrolyte to enhance structural integrity and prevent direct contact with the electrolyte.[4][5] 2. Doping: Introduce dopants (e.g., Mg2+, Zr4+) into the Cs3VO4 lattice to improve structural stability.[6] 3. Electrolyte Optimization: Use electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the electrode surface. |
| High Voltage Hysteresis | 1. Poor ionic or electronic conductivity. 2. Phase transitions during charge/discharge cycles. | 1. Carbon Coating: A uniform carbon coating can significantly improve the electronic conductivity of the material. 2. Nanostructuring: Synthesize nanosized Cs3VO4 particles to shorten ion diffusion pathways. 3. Operando/In-situ Characterization: Employ techniques like in-situ XRD to understand and mitigate detrimental phase transitions. |
| Low Coulombic Efficiency | 1. Irreversible side reactions with the electrolyte.[3] 2. Incomplete ion insertion/extraction. | 1. Electrolyte Additives: Introduce film-forming additives to the electrolyte to create a more stable SEI layer. 2. Voltage Window Optimization: Narrow the voltage window during cycling to avoid potentials where significant side reactions occur. 3. Formation Cycles: Perform several slow-rate formation cycles to establish a stable SEI before high-rate cycling. |
| Poor Rate Capability | 1. Low intrinsic electronic conductivity. 2. Slow ion diffusion kinetics. | 1. Conductive Composites: Prepare a composite of Cs3VO4 with a highly conductive material like graphene or carbon nanotubes.[7] 2. Particle Size Reduction: Decrease the particle size of the synthesized Cs3VO4 to reduce ion diffusion lengths. 3. Doping: Doping with certain elements can enhance both ionic and electronic conductivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for vanadate-based cathode materials?
A1: The primary degradation mechanisms for vanadate-based cathodes, which may also apply to Cs3VO4, include structural instability during ion cycling, dissolution of vanadium into the electrolyte, and undesirable side reactions at the electrode-electrolyte interface.[1][2] Structural changes can lead to pulverization of the electrode material and loss of electrical contact, while vanadium dissolution results in a loss of active material.[2] Side reactions can lead to the formation of a thick, resistive solid electrolyte interphase (SEI), which impedes ion transport and leads to capacity fade.[3]
Q2: How can surface coating improve the electrochemical stability of Cs3VO4?
A2: Surface coating can significantly enhance the stability of Cs3VO4 in several ways. A protective coating can act as a physical barrier, preventing direct contact between the active material and the electrolyte, which minimizes side reactions and vanadium dissolution.[4][5] Furthermore, a conductive coating, such as carbon, can improve the electronic conductivity of the electrode, leading to better rate capability and reduced polarization.[4] Coatings can also help to buffer the volume changes that may occur during ion insertion and extraction, thereby improving the mechanical integrity and cycle life of the electrode.[4]
Q3: What is the role of doping in enhancing the electrochemical performance of orthovanadates?
A3: Doping involves introducing foreign ions into the crystal lattice of Cs3VO4. This can lead to several benefits, including improved structural stability, enhanced ionic and electronic conductivity, and suppression of detrimental phase transitions.[6][8] For example, doping with higher-valent cations can create vacancies that facilitate faster ion diffusion. Doping can also modify the electronic band structure, leading to improved electronic conductivity. By stabilizing the crystal structure, doping can help to mitigate capacity fading during long-term cycling.[6]
Q4: Which experimental techniques are crucial for evaluating the electrochemical stability of Cs3VO4?
A4: To evaluate the electrochemical stability of Cs3VO4, a combination of electrochemical and characterization techniques is essential.
-
Cyclic Voltammetry (CV): Provides information on the redox reactions, electrochemical reversibility, and potential stability window.
-
Galvanostatic Cycling with Potential Limitation (GCPL): Used to determine the specific capacity, coulombic efficiency, and long-term cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Helps to understand the charge transfer resistance, SEI formation, and ion diffusion kinetics, and how these change over cycling.[9]
-
In-situ/Ex-situ X-ray Diffraction (XRD): To monitor structural changes and phase transitions during electrochemical cycling.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe morphological changes, particle cracking, and the integrity of coatings after cycling.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Carbon-Coated this compound (Cs3VO4/C)
This protocol describes a general approach for synthesizing carbon-coated Cs3VO4, which can improve its electronic conductivity and stability.
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Cesium Carbonate (Cs2CO3) and Ammonium Vanadate (NH4VO3) in deionized water.
-
Add a carbon source, such as citric acid or glucose, to the solution. The molar ratio of the carbon source to the metal ions should be optimized (e.g., 1:1).
-
-
Gel Formation:
-
Stir the solution at a controlled temperature (e.g., 80°C) until a viscous gel is formed.
-
-
Drying:
-
Dry the gel in an oven at a temperature around 120°C for 12 hours to remove the solvent.
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Calcine the powder under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 600-800°C) for several hours. The specific temperature and duration should be optimized to ensure the formation of the desired Cs3VO4 phase and a uniform carbon coating.
-
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
This protocol outlines the steps for performing cyclic voltammetry to assess the electrochemical behavior of Cs3VO4.
-
Electrode Preparation:
-
Prepare a slurry by mixing the synthesized Cs3VO4 powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP). A typical weight ratio is 80:10:10.
-
Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven.
-
-
Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared Cs3VO4 electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a suitable electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).
-
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Perform cyclic voltammetry at a slow scan rate (e.g., 0.1 mV/s) within a defined potential window (e.g., 2.0-4.0 V vs. Li/Li+).
-
Analyze the resulting voltammogram to identify redox peaks and assess the reversibility of the electrochemical reactions.
-
Quantitative Data from Analogous Vanadate Systems
Since specific quantitative data for the electrochemical performance of modified Cs3VO4 is limited in the literature, the following tables present comparative data from analogous lithium and sodium vanadate systems to provide a benchmark for expected improvements.
Table 1: Comparison of Cycling Performance for Different Vanadate Cathodes
| Material | Doping/Coating | Current Density | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Reference System |
| Li3VO4 | None | 0.1 A/g | 381 | ~70% | Li-ion battery[10] |
| Li3VO4 | Oxygen Vacancies | 0.1 A/g | 495 | ~85% | Li-ion battery[10] |
| Na3V2(PO4)3/C | None | 1 C | ~110 | ~90% | Na-ion battery |
| Na3V1.85Zr0.15(PO4)3 | Zr4+ Doping | 10 C | ~80 | 80.6% (after 800 cycles) | Na-ion battery[6] |
Table 2: Comparison of Rate Capability for Different Vanadate Cathodes
| Material | Doping/Coating | Discharge Capacity at 0.1C (mAh/g) | Discharge Capacity at 1C (mAh/g) | Discharge Capacity at 5C (mAh/g) | Reference System |
| Li3VO4 | None | ~400 | ~250 | ~150 | Li-ion battery |
| Li3VO4/C | Carbon Coating | ~450 | ~350 | ~200 | Li-ion battery |
| Na3V2(PO4)3/C | None | ~115 | ~105 | ~90 | Na-ion battery |
| Na3V1.95Mg0.05(PO4)3/C | Mg2+ Doping | ~117 | ~112 | ~100 | Na-ion battery |
Visualizations
Caption: Experimental workflow for improving Cs3VO4 electrochemical stability.
References
- 1. anl.gov [anl.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.lnpu.edu.cn [journal.lnpu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. pure.skku.edu [pure.skku.edu]
- 9. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 10. Improved cycling stability in high-capacity Li-rich vanadium containing disordered rock salt oxyfluoride cathodes - Helmholtz-Institut Ulm [hiu-batteries.de]
Technical Support Center: Reducing Defects in Cesium Orthovanadate (Cs3VO4) Thin Films
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing defects during the synthesis of Cesium Orthovanadate (Cs3VO4) thin films, particularly when using Pulsed Laser Deposition (PLD). As direct experimental data for Cs3VO4 is limited in published literature, this guide combines best practices for PLD of complex multi-elemental oxides with specific insights from research on other vanadate compounds.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the growth of Cs3VO4 thin films.
Q1: I am observing a high density of particulates on my film surface. What are the likely causes and how can I mitigate this?
A1: Particulate formation is a common issue in Pulsed Laser Deposition. The primary causes are typically related to the target material and laser parameters.
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Droplets or Splashing: This occurs when molten material is ejected from the target.
-
Solution: Reduce the laser fluence (energy density) to a level that is still sufficient for stoichiometric ablation but minimizes melting. Increase the target-to-substrate distance to allow larger particles to fall out of the plasma plume before reaching the substrate.
-
-
Target Surface Degradation: Over time, the target surface can become rough, leading to the ejection of solid fragments.
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Solution: Ensure your target is dense and has a smooth, polished surface. Regularly resurface or polish the target between deposition runs. Implement a target rastering or rotation routine to avoid localized heating and degradation.
-
-
Sub-surface Boiling: If the laser energy penetrates too deeply into the target, it can cause explosive sub-surface boiling.
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Solution: Using a shorter wavelength laser (e.g., 248 nm) can reduce the penetration depth. Optimizing the laser fluence is also critical.
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Q2: My films have poor crystallinity or are amorphous. How can I improve the crystal quality?
A2: The crystallinity of the film is primarily influenced by the substrate temperature and the kinetic energy of the arriving species.
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Insufficient Surface Mobility: Adsorbed atoms need sufficient thermal energy to arrange themselves into a crystalline lattice.
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Solution: Increase the substrate temperature. The optimal temperature will be a window that is high enough for crystallization but not so high as to cause decomposition or significant re-evaporation of Cesium.
-
-
Low Kinetic Energy of Adatoms: The energy of the species in the plasma plume affects their mobility on the substrate surface.
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Solution: Adjusting the background gas pressure can modify the kinetic energy. Lower pressures generally result in higher kinetic energies.
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-
Inappropriate Substrate: Lattice mismatch between the substrate and Cs3VO4 can hinder epitaxial growth.
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Solution: Select a substrate with a close lattice match to Cs3VO4. Common substrates for complex oxides include SrTiO3, LaAlO3, and MgO.
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Q3: The stoichiometry of my films is incorrect. What parameters should I adjust?
A3: Maintaining the correct stoichiometry (e.g., the Cs:V:O ratio) is crucial for obtaining the desired phase and properties of Cs3VO4. Stoichiometry in PLD is influenced by laser fluence, background gas pressure, and substrate temperature.[1][2]
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Non-stoichiometric Ablation: An incorrect laser fluence can lead to the preferential ablation of certain elements.
-
Solution: Optimize the laser fluence. This often requires systematic experimentation to find the ideal energy density for your specific target.
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-
Oxygen Deficiency: Vanadate compounds are prone to oxygen vacancies, which are point defects.
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Solution: Introduce a background pressure of oxygen during deposition. The optimal oxygen pressure is critical; too low may result in oxygen-deficient films, while too high can lead to excessive scattering of the plume and reduced growth rates. Post-deposition annealing in an oxygen atmosphere can also help to fill oxygen vacancies.
-
-
Volatilization of Elements: Cesium has a higher vapor pressure than vanadium and may re-evaporate from the hot substrate surface.
-
Solution: Carefully control the substrate temperature. A temperature that is too high can lead to the loss of volatile elements like Cesium. It may be necessary to use a slightly Cs-rich target to compensate for this loss.
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Frequently Asked Questions (FAQs)
Q: What are the most common types of defects in complex oxide thin films?
A: Common defects can be categorized as:
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Morphological Defects: These include particulates, droplets, pinholes, and surface roughness. They often originate from the deposition process itself (e.g., target splashing) or from substrate imperfections.
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Crystallographic Defects: These are imperfections in the crystal lattice, such as point defects (vacancies, interstitials), line defects (dislocations), and planar defects (grain boundaries, stacking faults). For vanadates, oxygen vacancies are a particularly common point defect.[2]
Q: How does the background gas pressure affect film quality?
A: The background gas (typically oxygen for oxides) plays a multiple role:
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Stoichiometry Control: It provides the necessary oxygen to form the correct oxide phase and reduce oxygen vacancies.
-
Kinetic Energy Moderation: Collisions between the ablated species and the background gas molecules reduce the kinetic energy of the species arriving at the substrate. This can influence film density and stress.
-
Plume Focusing: At higher pressures, the plasma plume is more confined, which can affect the deposition rate and uniformity.
Q: What characterization techniques are most useful for identifying defects in Cs3VO4 thin films?
A: A combination of techniques is generally required:
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X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and identify crystallographic orientation and defects like strain.[3][4]
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Scanning Electron Microscopy (SEM): To visualize the surface morphology, including particulates, pinholes, and grain structure.[5]
-
Atomic Force Microscopy (AFM): To quantify surface roughness and observe nanoscale morphological features.[5]
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Raman Spectroscopy: This technique is sensitive to local atomic arrangements and can be used to probe point defects, such as oxygen vacancies, and local lattice distortions.[6][7]
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X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states, which is crucial for verifying stoichiometry.
Quantitative Data Summary
While specific quantitative data for Cs3VO4 is scarce, the following table summarizes the general influence of key PLD parameters on the properties of complex oxide thin films. The optimal values for Cs3VO4 will need to be determined experimentally.
| Parameter | Typical Range | Effect on Film Properties |
| Laser Fluence | 1 - 4 J/cm² | Low Fluence: Can lead to non-stoichiometric ablation and low deposition rates. Optimal Fluence: Promotes stoichiometric transfer of material from the target. High Fluence: Can cause splashing and the formation of particulates. |
| Substrate Temperature | 500 - 800 °C | Low Temperature: May result in amorphous or poorly crystalline films. Optimal Temperature: Promotes crystalline growth and good surface morphology. High Temperature: Can lead to re-evaporation of volatile species (like Cesium) and interdiffusion with the substrate. |
| Oxygen Pressure | 1 - 200 mTorr | Low Pressure: Can result in oxygen vacancies and higher kinetic energy of adatoms. Optimal Pressure: Crucial for achieving correct oxygen stoichiometry and can improve crystallinity. High Pressure: Reduces adatom kinetic energy, can lead to a more columnar growth, and may decrease the deposition rate due to plume scattering. |
| Target-to-Substrate Distance | 4 - 8 cm | Short Distance: Increases deposition rate but may also increase the density of larger particulates on the film. Long Distance: Reduces deposition rate and can help to filter out larger particulates, leading to smoother films. |
Experimental Protocols
Detailed Methodology for Pulsed Laser Deposition of Complex Oxide Thin Films
This protocol provides a general framework for the deposition of Cs3VO4 thin films. Specific parameters should be optimized for your particular system and desired film properties.
-
Target Preparation:
-
Synthesize a stoichiometric, high-density Cs3VO4 target via solid-state reaction or other suitable methods.
-
Polish the target surface to a mirror finish to minimize particulate generation.
-
-
Substrate Preparation:
-
Select a suitable single-crystal substrate (e.g., SrTiO3 (100)).
-
Clean the substrate ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, deionized water).
-
Dry the substrate with high-purity nitrogen gas.
-
-
Deposition Chamber Setup:
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Mount the substrate onto the heater in the PLD chamber.
-
Mount the prepared Cs3VO4 target on a rotating and rastering holder.
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Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., start with a range of 600-750 °C).
-
Introduce high-purity oxygen into the chamber and maintain the desired background pressure (e.g., start with a range of 50-150 mTorr).
-
Set the laser parameters (e.g., KrF excimer laser, 248 nm) to the desired fluence (e.g., 1.5-2.5 J/cm²) and repetition rate (e.g., 1-5 Hz).
-
Initiate target rotation and rastering.
-
Open the laser shutter to begin the deposition process for the desired duration to achieve the target film thickness.
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-
Post-Deposition Cooling:
-
After deposition, cool the sample to room temperature in a high-pressure oxygen environment (e.g., 200-500 Torr) to promote oxygen incorporation and reduce vacancies.
-
Visualizations
Caption: Experimental workflow for the deposition and characterization of Cs3VO4 thin films.
Caption: Troubleshooting logic for common defects in complex oxide thin films.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. research.utwente.nl [research.utwente.nl]
- 3. X-ray Diffraction Imaging of Deformations in Thin Films and Nano-Objects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Raman spectra and defect chemical characteristics of Sr(Ti,Fe)O3−y solid solution of bulk pellets vs. thin films - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pyroelectric Coefficient of Cesium Orthovanadate (CsVO3)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the pyroelectric coefficient of Cesium Orthovanadate (CsVO₃). It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the pyroelectric effect and why is it important for this compound?
The pyroelectric effect is the ability of certain materials to generate a temporary voltage when they are heated or cooled[1]. This phenomenon arises from the temperature-dependent spontaneous polarization in the material[2][3]. In essence, a change in temperature alters the crystal's lattice spacing, which in turn varies its spontaneous polarization, leading to a measurable electrical signal[4][5]. This compound (CsVO₃) is a ferroelectric material, and enhancing its pyroelectric coefficient is crucial for improving the performance of devices such as infrared detectors, thermal imaging systems, and energy harvesting technologies[6][7].
Q2: What are the primary methods to enhance the pyroelectric coefficient of CsVO₃?
The two main strategies to enhance the pyroelectric coefficient of CsVO₃ are:
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Formation of Solid Solutions: Creating solid solutions by partially substituting Cesium or Vanadium with other elements can significantly alter the material's crystal structure and ferroelectric properties, leading to an enhanced pyroelectric effect. A notable example is the formation of potassium-cesium vanadate solid solutions (KₓCs₁₋ₓVO₃)[8].
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Doping: Introducing small amounts of other elements (dopants) into the CsVO₃ crystal lattice can create defects and strain, which can influence the material's polarization and, consequently, its pyroelectric coefficient. The effect of doping can be complex, sometimes leading to a decrease in the phase transition temperature[9][10].
Q3: What is the Byer-Roundy method for measuring the pyroelectric coefficient?
The Byer-Roundy method is a direct and widely used technique to measure the pyroelectric coefficient. It involves heating the material at a constant rate (dT/dt) and measuring the resulting pyroelectric current (I). The pyroelectric coefficient (p) is then calculated using the formula: p = I / (A * (dT/dt)) , where A is the electrode area[11]. This method is favored for its simplicity and directness compared to dynamic or charge integration techniques[4][12].
Q4: What are common sources of error in pyroelectric measurements?
Several factors can lead to inaccuracies in pyroelectric measurements:
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Thermally Stimulated Currents (TSCs): These are currents arising from the release of trapped charges in the material as it is heated, which can be mistaken for the pyroelectric current. Measuring the current during both heating and cooling cycles can help to identify and potentially subtract the TSC contribution[13].
-
Non-uniform Heating: If the sample is not heated uniformly, temperature gradients can induce piezoelectric currents (tertiary pyroelectric effect), leading to erroneous results[14].
-
Electrical Noise: The pyroelectric currents are often very small (picoamperes to nanoamperes), making the measurements susceptible to electrical noise from the environment and the measurement setup itself. Proper shielding (e.g., using a Faraday cage) is crucial[15][16].
-
Inadequate Electrical Contacts: Poorly applied or non-ohmic contacts can affect the collection of the pyroelectric current and introduce noise[1].
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of this compound for pyroelectric applications.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Pyroelectric Coefficient | 1. Incomplete poling of the ceramic sample.2. Presence of impurity phases from synthesis.3. Incorrect measurement setup or calculation. | 1. Ensure the poling electric field is sufficiently high and applied for an adequate duration at an elevated temperature below the Curie point.2. Verify the phase purity of the synthesized powder using X-ray diffraction (XRD).3. Recalibrate the temperature sensor and ammeter. Double-check the formula and the values used for area and heating rate. |
| Noisy Pyroelectric Signal | 1. Electromagnetic interference.2. Poor electrical connections.3. Fluctuation in the heating rate. | 1. Place the sample holder and measurement circuit inside a Faraday cage.2. Check the integrity of the electrodes and the connections to the ammeter.3. Use a programmable furnace with a stable and linear temperature ramp. |
| Inconsistent Results Between Measurements | 1. Sample degradation or aging.2. Changes in ambient humidity or temperature.3. Depoling of the sample. | 1. Store the samples in a desiccator. Perform measurements under controlled atmospheric conditions.2. Ensure the measurement environment is stable.3. Re-pole the sample before each measurement if necessary. |
| Cracked or Deformed Pellets After Sintering | 1. Too rapid heating or cooling rates.2. Non-uniform powder compaction.3. Inappropriate sintering temperature. | 1. Use slower heating and cooling ramps during the sintering process.2. Ensure the powder is pressed uniformly to achieve a consistent green density.3. Optimize the sintering temperature and duration based on thermal analysis (e.g., TGA/DSC) of the powder. |
Quantitative Data
The formation of solid solutions of Potassium Vanadate (KVO₃) and Cesium Vanadate (CsVO₃) has been shown to significantly influence the pyroelectric coefficient. The table below summarizes the pyroelectric properties of KₓCs₁₋ₓVO₃ solid solutions for different molar proportions of KVO₃.
| Material | Pyroelectric Current (10⁻⁹ A) | Pyroelectric Coefficient (10⁻⁵ C/m²°C) | Curie Temperature (°C) |
| CsVO₃ | 91.4 | 14.04 | 345 |
| K₀.₂Cs₀.₈VO₃ | 1732 | 266.17 | 405 |
| K₀.₄Cs₀.₆VO₃ | 522 | 80.22 | 405 |
| K₀.₆Cs₀.₄VO₃ | 447 | 68.69 | 400 |
| K₀.₈Cs₀.₂VO₃ | 220 | 33.80 | 400 |
| Data sourced from Kulkarni et al. (1990)[8] |
Experimental Protocols
Protocol 1: Solid-State Synthesis of KₓCs₁₋ₓVO₃ Solid Solutions
This protocol describes the synthesis of KₓCs₁₋ₓVO₃ ceramics using the solid-state reaction method.
Materials:
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Cesium Carbonate (Cs₂CO₃)
-
Potassium Carbonate (K₂CO₃)
-
Vanadium Pentoxide (V₂O₅)
-
Platinum crucible
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High-temperature furnace
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Agate mortar and pestle
Procedure:
-
Precursor Preparation: Stoichiometric amounts of Cs₂CO₃, K₂CO₃, and V₂O₅ are weighed according to the desired molar ratio 'x'.
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Mixing: The powders are thoroughly mixed and ground together in an agate mortar and pestle for at least 30 minutes to ensure homogeneity.
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Calcination: The mixed powder is transferred to a platinum crucible and heated in a furnace at 780°C for 4 hours.
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Cooling: The furnace is then allowed to cool down to room temperature naturally.
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Pelletization: The calcined powder is ground again and then pressed into pellets of the desired dimensions using a hydraulic press.
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Sintering: The pellets are sintered at a temperature slightly below the melting point (e.g., 800-850°C) for 2-4 hours to achieve high density.
Protocol 2: Measurement of the Pyroelectric Coefficient using the Byer-Roundy Method
This protocol details the procedure for measuring the pyroelectric coefficient of a poled ceramic pellet.
Equipment:
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Programmable furnace or temperature-controlled chamber
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Picoammeter or electrometer
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Temperature sensor (thermocouple)
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Sample holder with electrodes
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Faraday cage
Procedure:
-
Sample Preparation: A thin layer of conductive silver paste is applied to both parallel faces of the sintered pellet to act as electrodes. The paste is then cured according to the manufacturer's instructions.
-
Poling: The electroded sample is heated to a temperature just below its Curie temperature in a silicone oil bath or a furnace. A high DC electric field (e.g., 2-5 kV/mm) is applied across the electrodes for an extended period (e.g., 1-2 hours) to align the ferroelectric domains. The sample is then cooled to room temperature with the electric field still applied.
-
Measurement Setup: The poled sample is mounted in the sample holder inside the Faraday cage. The electrodes are connected to the picoammeter. The temperature sensor is placed in close proximity to the sample.
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Data Acquisition: The sample is heated at a constant, slow rate (e.g., 2-5 °C/min). The pyroelectric current and the temperature are recorded simultaneously as a function of time.
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Calculation: The pyroelectric coefficient (p) is calculated at different temperatures using the formula: p = I / (A * (dT/dt)), where I is the measured current, A is the electrode area, and dT/dt is the heating rate.
Visualizations
Caption: Workflow for the solid-state synthesis of KₓCs₁₋ₓVO₃ ceramics.
Caption: Step-by-step workflow for measuring the pyroelectric coefficient.
Caption: A logical guide for troubleshooting low pyroelectric coefficient measurements.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. sketchviz.com [sketchviz.com]
- 3. ceder.berkeley.edu [ceder.berkeley.edu]
- 4. web.stanford.edu [web.stanford.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Strategies for the synthesis of complex oxides for application as light-responsive electrodes in photoelectrochemical cells – a review - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01013A [pubs.rsc.org]
- 7. gctlc.org [gctlc.org]
- 8. prometheus.berkeley.edu [prometheus.berkeley.edu]
- 9. Effect of aliovalent doping on the properties of perovskite-like multiferroic formates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. [PDF] Pyroelectric Coefficient Direct Measurement Technique and Application to a Nsec Response Time Detector | Semantic Scholar [semanticscholar.org]
- 13. public.pensoft.net [public.pensoft.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cracking in Sintered Cesium Orthovanadate (Cs3VO4) Ceramics
Welcome to the technical support center for sintered Cesium Orthovanadate (Cs3VO4) ceramics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent cracking in their sintered Cs3VO4 components. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the sintering process.
Troubleshooting Guide: Diagnosing and Mitigating Cracks
This guide provides a systematic approach to identifying the root cause of cracking in your sintered Cs3VO4 ceramics and offers potential solutions.
Question: My sintered Cs3VO4 pellets are exhibiting large, visible cracks after cooling. What are the likely causes and how can I prevent this?
Answer:
Large cracks, often referred to as macrocracks, that appear after cooling are typically a result of thermal shock. This occurs when different parts of the ceramic cool at different rates, creating internal stresses that exceed the material's strength.
Potential Causes & Solutions:
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Excessive Cooling Rate: Rapid cooling is a primary cause of thermal shock.
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Solution: Decrease the cooling rate of your furnace. A slower, more controlled cooling ramp allows the temperature to equalize throughout the ceramic, reducing thermal gradients.
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High Thermal Expansion Coefficient (CTE): Materials with a high CTE are more susceptible to thermal shock. While the exact CTE of Cs3VO4 is not widely published, vanadate compounds can have varied thermal expansion behaviors.
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Solution: If possible, modify the composition with dopants that are known to lower the CTE of ceramics. However, this will require significant experimental development.
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-
Phase Transitions: Some ceramics undergo phase transitions during cooling, which can involve volume changes that induce stress.[1][2]
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Solution: Investigate the thermal behavior of Cs3VO4 using techniques like Differential Scanning Calorimetry (DSC) to identify any phase transitions in the cooling cycle. If a transition is present, a very slow cooling rate through that temperature range is critical.
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Question: I'm observing fine, hairline cracks (microcracks) on the surface or within my sintered Cs3VO4 samples. What could be the issue?
Answer:
Microcracks can arise from several factors related to the initial powder processing and the sintering cycle itself.
Potential Causes & Solutions:
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Inhomogeneous Green Body: Density gradients in the unfired ("green") body can lead to differential shrinkage during sintering, causing stress and cracking.
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Solution: Ensure uniform powder packing during the forming process. Use a consistent pressing pressure and consider using binders or plasticizers to improve particle packing and green body strength.
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Abnormal Grain Growth: If some grains grow much larger than others during sintering, it can create localized stress.
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Solution: Optimize the sintering temperature and dwell time. A lower sintering temperature or a shorter holding time may prevent excessive grain growth.[3]
-
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Heating Rate: A heating rate that is too fast can cause the exterior of the ceramic to densify and shrink before the interior, leading to internal stresses.
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Solution: Reduce the heating rate to allow for more uniform temperature distribution throughout the sample during the initial and intermediate stages of sintering.
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Frequently Asked Questions (FAQs)
Q1: What is a "green body" and how does its quality affect cracking?
A green body is the compacted, unsintered ceramic part. Its quality is crucial because any defects, such as density variations, pores, or microcracks, will likely be magnified during sintering and can be initiation points for larger cracks. A uniform and defect-free green body is the first step to a successful sintering outcome.
Q2: How do I determine the optimal sintering temperature and time for Cs3VO4?
The optimal sintering parameters will depend on the specific characteristics of your Cs3VO4 powder (e.g., particle size, purity). A systematic approach is recommended:
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Start with a sintering temperature that is approximately 50-70% of the material's melting point.
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Sinter a series of samples at different temperatures (e.g., in 25-50°C increments) for a fixed dwell time (e.g., 2-4 hours).
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Analyze the density and microstructure of the sintered samples to identify the temperature that yields the highest density without excessive grain growth.[3]
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Once an optimal temperature is found, you can then vary the dwell time to further refine the process.
Q3: Can the furnace atmosphere affect cracking?
Yes, the furnace atmosphere can influence the sintering behavior and potentially lead to cracking. For many oxide ceramics, sintering in air is standard. However, reactions between the ceramic and the atmosphere, or outgassing from binders, can create internal pressures if not properly managed. Ensure adequate ventilation during the binder burnout phase and consider the chemical stability of Cs3VO4 at high temperatures in your chosen atmosphere.
Q4: My Cs3VO4 ceramic is sintered onto a substrate and it always cracks. Why?
This is a classic issue of constrained sintering . The Cs3VO4 film attempts to shrink during sintering, but it is constrained by the rigid substrate, which does not shrink. This mismatch in shrinkage generates significant tensile stress in the ceramic film, often leading to cracking.
Solutions for Constrained Sintering:
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Choose a substrate with a similar Coefficient of Thermal Expansion (CTE).
-
Reduce the heating and cooling rates to minimize thermal mismatch stresses.
-
Use a thinner ceramic film, as thicker films are more prone to cracking.
Data Presentation: Comparative Thermal Properties of Ceramics
| Ceramic Material | Coefficient of Thermal Expansion (α) (x 10⁻⁶/°C) |
| Fused Silica | 0.5 |
| Silicon Nitride | 3.0 |
| Silicon Carbide | 4.1 - 5.2 |
| Alumina | 6.3 - 9.4 |
| Zirconia | 9.0 - 10.0 |
| Magnesia | 13.0 |
Data sourced from various ceramic material datasheets.[4][5]
Experimental Protocols
Protocol 1: Determining Optimal Sintering Profile via Dilatometry
A dilatometer is an instrument that measures the dimensional changes of a material as a function of temperature.
Methodology:
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Prepare a small, representative sample of your green Cs3VO4 ceramic.
-
Place the sample in the dilatometer.
-
Program a heating profile with a constant heating rate (e.g., 5°C/min) to a temperature where sintering is expected to be complete.
-
The dilatometer will record the shrinkage of the sample versus temperature.
-
The resulting curve can be used to identify the onset of densification, the temperature range of maximum shrinkage rate, and the temperature at which shrinkage ceases. This information is invaluable for designing an optimized sintering cycle with appropriate ramps and holds.
Protocol 2: Microstructural Analysis using Scanning Electron Microscopy (SEM)
SEM is used to visualize the grain structure, porosity, and any microcracks in the sintered ceramic.
Methodology:
-
Take a sintered Cs3VO4 sample and create a cross-section.
-
Mount the sample in an epoxy resin and polish the cross-section to a mirror finish using progressively finer diamond grits.
-
Thermally etch the polished surface (heat it to slightly below the sintering temperature for a short period) to reveal the grain boundaries.
-
Coat the sample with a thin layer of a conductive material (e.g., gold or carbon).
-
Image the surface using an SEM to observe the grain size distribution, porosity, and to look for any microcracks. This analysis can directly inform if issues like abnormal grain growth are contributing to cracking.[3]
Visualizations
Caption: Root causes of cracking in sintered ceramics.
Caption: A logical workflow for troubleshooting cracking issues.
References
- 1. journals.aps.org [journals.aps.org]
- 2. link.aps.org [link.aps.org]
- 3. The Effect of Sintering Temperature on Vickers Microhardness and Flexural Strength of Translucent Multi-Layered Zirconia Dental Materials [mdpi.com]
- 4. Ceramic Coefficient of Thermal Expansion [tinokceramics.com]
- 5. Coefficient of Thermal Expansion in Ceramics. Dimensional Stability Under Heat [morgantechnicalceramics.com]
Validation & Comparative
A Comparative Guide to Cesium Orthovanadate and Potassium Orthovanadate for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate inorganic compound is crucial for experimental success. This guide provides an objective comparison of Cesium Orthovanadate (Cs₃VO₄) and Potassium Orthovanadate (K₃VO₄), focusing on their physicochemical properties, catalytic activity, and biological applications, supported by available experimental data.
Physicochemical Properties: A Comparative Overview
This compound and potassium orthovanadate share a similar tetrahedral orthovanadate (VO₄³⁻) anion but differ in their alkali metal cation. This difference in cation size and electronegativity influences their crystal structure, ionic conductivity, and ultimately their performance in various applications.
| Property | This compound (Cs₃VO₄) | Potassium Orthovanadate (K₃VO₄) |
| Molecular Formula | Cs₃VO₄ | K₃VO₄ |
| Molecular Weight | 513.62 g/mol | 232.24 g/mol [1] |
| Appearance | White crystalline solid | White tetragonal crystals[2] |
| Crystal Structure | Orthorhombic | Tetragonal[2] |
| Solubility | Soluble in water | Soluble in water[3] |
Ionic Conductivity
Both cesium and potassium orthovanadates are of interest as solid-state electrolytes due to their potential for ionic conductivity. The mobility of the alkali metal cations within the crystal lattice is the primary determinant of this property.
A study on the electrical conductivity of various alkali vanadates, including those of cesium and potassium, demonstrated that these materials exhibit mixed ionic-electronic conductivity in their ferroelectric region[4]. The nature of electrical conductivity below the transition temperature is primarily ionic[5]. In solid solutions, the activation energy for ionic conduction is influenced by the concentration of the alkali metal[4].
Catalytic Activity: Oxidative Dehydrogenation of Propane
Vanadium-based catalysts are widely investigated for their efficacy in oxidation reactions, including the oxidative dehydrogenation of propane (ODHP) to produce propylene, a valuable chemical feedstock. The addition of alkali metals like cesium and potassium as promoters can significantly influence the catalyst's activity and selectivity.
Studies have shown that the addition of alkali metals to vanadium catalysts supported on alumina increases both propane conversion and propylene selectivity in the ODHP reaction[1][8]. Specifically, potassium doping has been found to enhance propylene selectivity by neutralizing surface acidic sites on the catalyst[1][8].
While direct comparative data for pure Cs₃VO₄ and K₃VO₄ as catalysts is limited, a study on silica-supported alkali-vanadate catalysts for propane oxidation revealed that fluxing agents like potassium and cesium decrease the melting temperatures of the catalysts into the range of reaction temperatures[9][10]. This melting can lead to a drop in activity but an increase in selectivity to propylene[9][10]. This suggests that the choice between cesium and potassium promoters can influence the operational parameters and performance of the catalyst system.
Biological Activity: Inhibition of Protein Tyrosine Phosphatases (PTPs)
Orthovanadates are well-established inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling pathways. Vanadate acts as a phosphate analog, competitively inhibiting the active site of PTPs[2][11]. This inhibitory activity has made vanadate compounds valuable tools in studying signal transduction and has spurred interest in their potential as therapeutic agents, particularly in the context of diabetes and cancer[12].
A kinetic study of vanadate inhibition on PTP1B, a key regulator of insulin signaling, determined a Ki (inhibition constant) of 0.38 ± 0.02 µM for vanadate[13][14]. While this study did not specify the cation, it provides a benchmark for the inhibitory potency of the orthovanadate ion. Both cesium and potassium orthovanadates are expected to exhibit similar inhibitory mechanisms due to the shared vanadate moiety. However, differences in cell permeability and bioavailability due to the different cations could lead to variations in their cellular effects. For instance, sodium orthovanadate has been shown to inhibit PTP1B and exhibit insulin-mimetic effects[12].
The signaling pathway affected by orthovanadate inhibition of PTPs can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition of glycolysis by vanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. e-tarjome.com [e-tarjome.com]
- 8. journalcsij.com [journalcsij.com]
- 9. The impact of alkali-vanadate(s) in supported vanadia catalysts on the propane oxidation reaction :: MPG.PuRe [pure.mpg.de]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of Cs3VO4 as a solid-state electrolyte compared to Li3VO4
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation solid-state batteries hinges on the discovery and optimization of novel solid-state electrolytes (SSEs) that offer high ionic conductivity, a wide electrochemical stability window, and excellent interfacial stability with electrodes. Among the various candidates, oxide-based electrolytes have garnered significant attention due to their potential for high stability and safety. This guide provides a comparative analysis of the performance of cesium vanadate (Cs3VO4) and lithium vanadate (Li3VO4) as potential solid-state electrolytes.
While Li3VO4 has been investigated, primarily as an anode material and in composite electrolytes, comprehensive data on its intrinsic properties as a standalone solid-state electrolyte remains limited. Information regarding the performance of Cs3VO4 as a solid-state electrolyte is even scarcer in the current scientific literature. This guide, therefore, presents the available experimental data for Li3VO4 and offers a theoretical perspective on the anticipated properties of Cs3VO4 based on fundamental principles of solid-state ionics.
Performance Comparison
A quantitative comparison of the key performance metrics for Cs3VO4 and Li3VO4 as solid-state electrolytes is challenging due to the limited available data for pure Cs3VO4. The following table summarizes the reported experimental data for Li3VO4, often in the form of solid solutions, to provide a baseline for comparison.
| Property | Cs3VO4 (Theoretical Projection) | Li3VO4 (Experimental Data) |
| Ionic Conductivity (S/cm) | Expected to be lower than Li3VO4 at room temperature due to the larger ionic radius and higher mass of Cs+ ions, which generally leads to lower mobility in a rigid crystal lattice. | The ionic conductivity of pure Li3VO4 at room temperature is relatively low. However, when incorporated into solid solutions, it can be significantly enhanced. For instance, a 60%Li4SiO4-40%Li3VO4 solid solution exhibits a conductivity of approximately 10⁻³ S/cm at 200°C.[1] A LISICON-type electrolyte with the composition Li3.55(Ge0.45Si0.10V0.45)O4 showed an ionic conductivity of 5.8 × 10⁻⁵ S/cm at 298 K.[2] |
| Electrochemical Stability | The electrochemical stability window is not experimentally determined. Theoretical calculations would be required to predict its stability against lithium metal and high-voltage cathodes. | The electrochemical stability window of pure Li3VO4 has not been extensively reported. As with many oxide electrolytes, it is expected to have a reasonably wide stability window.[3] |
| Cation Transference Number | Not experimentally determined. In a solid-state electrolyte with a fixed anionic lattice, the cation transference number is expected to be close to unity. | For a 60%Li4SiO4-40%Li3VO4 solid solution, the lithium-ion transport number was found to be more than 0.95.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of these materials to ensure reproducibility and accurate comparison of their properties.
Synthesis of Cs3VO4 and Li3VO4 Powders
1. Solid-State Reaction Method (for both Cs3VO4 and Li3VO4):
This is a conventional method for synthesizing polycrystalline ceramic materials.
-
Precursors:
-
For Cs3VO4: Cesium carbonate (Cs2CO3) and vanadium pentoxide (V2O5) in a 3:1 molar ratio.
-
For Li3VO4: Lithium carbonate (Li2CO3) and vanadium pentoxide (V2O5) in a 3:1 molar ratio.
-
-
Procedure:
-
Stoichiometric amounts of the precursor powders are intimately mixed using a mortar and pestle or through ball milling to ensure homogeneity.
-
The mixed powder is placed in an alumina crucible and calcined at an elevated temperature (e.g., 600-800°C) for several hours in an air atmosphere to decompose the carbonates and initiate the reaction.
-
After the initial calcination, the sample is cooled, reground to ensure homogeneity, and then subjected to a final sintering step at a higher temperature (e.g., 800-1000°C) for an extended period to promote grain growth and densification.
-
The phase purity of the resulting powder is confirmed using X-ray diffraction (XRD).
-
2. Hydrothermal Synthesis Method (Adaptable for Cs3VO4):
This method can produce well-crystallized powders at lower temperatures.
-
Precursors: A soluble cesium salt (e.g., CsCl or CsNO3) and a vanadium precursor (e.g., NH4VO3 or V2O5).
-
Procedure:
-
A stoichiometric aqueous solution of the precursors is prepared.
-
The pH of the solution may be adjusted using a mineralizer (e.g., LiOH or NaOH) to control the solubility and reaction kinetics.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-250°C) for a set duration (e.g., 12-48 hours).
-
After cooling to room temperature, the resulting precipitate is filtered, washed with deionized water and ethanol, and dried in an oven.
-
A final annealing step at a moderate temperature may be required to improve crystallinity.
-
Characterization of Ionic Conductivity
Electrochemical Impedance Spectroscopy (EIS):
EIS is the standard technique for measuring the ionic conductivity of solid electrolytes.
-
Sample Preparation: The synthesized powder is pressed into a dense pellet using a hydraulic press. The pellet is then sintered at a high temperature to achieve high density. Gold or platinum electrodes are typically sputtered or painted onto both faces of the pellet to serve as blocking electrodes.
-
Measurement Setup: The pellet is placed in a two-electrode setup within a temperature-controlled chamber.
-
Procedure:
-
An AC voltage of small amplitude (e.g., 10-100 mV) is applied across the sample over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The impedance of the sample is measured at each frequency.
-
A Nyquist plot (imaginary impedance vs. real impedance) is generated. The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis at high frequency.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the pellet and A is the electrode area.
-
Measurements are typically performed at various temperatures to determine the activation energy for ion conduction from an Arrhenius plot (ln(σT) vs. 1/T).
-
Determination of Electrochemical Stability Window
Cyclic Voltammetry (CV):
CV is used to evaluate the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.
-
Cell Assembly: A three-electrode cell is typically assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of the solid electrolyte pellet as the separator, lithium metal as the counter and reference electrodes, and an inert working electrode (e.g., stainless steel or platinum) in contact with the electrolyte.
-
Procedure:
-
A potential is swept linearly from the open-circuit voltage to a set anodic limit and then back to a cathodic limit at a slow scan rate (e.g., 0.1-1 mV/s).
-
The current response is measured as a function of the applied potential.
-
The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
-
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes involved in evaluating solid-state electrolytes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for the synthesis and characterization of solid-state electrolytes.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).
References
A Comparative Guide to Vanadate Compounds for Catalytic Applications
Vanadate compounds represent a versatile class of metal oxides that are gaining significant attention in the field of catalysis. Their efficacy stems from the ability of vanadium to exist in multiple oxidation states (from +2 to +5), which facilitates redox reactions crucial for many catalytic processes.[1][2] This unique electronic structure, combined with the tunability of their physicochemical properties, makes vanadates promising candidates for a wide range of applications, from environmental remediation to industrial chemical synthesis.
This guide provides a comparative analysis of prominent vanadate compounds—focusing on bismuth vanadate (BiVO₄), iron vanadate (FeVO₄), and manganese vanadates—for two key catalytic areas: photocatalysis for environmental remediation and thermal catalytic oxidation for emissions control.
Photocatalysis for Environmental Remediation & Energy Production
Photocatalysis harnesses light energy to drive chemical reactions, offering a green pathway for degrading pollutants and producing clean energy. While titanium dioxide (TiO₂) has been the benchmark photocatalyst, its activity is largely confined to the UV spectrum. Vanadate compounds, particularly bismuth vanadate, have emerged as superior alternatives due to their excellent visible-light absorption.[3]
Bismuth Vanadate (BiVO₄) vs. Alternatives
Bismuth vanadate, especially in its monoclinic scheelite phase, is a leading n-type semiconductor photocatalyst.[3] Its narrow band gap of approximately 2.4 eV allows it to absorb a significant portion of the visible light spectrum, making it highly effective for solar-driven applications.[3] When compared to traditional TiO₂, BiVO₄ demonstrates significantly higher efficiency under visible light for degrading organic pollutants like Rhodamine B (RhB) and producing hydrogen through water splitting.[1][4][5] The formation of heterojunctions, for example by coupling BiVO₄ with TiO₂, can further enhance performance by improving charge separation and expanding light absorption capabilities.[3][5][6]
Iron vanadate (FeVO₄) also exhibits photocatalytic activity for degrading dyes like methylene blue (MB), with its efficiency being dependent on the synthesis method and catalyst composition.[7][8]
Data Presentation: Performance of Vanadate Photocatalysts
The following table summarizes the performance of various vanadate-based photocatalysts in the degradation of organic dyes, a common benchmark for environmental remediation.
| Catalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Key Findings & Reference |
| BiVO₄ | Rhodamine B (RhB) | Visible | ~43% | 360 | Pure BiVO₄ shows moderate activity.[4] |
| TiO₂ | Rhodamine B (RhB) | Visible | ~27% | 360 | Lower efficiency than BiVO₄ under visible light.[4] |
| BiVO₄/TiO₂ | Rhodamine B (RhB) | Visible | ~72% | 360 | Heterojunction significantly boosts performance.[4] |
| BiVO₄/TiO₂ Layered Film | Methylene Blue (MB) | Visible | ~80% | 300 | Layered structure enhances photocatalytic activity.[9] |
| FeVO₄ (Optimized) | Methylene Blue (MB) | Visible | ~98% | 30 | V-loading and phase composition are critical for high activity.[7][8] |
Mandatory Visualization: Photocatalytic Mechanism
Caption: Mechanism of pollutant degradation by a vanadate photocatalyst under visible light.
Experimental Protocols: Photocatalytic Degradation of Methylene Blue
This protocol outlines a typical procedure for evaluating the photocatalytic performance of a vanadate compound.
-
Catalyst Suspension Preparation: Disperse a specific amount of the catalyst powder (e.g., 50 mg) into an aqueous solution of Methylene Blue (MB) (e.g., 100 mL of 10 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the MB molecules.
-
Photocatalytic Reaction: Irradiate the suspension using a light source (e.g., a 300W Xenon lamp with a UV cutoff filter to simulate solar light). Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals (e.g., every 20 minutes), withdraw an aliquot of the suspension (e.g., 3 mL).
-
Analysis: Centrifuge the collected sample to separate the catalyst particles. Analyze the concentration of MB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic maximum wavelength (~664 nm).
-
Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of MB (after equilibrium) and Cₜ is the concentration at time 't'.[10]
Catalytic Oxidation for Emissions Control
Vanadate-based catalysts are extensively used in high-temperature oxidation processes, particularly for controlling harmful emissions from stationary and mobile sources. Their applications include the Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) and the oxidation of carbon soot particulates.
Iron Vanadate (FeVO₄) and Mixed-Oxide Systems
Iron vanadate is a robust catalyst for oxidation reactions.[11] In the context of emissions control, FeVO₄-based materials are investigated for the simultaneous removal of NOx and soot.[12] The choice of support material is critical; redox-active supports like ceria (CeO₂) and ceria-zirconia (CeZrO₂) can enhance soot oxidation performance at lower temperatures compared to more inert supports like titania-tungsten-silica (TWS).[12] However, a trade-off often exists, as catalysts highly active for soot oxidation may show reduced efficiency for the NH₃-SCR reaction due to parasitic oxidation of the ammonia reductant.[12]
The standard commercial catalyst for NH₃-SCR is V₂O₅-WO₃/TiO₂, which operates effectively in a temperature window of 300-400 °C.[13][14] Research on modified vanadate catalysts, such as those promoted with nitrates or mixed with other metal oxides like MnOx, aims to improve low-temperature (below 300 °C) activity.[15][16] For instance, nitration-promoted V₂O₅-WO₃/TiO₂ catalysts have shown a significant increase in NOx removal efficiency at 200 °C, from 53% to 90%.[15]
Data Presentation: Performance of Vanadate Catalysts in Oxidation Reactions
The following table compares the performance of vanadate catalysts in soot oxidation and SCR of NOx.
| Catalyst System | Application | Support | Key Performance Metric | Value | Key Findings & Reference |
| FeVO₄ | Soot Oxidation | CeO₂ | T₅₀ (Temp. for 50% conversion) | 467 °C | Ceria-based supports are active for soot oxidation.[12] |
| FeVO₄ | Soot Oxidation | TWS | T₅₀ (Temp. for 50% conversion) | 592 °C | Titania-based supports are less effective for soot oxidation.[12] |
| V₂O₅-WO₃/TiO₂ | NH₃-SCR of NOx | TiO₂ | NOx Conversion | >90% | Standard catalyst, optimal at 300-400 °C.[13][14] |
| Nitrate-Promoted V-W/TiO₂ | NH₃-SCR of NOx | TiO₂ | NOx Conversion at 200 °C | ~90% | Surface nitrates significantly boost low-temperature activity.[15] |
| V₅W₈SiTi | NH₃-SCR of NOx | SiTiOx | NOx Conversion | >90% | Achieves high conversion at a lower temperature window (220-240 °C).[17] |
| FeVO₄/CeZrO₂ | NH₃-SCR of NOx | CeZrO₂ | NOx Conversion | ~16-18% | Low SCR activity, but good for soot oxidation.[12] |
Mandatory Visualization: Experimental Workflow
Caption: General workflow for synthesis, characterization, and testing of vanadate catalysts.
Experimental Protocols: Hydrothermal Synthesis of Iron Vanadate (FeVO₄)
This protocol describes a common method for synthesizing FeVO₄ nanostructures.[18][19]
-
Precursor Preparation:
-
Dissolve stoichiometric amounts of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and ammonium metavanadate (NH₄VO₃) in separate beakers of deionized water.
-
A surfactant/capping agent like polyvinylpyrrolidone (PVP) can be added to the iron nitrate solution to control particle morphology.
-
-
Mixing and pH Adjustment:
-
Slowly add the ammonium metavanadate solution to the iron nitrate solution under vigorous magnetic stirring.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 1.5-4) by adding a base like NaOH. A precipitate will form.[20]
-
-
Hydrothermal Treatment:
-
Transfer the final suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160 °C) for a set duration (e.g., 2-24 hours).[20]
-
-
Product Recovery:
-
After the autoclave has cooled to room temperature, retrieve the precipitate.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and impurities. Centrifugation can be used to facilitate separation.
-
-
Drying and Calcination:
-
Dry the washed product in an oven at a low temperature (e.g., 80 °C) for several hours.
-
To obtain the final crystalline FeVO₄, calcine the dried powder in a muffle furnace at a high temperature (e.g., 600-650 °C) for 2-3 hours.[19]
-
Conclusion and Future Outlook
Vanadate compounds are highly versatile and effective catalysts for a range of important applications.
-
Bismuth Vanadate (BiVO₄) stands out as a premier material for visible-light photocatalysis, offering a significant advantage over UV-dependent catalysts like TiO₂ for solar energy utilization.
-
Iron Vanadate (FeVO₄) demonstrates considerable potential in high-temperature oxidation catalysis, particularly for soot combustion, although its application in combined de-soot/de-NOx systems requires careful optimization to balance competing reactions.
-
Modified Vanadate Systems , including those with promoters, mixed metals, or specialized supports, show great promise for enhancing catalytic activity at lower temperatures, which is a key goal for improving energy efficiency in emissions control.
Future research will likely focus on the rational design of advanced vanadate nanostructures, such as core-shell particles, heterojunctions, and composites, to maximize light absorption, improve charge separation, and enhance surface reactivity.[1][21] Overcoming challenges like the recombination of photogenerated electron-hole pairs in photocatalysis and improving the low-temperature performance and poison resistance of SCR catalysts will be critical for their widespread industrial and environmental implementation.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Vanadate-Based Materials for Photocatalytic Hydrogen Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. scispace.com [scispace.com]
- 10. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lehigh.edu [lehigh.edu]
- 12. mdpi.com [mdpi.com]
- 13. Vanadium-Based Catalysts for the Selective Catalytic Reduction of NOx with NH3 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. Recent trends in vanadium-based SCR catalysts for NOx reduction in industrial applications: stationary sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitration-Promoted Vanadate Catalysts for Low-Temperature Selective Catalytic Reduction of NOX with NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Selective Catalytic Reduction of NOx on High Concentration of Vanadium Catalyst at Middle-Low Temperature | Atlantis Press [atlantis-press.com]
- 18. Synthesis and Characterization of Ferric Vanadate Nanorods for Efficient Electrochemical Detection of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. synsint.com [synsint.com]
A Researcher's Guide to Validating the Crystal Structure of Cesium Vanadate Using Density Functional Theory
For researchers and professionals in materials science and drug development, accurately determining and validating the crystal structure of novel compounds is a critical step. This guide provides a comprehensive comparison of experimental techniques and Density Functional Theory (DFT) for validating the crystal structure of Cesium Vanadate, focusing on the well-characterized Cs₂V₃O₈ as a case study.
Experimental and Theoretical Data Comparison
A direct comparison between experimental findings and theoretical calculations is fundamental for validating a crystal structure. The following table summarizes the experimental lattice parameters for Cs₂V₃O₈ and showcases a comparison with hypothetical, yet realistic, DFT-calculated values. The deviation between the two is a key indicator of the accuracy of the computational model.
| Parameter | Experimental (Single-Crystal XRD) | Theoretical (DFT) | Deviation (%) |
| Crystal System | Tetragonal | Tetragonal | - |
| Space Group | P4bm | P4bm | - |
| a (Å) | 8.9448(4)[1][2][3] | 9.1237 | +2.00 |
| c (Å) | 6.0032(3)[1][2][3] | 6.0933 | +1.50 |
| Unit Cell Volume (ų) | 480.31(4)[1][2][3] | 500.75 | +4.25 |
Note: The theoretical DFT values are illustrative and represent a typical level of accuracy achievable with current computational methods for such complex oxides.
Comparison with Alternative Compounds
Examining the crystal structure of Cs₂V₃O₈ in the context of isostructural compounds provides valuable insights into the effects of cation substitution on the lattice parameters.
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) |
| Cs₂V₃O₈ | Tetragonal | P4bm | 8.9448(4)[1][2][3] | 6.0032(3)[1][2][3] | 480.31(4)[1][2][3] |
| K₂V₃O₈ | Tetragonal | P4bm | 8.895(1) | 5.215(1) | 412.5(1) |
| Rb₂V₃O₈ | Tetragonal | P4bm | 8.913(2) | 5.568(2) | 442.5(2) |
| (NH₄)₂V₃O₈ | Tetragonal | P4bm | 8.996(2) | 5.438(2) | 439.9(2) |
Detailed Experimental and Computational Protocols
Objective: To synthesize single crystals of Cs₂V₃O₈ and determine their crystal structure experimentally.
A. Hydrothermal Synthesis of Cs₂V₃O₈ Single Crystals [1][2][3]
-
Precursor Preparation:
-
Dissolve V₂O₅ and oxalic acid in deionized water.
-
Heat the solution in an autoclave at 150°C for 12 hours to obtain a blue solution containing V⁴⁺ ions.
-
-
Reaction Mixture:
-
To the resulting solution, add Cs₂CO₃.
-
Thoroughly mix the reactants.
-
-
Crystallization:
-
Transfer the final mixture to a Teflon-lined autoclave.
-
Heat the autoclave to 150°C and maintain this temperature for 24 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Recovery:
-
Filter the resulting solution to isolate the single crystals.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air.
-
B. Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Collect diffraction data at room temperature by rotating the crystal through a series of angles.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
-
Structure Solution and Refinement:
-
Determine the unit cell dimensions and space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial atomic positions.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Objective: To theoretically determine the crystal structure of Cs₂V₃O₈ and compare it with experimental data.
-
Input Structure:
-
Create an initial structural model of Cs₂V₃O₈ based on the experimentally determined crystal structure (space group P4bm and approximate atomic positions).
-
-
Computational Details:
-
Software: Use a plane-wave DFT code such as VASP, Quantum ESPRESSO, or CASTEP.
-
Exchange-Correlation Functional: Employ the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. For potentially better accuracy with complex oxides, consider using a Hubbard U correction (GGA+U).
-
Pseudopotentials: Use appropriate pseudopotentials to describe the interaction between core and valence electrons for Cs, V, and O.
-
Plane-Wave Cutoff Energy: Set a sufficiently high cutoff energy for the plane-wave basis set (e.g., 500 eV), to be determined through convergence testing.
-
k-point Sampling: Use a Monkhorst-Pack grid for sampling the Brillouin zone. The density of the k-point mesh should be tested for convergence.
-
-
Geometry Optimization:
-
Perform a full geometry optimization, allowing the lattice parameters and atomic positions to relax until the forces on the atoms and the stress on the unit cell are minimized.
-
-
Analysis:
-
Extract the optimized lattice parameters (a and c) and atomic positions.
-
Calculate the unit cell volume.
-
Compare the calculated structural parameters with the experimental data from SC-XRD.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating a crystal structure by integrating experimental synthesis and characterization with theoretical DFT calculations.
Caption: Workflow for Crystal Structure Validation.
This guide provides a framework for the rigorous validation of the crystal structure of Cesium Vanadate. By combining precise experimental data from single-crystal X-ray diffraction with the predictive power of Density Functional Theory, researchers can achieve a high degree of confidence in their structural models, paving the way for further material property exploration and application.
References
A Comparative Guide to the Pyroelectric Performance of Ferroelectric Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable pyroelectric material is a critical decision in the development of advanced thermal sensors, infrared imaging systems, and energy harvesting devices. The pyroelectric effect, a change in spontaneous polarization in response to a temperature variation, is the key principle behind the operation of these technologies. This guide provides an objective comparison of the pyroelectric performance of several well-established ferroelectric materials, supported by experimental data and detailed methodologies, to aid in the material selection process. While this guide aims to be comprehensive, it is important to note the limited availability of published data on the pyroelectric properties of certain compounds, such as Cs₃VO₄.
Quantitative Comparison of Pyroelectric Properties
The performance of a pyroelectric material is not solely determined by its pyroelectric coefficient (p), but also by its dielectric constant (εr) and its volume specific heat (c'). To provide a holistic view, various figures of merit (FOMs) are used to evaluate a material's suitability for specific applications.
-
Current responsivity figure of merit (Fi): p/(c')
-
Voltage responsivity figure of merit (Fv): p/(c'ε₀εr)
-
Detectivity figure of merit (Fd): p/[c'(ε₀εr tanδ)¹ᐟ²]
The following table summarizes the key pyroelectric performance indicators for a range of commonly used ferroelectric materials.
| Material | Pyroelectric Coefficient (p) (μC/m²K) | Relative Dielectric Constant (εr) | Voltage Figure of Merit (Fv) (m²/C) | Detectivity Figure of Merit (Fd) (10⁻⁵ Pa⁻¹ᐟ²) |
| Triglycine Sulfate (TGS) | ~350 | ~50 | ~0.1 | ~1.5 |
| Lithium Tantalate (LiTaO₃) | ~230 | ~45 | ~0.05 | ~1.2 |
| Lead Zirconate Titanate (PZT) | ~380 | ~220 | ~0.02 | ~0.6 |
| Barium Strontium Titanate (Ba₀.₆₆Sr₀.₃₄TiO₃) | ~5500 | ~5500 | ~0.01 | ~0.3 |
| Poly(vinylidene fluoride) (PVDF) | ~27 | ~10 | ~0.03 | ~1.0 |
| (1-x)Pb(Mg₁/₃Nb₂/₃)O₃-xPbTiO₃ (PMN-PT) | up to 1400 | ~3000-6000 | ~0.02 - 0.05 | ~0.5 - 1.5 |
| [Hdabco]ClO₄ (molecular ferroelectric) | up to 5500 | ~10 | up to 0.58 | up to 1.5 |
Note: These values are approximate and can vary significantly with composition, crystal orientation, temperature, and processing conditions.
Experimental Protocols for Pyroelectric Characterization
The accurate determination of pyroelectric properties is crucial for material comparison. The Byer-Roundy method is a widely accepted dynamic technique for measuring the pyroelectric coefficient.[1]
Methodology: Byer-Roundy Technique
-
Sample Preparation: The material under investigation is typically prepared as a thin, polished disc. Electrodes, commonly of gold or platinum, are deposited on the parallel faces of the disc to form a capacitor structure.
-
Temperature Modulation: The sample is mounted in a temperature-controlled chamber. A sinusoidal or triangular temperature wave is applied to the sample using a Peltier element or a modulated heat source, such as a laser. The temperature of the sample is precisely monitored with a thermocouple or a resistance thermometer in close proximity.
-
Pyroelectric Current Measurement: The temperature variation induces a change in the sample's spontaneous polarization, generating a pyroelectric current. This current is measured using a high-sensitivity electrometer or a lock-in amplifier, which is particularly effective for extracting the signal from noise in the case of sinusoidal temperature modulation.
-
Calculation of Pyroelectric Coefficient: The pyroelectric coefficient (p) is calculated using the following relationship:
I = pA (dT/dt)
where I is the measured pyroelectric current, A is the electrode area, and dT/dt is the rate of temperature change.
For a comprehensive understanding of the material's ferroelectric nature, the Sawyer-Tower circuit is employed to observe the polarization-electric field (P-E) hysteresis loop.[2][3][4][5][6] This provides information about the spontaneous polarization, remanent polarization, and coercive field of the material.
Logical Workflow for Pyroelectric Material Selection
The selection of an appropriate pyroelectric material is a multi-step process that involves balancing various performance metrics based on the intended application. The following diagram illustrates a typical decision-making workflow.
References
- 1. [PDF] Pyroelectric Coefficient Direct Measurement Technique and Application to a Nsec Response Time Detector | Semantic Scholar [semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ferroelectric Studies, Sawyer–Tower Circuit [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
Cesium Orthovanadate for Sensor Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel materials with superior sensing capabilities is a cornerstone of advancements in research, diagnostics, and industrial process control. Cesium orthovanadate (Cs3VO4) has emerged as a material of interest due to the unique properties of both cesium and vanadate compounds. This guide provides a comparative analysis of this compound against established materials in key sensor applications, supported by experimental data and detailed protocols to aid in research and development.
High-Temperature Sensing: this compound vs. Conventional Thermometry
High-temperature environments present a significant challenge for accurate and stable temperature monitoring. While this compound's high-temperature sensing capabilities are still under investigation, its constituent elements suggest potential stability at elevated temperatures. Cesium is known to enhance the thermal stability of compounds like perovskites. Vanadium oxides are also recognized for their high melting points. Here, we compare the projected properties of Cs3VO4 with two industry-standard high-temperature sensors: Platinum Resistance Thermometers (RTDs) and Type K Thermocouples.
Table 1: Comparison of High-Temperature Sensing Materials
| Parameter | This compound (Cs3VO4) (Projected) | Platinum Resistance Thermometer (Pt100) | Type K Thermocouple (Chromel-Alumel) |
| Sensing Principle | Change in electrical resistance or optical properties | Change in electrical resistance of platinum | Thermoelectric (Seebeck) effect |
| Temperature Range | Potentially high, pending experimental verification | -200 °C to 850 °C[1][2] | -270 °C to 1260 °C[3] |
| Accuracy | To be determined | High (Class A: ±0.15 °C at 0 °C)[4] | Moderate (Standard: ±2.2 °C or ±0.75%)[5] |
| Sensitivity | To be determined | ~0.385 Ω/°C[6] | Approximately 41 µV/°C[3][5] |
| Stability | Potentially high | Excellent long-term stability[6] | Good, but can drift over time at high temperatures |
| Response Time | To be determined | Slower due to thermal mass | Fast |
| Material Cost | Moderate to High | High (due to Platinum) | Low to Moderate |
Gas Sensing: The Potential of Orthovanadates
While specific data for Cs3VO4 in gas sensing is not yet available, other orthovanadates, particularly Cerium orthovanadate (CeVO4), have demonstrated promising gas sensing properties. The sensing mechanism in these metal oxides typically involves the interaction of gas molecules with the material's surface, leading to a change in electrical resistance. We compare the known performance of CeO2-based sensors as a benchmark.
Table 2: Comparison of Metal Oxide-Based Gas Sensing Materials
| Parameter | This compound (Cs3VO4) (Inferred) | Cerium(IV) Oxide (CeO2) |
| Target Gases | Potentially reducing gases (e.g., H2, CO, NH3) and VOCs | H2, CO, NH3, NO2, H2S[7][8][9] |
| Operating Temperature | Likely elevated (e.g., >100 °C) | Typically 28 °C to >300 °C[10][11] |
| Sensitivity | To be determined | High, dependent on morphology and dopants |
| Response/Recovery Time | To be determined | Fast (e.g., H2 sensing: ~41s response, ~76s recovery)[10] |
| Selectivity | To be determined | Can be tuned by doping and operating temperature |
Radiation Detection: A Look at Scintillator Materials
Scintillation detectors are crucial for applications ranging from medical imaging to high-energy physics. The high atomic number of cesium in Cs3VO4 suggests potential for efficient gamma-ray absorption, a key characteristic for a good scintillator. We compare its inferred properties to widely used scintillator crystals: Sodium Iodide (NaI(Tl)), Cesium Iodide (CsI(Tl)), and Bismuth Germanate (BGO).
Table 3: Comparison of Scintillator Materials for Radiation Detection
| Parameter | This compound (Cs3VO4) (Theoretical) | Sodium Iodide (NaI(Tl)) | Cesium Iodide (CsI(Tl)) | Bismuth Germanate (BGO) |
| Density (g/cm³) | To be determined | 3.67 | 4.51[12] | 7.13[13] |
| Effective Atomic Number (Zeff) | High (due to Cs) | 51 | 54[12] | 74 |
| Light Yield (photons/MeV) | To be determined | ~38,000 | ~54,000[14][15] | ~8,000-10,000[16] |
| Primary Decay Time (ns) | To be determined | 230 | ~1000[14] | 300[13] |
| Emission Maximum (nm) | To be determined | 415[17] | 550[14][15][18] | 480[13] |
| Hygroscopic | Likely | Yes | Slightly[12][14] | No[13][19] |
| Energy Resolution (% at 662 keV) | To be determined | ~7% | ~8% | ~10-12%[19][20] |
Experimental Protocols
Synthesis of Orthovanadate Powders
1. Solid-State Reaction Method
This is a conventional method for synthesizing polycrystalline ceramics.
-
Reactants: High-purity alkali metal carbonate (e.g., Cs2CO3) and Vanadium pentoxide (V2O5).
-
Procedure:
-
Stoichiometric amounts of the reactants are thoroughly mixed and ground in an agate mortar.
-
The mixture is pelletized under high pressure.
-
The pellets are calcined in a furnace at a specific temperature (e.g., 500-800 °C) for several hours. Multiple grinding and calcination steps may be required to achieve a single-phase product.
-
-
Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
2. Hydrothermal Synthesis Method
This method allows for the synthesis of crystalline materials from aqueous solutions under high temperature and pressure.
-
Reactants: A water-soluble alkali metal salt (e.g., CsCl), a vanadium source (e.g., V2O5 or a vanadate salt), and a mineralizer (e.g., a base or an acid to control pH).
-
Procedure:
-
The reactants are dissolved in deionized water in a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180-250 °C) for a set duration (e.g., 24-72 hours)[21].
-
After cooling to room temperature, the precipitate is collected by filtration, washed with deionized water and ethanol, and dried.
-
-
Characterization: The morphology and crystal structure of the product are analyzed using Scanning Electron Microscopy (SEM) and XRD.
Fabrication and Testing of a Resistive Gas Sensor
This protocol outlines the general steps for creating and evaluating a metal oxide-based gas sensor.
-
Sensor Fabrication:
-
The synthesized sensor material (e.g., CeO2 powder) is mixed with an organic binder to form a paste.
-
The paste is screen-printed or drop-coated onto an alumina substrate with pre-patterned interdigitated electrodes.
-
The sensor is then sintered at a high temperature to remove the binder and form a stable sensing film.
-
-
Gas Sensing Test:
-
The sensor is placed in a sealed test chamber with a gas inlet and outlet.
-
The sensor's resistance is continuously monitored in a controlled atmosphere (e.g., synthetic air).
-
A target gas of a specific concentration is introduced into the chamber, and the change in the sensor's resistance is recorded over time.
-
The sensor response is typically calculated as the ratio of the resistance in the target gas to the resistance in the base atmosphere (or vice versa, depending on the gas and material type).
-
Visualizations
Caption: Workflow for sensor material synthesis, fabrication, and testing.
Caption: Overview of different physical principles for sensing.
References
- 1. RTD Sensor, Pt100 Sensors, Platinum Resistance Thermometers [processparameters.co.uk]
- 2. milesight.com [milesight.com]
- 3. api.ferguson.com [api.ferguson.com]
- 4. Pt100 Resistance Table - Basic Values of Resistance Thermometers [sab-cable.com]
- 5. A comprehensive guide to Type K Thermocouples [labfacility.com]
- 6. Pt100 sensor: The most important details incl. free video [en.jumo.de]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. www-docs.b-tu.de [www-docs.b-tu.de]
- 12. CsI(Tl) - Cesium Iodide (Tl) Scintillator Crystal | Advatech UK [advatech-uk.co.uk]
- 13. BGO Bismuth Germanate | Luxium Solutions [luxiumsolutions.com]
- 14. luxiumsolutions.com [luxiumsolutions.com]
- 15. gammadata.se [gammadata.se]
- 16. This Guide Presents Measured Data On BGO Scintillation Crystals. Laboratory Tests On 12/05/2023 Recorded A 37% Increase In Photon Detection Efficiency. Data From 1 000 Test Samples Indicated A 15% Improvement In Counting Statistics. The Guide Provides Spe [samaterials.co.uk]
- 17. Instrumentation [fe.infn.it]
- 18. epic-scintillator.com [epic-scintillator.com]
- 19. BGO | Scintillation Crystal - X-Z LAB [x-zlab.com]
- 20. BGO _Manufacturers & Suppliers - Scintillator Product [scintillator-crylink.com]
- 21. engj.org [engj.org]
Cross-Validation of Experimental and Theoretical Data for Cs3VO4: A Comparative Guide
A comprehensive cross-validation of experimental and theoretical data for cesium orthovanadate (Cs3VO4) is currently challenging due to the limited availability of published research on this specific compound. While some experimental properties have been reported, a thorough comparison with theoretical models is hampered by the lack of dedicated computational studies on its structural, vibrational, and thermal characteristics.
This guide synthesizes the available experimental data for Cs3VO4 and, where possible, draws comparisons with closely related alkali vanadate compounds to provide a preliminary assessment. It is intended for researchers, scientists, and professionals in drug development and materials science who require an objective understanding of this material's properties.
Data Presentation
Due to the sparse data, a direct quantitative comparison between experimental and theoretical values for Cs3VO4 is not feasible at this time. The following table summarizes the currently available experimental data points.
| Property | Experimental Value/Observation | Reference(s) |
| Synthesis | Synthesized via sol-gel process and solid-state reaction. Pure phases obtained by optimizing sintering conditions, with an annealing temperature of 600°C for 12 hours mentioned for the sol-gel process. Mentioned as a starting material in the synthesis of other vanadates. | [1][2][3][4][5] |
| Luminescent Properties | Exhibits a high quantum yield of 90% with a half-width of 120 nm, suggesting it is a promising material for white LED applications. | [1][2] |
| Thermal Properties | Differential Thermal Analysis (DTA) indicates phase transitions at 460 °C and 1200 °C. | [6] |
| Spectroscopic Properties | A ⁵¹V Nuclear Magnetic Resonance (NMR) chemical shift of approximately 550 ppm has been observed for a crystalline phase confirmed by powder X-ray diffraction. This value is noted to be similar to that of lithium orthovanadate. | [7] |
Experimental Protocols
Synthesis: Detailed experimental protocols for the synthesis of Cs3VO4 are not extensively described in the available literature. However, two primary methods have been mentioned:
-
Sol-Gel Process: This method involves the chemical transformation of a solution (sol) into a gel-like solid phase. For Cs3VO4, the process is followed by an annealing step at 600°C for 12 hours to obtain a pure phase.[1][2]
-
Solid-State Reaction: This conventional method typically involves mixing stoichiometric amounts of precursor materials, such as cesium carbonate (Cs2CO3) and vanadium pentoxide (V2O5), and heating them at high temperatures to induce a reaction in the solid state.[8]
Thermal Analysis: The reported phase transitions were identified using Differential Thermal Analysis (DTA).[6] In DTA, the temperature difference between a sample and an inert reference is measured as a function of temperature. Changes in the sample, such as phase transitions, result in a temperature difference that is detected by the instrument.
Spectroscopy: The ⁵¹V NMR chemical shift was determined for a crystalline powder sample.[7] Solid-state NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, in this case, vanadium-51.
Mandatory Visualization
As there is no detailed signaling pathway or complex experimental workflow described in the literature for Cs3VO4, a logical diagram illustrating the general process of cross-validating experimental and theoretical data in materials science is provided below. This workflow highlights the steps that would be necessary to fulfill the user's request once sufficient data becomes available.
A generalized workflow for the cross-validation of experimental and theoretical data in materials science.
Discussion and Future Outlook
The current body of literature on Cs3VO4 provides intriguing but incomplete information. The high quantum yield suggests potential applications in optoelectronics, warranting further investigation. The reported phase transitions at high temperatures are also of fundamental interest for understanding the material's structural stability and potential high-temperature applications.
To enable a comprehensive cross-validation as requested, future research efforts should focus on:
-
Detailed Experimental Characterization: A thorough crystallographic study using single-crystal or high-resolution powder X-ray diffraction is essential to determine the precise crystal structure, including lattice parameters and space group. Comprehensive spectroscopic analyses using Raman and Infrared (IR) spectroscopy would provide insights into the vibrational modes of the vanadate anion and the overall crystal lattice. Detailed thermal analysis using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) would clarify the nature of the phase transitions and the material's thermal stability.
-
Dedicated Theoretical Modeling: First-principles calculations, such as those based on Density Functional Theory (DFT), are crucial for predicting the structural, electronic, and vibrational properties of Cs3VO4. Such studies would provide theoretical values for lattice parameters, bond lengths, vibrational frequencies, and electronic band structure, which can then be directly compared with experimental results.
The cross-validation of robust experimental data with predictions from theoretical models will be instrumental in developing a deeper understanding of Cs3VO4 and unlocking its full potential for technological applications. Researchers are encouraged to pursue these avenues of investigation to fill the existing knowledge gap.
References
- 1. PHOTOPTICS 2014 Abstracts [photoptics.scitevents.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 8. journals.iucr.org [journals.iucr.org]
structural comparison of different Cesium vanadate phases
Cesium vanadates represent a fascinating class of inorganic compounds, exhibiting a rich diversity in their crystal structures which in turn governs their magnetic, optical, and catalytic properties. This guide provides a comparative overview of different cesium vanadate phases, presenting key structural data, the experimental methods used for their characterization, and a visualization of their stoichiometric relationships. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in the structure-property relationships of these materials.
Structural Comparison of Cesium Vanadate Phases
The arrangement of vanadium and oxygen atoms, forming various vanadate polyhedra, and their interconnection with cesium cations, leads to a variety of crystal structures with different symmetries and dimensionalities. Below is a summary of the crystallographic data for two well-characterized cesium vanadate phases.
| Property | CsVO₃ | Cs₂V₃O₈ |
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | Pbcm (No. 57) | P4bm (No. 100) |
| Lattice Parameters | a = 5.45 Åb = 5.79 Åc = 12.27 Å | a = 8.9448(4) Åc = 6.0032(3) Å |
| Unit Cell Volume | 387.56 ų | 480.31(4) ų |
| Formula Units (Z) | 4 | 2 |
| Structural Features | Corner-sharing VO₄ tetrahedra. | 2D layered structure of corner-sharing V⁵⁺O₄ tetrahedra and V⁴⁺O₅ square pyramids. Layers are separated by Cs⁺ cations. |
Note: While other phases such as Cs₃V₅O₁₄, CsV₂O₅, Cs₅V₃O₁₀, and Cs₂V₄O₁₁ have been reported, detailed and consistently verified crystallographic data for these are less commonly available in public databases. The Cs₂V₃O₈ phase is a member of the fresnoite-type structural family.[1][2][3][4] The structure of the A₃V₅O₁₄ family, to which Cs₃V₅O₁₄ belongs, is known to be similar to the A₂V₃O₈ family, also featuring a two-dimensional layered crystal structure, but exclusively containing V⁵⁺ (d⁰) cations.[2]
Experimental Protocols
The determination of the crystal structures of cesium vanadates relies on a combination of synthesis and advanced characterization techniques.
Synthesis: Hydrothermal Method
A common and effective method for synthesizing high-quality single crystals of cesium vanadates is the hydrothermal technique.[1][2][4]
-
Precursor Preparation: Stoichiometric amounts of cesium-containing precursors (e.g., Cs₂CO₃) and vanadium oxides (e.g., V₂O₅) are mixed in deionized water.
-
Sealing: The aqueous mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated to a specific temperature (typically between 180-250 °C) and held for several days under autogenous pressure.[5] This process allows the reactants to dissolve and recrystallize slowly, forming well-defined single crystals.
-
Cooling and Recovery: The autoclave is cooled slowly to room temperature. The resulting crystals are then filtered, washed with deionized water and ethanol to remove any unreacted precursors, and dried in air.
Characterization: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystal.[4][6]
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.05 to 0.2 mm in size) free of significant defects is carefully selected under a microscope. It is then mounted on a goniometer head at the center of the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern of spots (reflections).[6] The positions and intensities of thousands of these reflections are recorded by a detector.
-
Structure Solution and Refinement: The collected data is processed computationally. The positions of the atoms in the unit cell are determined by solving the "phase problem." This initial structural model is then refined against the experimental data to yield highly accurate information, including lattice parameters, atomic coordinates, bond lengths, and bond angles.[4][6]
Visualization of Cesium Vanadate Systems
The following diagram illustrates the relationship between several reported stoichiometries in the Cesium-Vanadium-Oxygen system, highlighting the chemical diversity of these compounds.
Caption: Stoichiometric relationships among various Cesium Vanadate phases.
References
Evaluating the Cost-Effectiveness of Cs3VO4 Synthesis Routes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of three common synthesis routes for Cesium Vanadate (Cs3VO4) — solid-state reaction, hydrothermal synthesis, and sol-gel synthesis — with a focus on their cost-effectiveness. By examining precursor costs, reaction conditions, and energy consumption, this document aims to inform the selection of the most suitable synthesis strategy for laboratory and potential scale-up applications.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for Cs3VO4 depends on a trade-off between precursor costs, energy expenditure, reaction time, and desired product characteristics such as purity and crystal morphology. The following table summarizes the key quantitative parameters for the solid-state, hydrothermal, and sol-gel synthesis methods.
| Parameter | Solid-State Reaction | Hydrothermal Synthesis | Sol-Gel Synthesis |
| Precursors | Cs2CO3, V2O5 | CsOH or Cs2CO3, V2O5, Mineralizer (e.g., NaOH) | Cesium alkoxide or acetate, Vanadium alkoxide or acetylacetonate, Solvent, Catalyst |
| Typical Reaction Temperature | 600-900°C | 150-250°C | 50-80°C (gelation), 400-600°C (calcination) |
| Typical Reaction Time | 5-24 hours | 12-72 hours | 24-48 hours (aging), 2-5 hours (calcination) |
| Estimated Precursor Cost per Gram of Cs3VO4 * | ~$1.50 - $2.50 | ~$1.60 - $2.70 | ~$3.00 - $5.00+ |
| Estimated Energy Consumption | High | Moderate | Moderate to High |
| Estimated Yield | High (typically >95%) | Moderate to High (80-95%) | Moderate (70-90%) |
| Advantages | Simple procedure, high yield, solvent-free. | Good control over crystal morphology and particle size, lower reaction temperatures. | High purity and homogeneity, good control over microstructure. |
| Disadvantages | High temperatures required, potential for inhomogeneous products, limited control over particle size. | Requires specialized pressure vessels, longer reaction times, use of corrosive mineralizers. | Multi-step process, use of expensive and sensitive precursors, solvent waste. |
*Note: Estimated precursor costs are based on publicly available prices for research-grade chemicals in October 2025 and are subject to variation based on supplier, purity, and quantity. These estimations assume stoichiometric conversion and do not include costs for solvents, catalysts, or energy.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for evaluating the practical aspects of each synthesis route. The following are representative procedures for the synthesis of Cs3VO4 via solid-state, hydrothermal, and sol-gel methods, adapted from literature on similar vanadate compounds.
Solid-State Reaction Protocol
-
Precursor Preparation: Stoichiometric amounts of Cesium Carbonate (Cs2CO3) and Vanadium Pentoxide (V2O5) are weighed in a 3:1 molar ratio.
-
Mixing: The precursors are intimately mixed by grinding in an agate mortar for at least 30 minutes to ensure homogeneity.
-
Calcination: The mixed powder is transferred to an alumina crucible and heated in a furnace. The temperature is ramped up to 600°C at a rate of 5°C/min and held for 10 hours.
-
Intermediate Grinding: The furnace is cooled to room temperature, and the product is ground again to promote further reaction.
-
Final Calcination: The powder is then reheated to 800°C and held for 12 hours to ensure complete reaction and formation of the crystalline Cs3VO4 phase.
-
Cooling and Characterization: The furnace is allowed to cool down slowly to room temperature. The final product is collected and characterized by techniques such as X-ray diffraction (XRD) to confirm phase purity.
Hydrothermal Synthesis Protocol
-
Precursor Solution: A stoichiometric amount of V2O5 is dissolved in a solution of Cesium Hydroxide (CsOH) in deionized water. The Cs:V molar ratio should be maintained at 3:1. A mineralizer, such as a 2M NaOH solution, is added to adjust the pH and facilitate crystallization.
-
Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to 200°C for 48 hours.
-
Cooling and Product Recovery: The autoclave is cooled to room temperature naturally. The solid product is collected by filtration.
-
Washing: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying: The final product is dried in an oven at 80°C for 12 hours.
-
Characterization: The dried powder is characterized by XRD and scanning electron microscopy (SEM) to analyze its phase and morphology.
Sol-Gel Synthesis Protocol
-
Precursor Solution (Sol): A cesium alkoxide (e.g., cesium methoxide) is dissolved in a dry alcohol solvent under an inert atmosphere. In a separate flask, a vanadium alkoxide (e.g., vanadium(V) oxytriisopropoxide) is dissolved in the same solvent.
-
Hydrolysis and Condensation: The two solutions are mixed together with controlled addition of water, often mixed with the alcohol solvent and an acid or base catalyst, to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Gelation: The sol is left to age at a constant temperature (e.g., 60°C) for 24-48 hours until a stable gel is formed.
-
Drying: The wet gel is dried to remove the solvent. This can be done via conventional oven drying or supercritical drying to produce xerogels or aerogels, respectively.
-
Calcination: The dried gel is calcined in a furnace at a temperature of 400-500°C for 4 hours to remove organic residues and crystallize the Cs3VO4 phase.
-
Characterization: The final powder is characterized by XRD, SEM, and thermal analysis to confirm its composition, structure, and purity.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis route.
Caption: Workflow for the solid-state synthesis of Cs3VO4.
Caption: Workflow for the hydrothermal synthesis of Cs3VO4.
Caption: Workflow for the sol-gel synthesis of Cs3VO4.
Conclusion
The choice of a synthesis route for Cs3VO4 involves a careful consideration of various factors. The solid-state method offers a straightforward and high-yielding approach, making it potentially the most cost-effective for producing large quantities of the material where precise control over particle morphology is not critical. Hydrothermal synthesis provides better control over particle size and shape at lower reaction temperatures but requires specialized equipment and may involve longer reaction times. The sol-gel method excels in producing high-purity and homogeneous materials with tailored microstructures, but it is generally the most expensive route due to the high cost of precursors and the multi-step nature of the process.
For initial laboratory-scale research and applications where high purity and specific morphology are crucial, hydrothermal or sol-gel methods may be preferred despite their higher costs. For applications where bulk material is needed and cost is a primary driver, the solid-state method is likely the most economical choice. Further process optimization for each route could potentially reduce costs and improve efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
